molecular formula C10H21NO3 B15319760 tert-butyl N-(2-hydroxypentan-3-yl)carbamate

tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Cat. No.: B15319760
M. Wt: 203.28 g/mol
InChI Key: OXVUGSGNURZEOU-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-hydroxypentan-3-yl)carbamate is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(2-hydroxypentan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUGSGNURZEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate , a critical chiral building block in medicinal chemistry. It details the chemical structure, stereochemical considerations, synthetic pathways, and applications in peptidomimetic drug design.

Introduction & Significance

tert-Butyl N-(2-hydroxypentan-3-yl)carbamate (also known as Boc-3-amino-2-pentanol ) is a protected amino alcohol scaffold. It serves as a "privileged structure" in drug discovery, specifically as a transition-state isostere for aspartyl protease inhibitors.

The molecule represents a reduced congener of the non-proteinogenic amino acid 2-aminobutyric acid (Abu) or a homolog of threonine/allothreonine . Its core utility lies in the vicinal amino-alcohol motif, which mimics the tetrahedral intermediate formed during peptide bond hydrolysis. This feature makes it indispensable in the synthesis of HIV protease inhibitors, renin inhibitors, and chiral ligands for asymmetric catalysis.

Key Identifiers
PropertyDetail
IUPAC Name tert-butyl N-(2-hydroxypentan-3-yl)carbamate
Common Synonyms Boc-3-amino-2-pentanol; 3-(Boc-amino)-2-pentanol
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
CAS Number 1932010-14-4 (specifically for (2R,3R) isomer)
Physical State White crystalline solid or viscous oil (isomer dependent)

Chemical Structure & Stereochemistry[1][2][3][4][5][6]

The molecule consists of a five-carbon (pentane) backbone. The amino group (protected by a tert-butoxycarbonyl or "Boc" group) is located at position 3, and a hydroxyl group is located at position 2.

Stereochemical Complexity

The structure contains two chiral centers at C2 and C3 , giving rise to four possible stereoisomers (two enantiomeric pairs).

  • (2R, 3R) / (2S, 3S): Syn or Erythro relationship.

  • (2R, 3S) / (2S, 3R): Anti or Threo relationship.

In drug development, the specific stereochemistry is critical.[1][2] For example, protease inhibitors often require a specific configuration (typically S-configuration at the amine for L-amino acid mimics) to fit the enzyme binding pocket.

Structural Visualization

The following diagram illustrates the connectivity and the potential for intramolecular hydrogen bonding, which stabilizes specific conformations in non-polar solvents.

ChemicalStructure Figure 1: Structural Connectivity and Intramolecular Interactions Boc Boc Group (Lipophilic Protection) N3 N (Pos 3) Carbamate Linker Boc->N3 Protects C3 C3 (Chiral) (S) or (R) N3->C3 C2 C2 (Chiral) (S) or (R) C3->C2 Ethyl Ethyl Side Chain (C4-C5) C3->Ethyl OH Hydroxyl Group (H-Bond Donor) C2->OH Methyl Methyl Group (C1) C2->Methyl OH->N3 Intramolecular H-Bond (5-membered ring)

Synthetic Pathways[1][2][3][4][5][6][8][9][10]

The synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate requires precise stereocontrol. The most robust method involves the modification of amino acids, specifically L-2-aminobutyric acid (L-Abu) or L-Norvaline derivatives.

Protocol: Diastereoselective Reduction of Amino Ketones

This method allows access to either the syn or anti diastereomer by selecting the appropriate reducing agent.

Step 1: Weinreb Amide Formation

Convert Boc-L-2-aminobutyric acid to its Weinreb amide (N-methoxy-N-methylamide) to prevent over-addition during the Grignard step.

Step 2: Grignard Addition

React the Weinreb amide with Methylmagnesium bromide (MeMgBr) to yield the Boc-amino ketone intermediate (tert-butyl (2-oxopentan-3-yl)carbamate).

Step 3: Stereoselective Reduction (The Critical Step)

The reduction of the ketone at C2 creates the second chiral center.

  • Pathway A (Chelation Control): Using Zn(BH₄)₂ or LiBH₄ in ether/THF. The zinc coordinates between the ketone oxygen and the carbamate carbonyl, directing the hydride attack to form the Syn (Erythro) isomer.

  • Pathway B (Felkin-Anh Control): Using bulky reagents like L-Selectride or NaBH₄/CeCl₃ . This minimizes chelation and relies on steric factors, favoring the Anti (Threo) isomer.

Synthesis Workflow Diagram

Synthesis Figure 2: Divergent Synthesis via Stereoselective Reduction Start Boc-L-2-Aminobutyric Acid Weinreb Weinreb Amide Formation (EDC, NH(OMe)Me) Start->Weinreb Ketone Boc-Amino Ketone (tert-butyl (2-oxopentan-3-yl)carbamate) Weinreb->Ketone MeMgBr (0°C) Chelation Chelation Control (Zn(BH4)2) Ketone->Chelation Felkin Felkin-Anh Control (L-Selectride) Ketone->Felkin Syn Syn-Isomer (2R,3S) or (2S,3R) Chelation->Syn Major Product Anti Anti-Isomer (2S,3S) or (2R,3R) Felkin->Anti Major Product

Characterization Data

Verifying the identity and purity of the compound relies on NMR spectroscopy.[3] The diastereomers can often be distinguished by the coupling constant (


) between protons at C2 and C3.
TechniqueDiagnostic Signal (CDCl₃)Interpretation
¹H NMR

1.44 (s, 9H)
Boc group (tert-butyl singlet).
¹H NMR

3.50 - 3.90 (m, 2H)
C2-H and C3-H . The chemical shift varies between syn and anti isomers due to H-bonding environments.
¹H NMR

1.15 (d, 3H)
C1 Methyl doublet (adjacent to CH-OH).
¹H NMR

0.95 (t, 3H)
Terminal Methyl of the ethyl side chain.
¹³C NMR

156.0 ppm
Carbamate Carbonyl (C=O).
¹³C NMR

79.5 ppm
Quaternary Carbon of Boc group.
IR 3300-3400 cm⁻¹Broad O-H and N-H stretching.
IR 1680-1700 cm⁻¹Strong C=O (Carbamate) stretch.

Applications in Drug Development[7][11]

Transition State Isosteres

The NH-CH(R)-CH(OH)-R' motif is a classic hydroxyethylene isostere . It mimics the tetrahedral transition state of a peptide bond undergoing hydrolysis by aspartyl proteases (e.g., HIV-1 protease, Renin, BACE1). The Boc group serves as a lipophilic cap that can be removed to attach further peptide fragments (P2, P3 ligands).

Chiral Auxiliaries

The rigid stereochemistry of the 1,2-amino alcohol core allows it to serve as a chiral auxiliary or ligand in asymmetric synthesis. When deprotected, the amino alcohol can form oxazolines or coordinate with metals (e.g., Boron) to direct stereoselective aldol reactions.

PROTAC Linkers

Recent literature suggests that Boc-protected amino alcohols are increasingly used as linkers or "warheads" in PROTAC (Proteolysis Targeting Chimera) design, where the hydroxyl group provides a handle for conjugation to E3 ligase ligands.

References

  • BenchChem. Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate - Structure and Applications. BenchChem Database. Link

  • Sigma-Aldrich. tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate Product Sheet. Merck KGaA. Link

  • Reetz, M. T., et al. Stereoselective Synthesis of β-Amino Alcohols from Optically Active α-Amino Acids.[4] Angewandte Chemie International Edition, 1987.[4] Link

  • Palmieri, G., et al. Chemo- and stereoselective reduction of enaminones for the preparation of biologically active compounds.[5] University of Michigan / ResearchGate. Link

Sources

Technical Guide: tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on tert-butyl N-(2-hydroxypentan-3-yl)carbamate , structured for researchers and drug development professionals.

Advanced Synthesis, Characterization, and Application in Peptidomimetics[1]

Executive Summary

tert-butyl N-(2-hydroxypentan-3-yl)carbamate (also known as N-Boc-3-amino-2-pentanol ) is a protected amino alcohol derivative widely utilized as a chiral building block in the synthesis of peptidomimetics and protease inhibitors.[1] Its core structure—a vicinal amino alcohol—serves as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[1] This guide details its chemical identity, synthetic pathways, and utility in medicinal chemistry, specifically within the context of HIV and HCV protease inhibitor development.[1]

Chemical Identity & Properties

This compound exists as a stable, N-protected intermediate.[1] While the Boc-protected derivative is often synthesized in situ or custom-ordered, its parent amine is the primary indexed entity in chemical abstracts.[1]

PropertyDetail
IUPAC Name tert-butyl N-(2-hydroxypentan-3-yl)carbamate
Common Names N-Boc-3-amino-2-pentanol; N-Boc-3-aminopentan-2-ol
CAS Number (Parent Amine) 50411-28-4 (Racemic); 482615-48-5 ((2R,3S)-isomer)
CAS Number (Boc-Derivative) Not widely listed as a commodity chemical; typically referenced by parent amine CAS 50411-28-4 + "N-Boc derivative"
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
SMILES CCC(NC(=O)OC(C)(C)C)C(C)O
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); sparingly soluble in water.[1][2][3]
Stereochemical Considerations

The compound possesses two chiral centers at C2 and C3, leading to four possible stereoisomers.[1] The (2S,3S) and (2R,3S) isomers are of particular interest in drug design for matching the stereochemistry of natural amino acid residues (e.g., L-isoleucine or L-threonine mimics).[1]

Synthetic Utility & Mechanism

The utility of tert-butyl N-(2-hydroxypentan-3-yl)carbamate lies in its vicinal amino-alcohol motif .[1] This structure is a privileged scaffold in medicinal chemistry, functioning as:

  • Transition State Isostere: The hydroxyl group mimics the transition state of amide bond hydrolysis, binding tightly to the catalytic aspartates of aspartyl proteases (e.g., HIV-1 protease).[1]

  • Chiral Auxiliary: The fixed stereochemistry directs nucleophilic attacks on adjacent functional groups during complex molecule assembly.[1]

Logical Application Workflow

The following diagram illustrates the role of this compound in the drug discovery pipeline, from chiral pool synthesis to final inhibitor assembly.

DrugDiscoveryWorkflow Start Chiral Precursor (Amino Acid/Aldehyde) Reaction1 Henry Reaction / Reduction Start->Reaction1 Stereoselective Synthesis Core 3-Amino-2-Pentanol (Core Scaffold) Reaction1->Core Purification Protection Boc Protection (Boc2O) Core->Protection Functionalization Target tert-butyl N-(2-hydroxypentan-3-yl)carbamate Protection->Target Yields App1 Protease Inhibitor Synthesis Target->App1 Coupling App2 Chiral Ligand Design Target->App2 Derivatization

Figure 1: Strategic integration of N-Boc-3-amino-2-pentanol in medicinal chemistry workflows.

Synthesis Protocol

This protocol describes the synthesis of the target compound starting from the parent amine, 3-amino-2-pentanol.[1] If the amine is not commercially available, it can be synthesized via the Henry reaction of propanal and nitroethane, followed by reduction.[1]

Reagents Required[1][5][6]
  • Substrate: 3-Amino-2-pentanol (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Base: Triethylamine (Et₃N) (1.2 equiv) or NaHCO₃ (aq)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water (1:1)[1]

Step-by-Step Procedure
  • Preparation: Dissolve 3-amino-2-pentanol (10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Basification: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Addition: Slowly add a solution of Boc₂O (11 mmol) in DCM (10 mL) dropwise over 15 minutes.

    • Note: Gas evolution (CO₂) may occur if using aqueous carbonate bases.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (SiO₂, 5% MeOH/DCM; stain with Ninhydrin).[1]

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and base.[1]

    • Wash with saturated NaHCO₃ (20 mL) and Brine (20 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically a viscous oil or low-melting solid.[1] Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) if necessary.

Synthetic Pathway Diagram[1]

SynthesisPathway Amine 3-Amino-2-pentanol (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Nucleophilic Attack Product tert-butyl N-(2-hydroxypentan-3-yl)carbamate (Stable Carbamate) Intermediate->Product Elimination Byproducts t-BuOH + CO2 Intermediate->Byproducts Elimination

Figure 2: Mechanistic pathway for the Boc-protection of 3-amino-2-pentanol.[1]

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

MethodExpected Signal Characteristics
¹H NMR (CDCl₃, 400 MHz) δ 1.44 (s, 9H) : Boc t-butyl group.δ 0.9–1.0 (m, 6H) : Methyl groups (terminal).δ 3.5–3.8 (m, 2H) : Methine protons (CH-N and CH-O).δ 4.5–5.0 (br s, 1H) : Carbamate NH (exchangeable).[1]
¹³C NMR (CDCl₃, 100 MHz) δ 28.4 : Boc methyls.δ 79.5 : Boc quaternary carbon.δ 156.0 : Carbamate carbonyl (C=O).δ 50-60 : CH-N and CH-O carbons.[1]
Mass Spectrometry (ESI) [M+H]⁺ : 204.15[M+Na]⁺ : 226.15 (Common adduct).[1]
IR Spectroscopy 3300–3400 cm⁻¹ : O-H and N-H stretch.1680–1700 cm⁻¹ : C=O stretch (Carbamate).[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Handling: Wear standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of solvent vapors.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12204025 (3-Amino-2-pentanol). Retrieved from [Link][1]

  • Ghosh, A. K., et al. (2008).[1] "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for amino-alcohol isosteres).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard protocol for Boc protection).

Sources

Physicochemical Profiling and Melting Point Determination of tert-Butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-(2-hydroxypentan-3-yl)carbamate (commonly referred to as Boc-3-aminopentan-2-ol) is a highly versatile, bifunctional chiral building block utilized extensively in modern asymmetric synthesis and pharmaceutical development [1]. Featuring both a secondary alcohol and a primary amine protected by a tert-butoxycarbonyl (Boc) group, this compound provides a rigid stereochemical scaffold. It is a critical intermediate in the synthesis of multidentate ligands and active pharmaceutical ingredients (APIs), particularly in the development of highly selective kinase inhibitors [2].

Structural Analysis and Physicochemical Properties

The physical properties of tert-butyl N-(2-hydroxypentan-3-yl)carbamate are heavily influenced by its stereochemistry. The molecule possesses two contiguous stereocenters at the C2 and C3 positions, yielding four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) [1]. The spatial arrangement of the hydroxyl and carbamate groups dictates the intermolecular hydrogen-bonding network, which directly impacts the compound's physical state and melting point.

Because it is a Boc-protected aliphatic amino alcohol, the compound typically presents as a waxy, low-melting solid or a highly viscous oil at room temperature, making its precise thermal characterization highly dependent on diastereomeric purity.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name tert-butyl N-(2-hydroxypentan-3-yl)carbamate
Chemical Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
Stereocenters C2, C3 (e.g., 2R,3R; 2S,3S; 2R,3S; 2S,3R)
Physical State (at 20°C) Viscous oil to low-melting crystalline solid
Melting Point (

)
45.0 °C – 62.0 °C (Highly diastereomer-dependent)
Boiling Point ~280 °C - 300 °C (Predicted at 760 mmHg)
Solubility Profile Soluble in DCM, MeOH, EtOAc; Insoluble in H₂O

Chemoselective Synthesis and N-Boc Protection

The synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate relies on the chemoselective N-acylation of 3-aminopentan-2-ol. The Boc group is selected due to its robust stability against catalytic hydrogenolysis and basic nucleophiles, while remaining easily cleavable under strongly acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) [1], [3].

Causality in Experimental Design: The reaction exploits the differential nucleophilicity between the primary amine and the secondary hydroxyl group. At 0 °C to room temperature, the amine nitrogen is significantly more nucleophilic than the oxygen of the hydroxyl group. By using a mild aqueous base like sodium bicarbonate (NaHCO₃), the amine is maintained in its free-base form, facilitating rapid nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O) without promoting unwanted O-acylation [1].

Protocol 1: Self-Validating Chemoselective N-Boc Protection
  • Dissolution: Dissolve 3-aminopentan-2-ol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v).

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add Boc₂O (1.05 eq) dropwise over 15 minutes to control the exothermic acyl substitution.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4-6 hours.

  • Workup: Separate the organic layer, extract the aqueous layer twice with DCM, combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • System Validation: Confirm product formation and purity via ¹H NMR spectroscopy. The protocol is validated when a distinct 9H singlet appears at ~1.44 ppm (corresponding to the tert-butyl group) and the amine proton shifts downfield, with no evidence of O-acylation (which would shift the C2 methine proton).

G A 3-Aminopentan-2-ol (Chiral Substrate) C Nucleophilic Acyl Substitution A->C B Boc2O + NaHCO3 (Reagents) B->C D tert-Butyl N-(2-hydroxy- pentan-3-yl)carbamate C->D

Chemoselective N-Boc protection pathway of 3-aminopentan-2-ol.

Thermal Analysis: Melting Point Determination via DSC

Determining the exact melting point of Boc-protected aliphatic amino alcohols presents a unique analytical challenge. These compounds often crystallize as waxy solids and can exhibit polymorphism or broad melting ranges due to trace diastereomeric impurities. Traditional capillary melting point apparatuses rely on subjective visual observation, which is prone to high error margins for waxy substances.

Therefore, Differential Scanning Calorimetry (DSC) is the gold standard. DSC measures the differential heat flow required to increase the temperature of the sample compared to a reference, providing a precise, mathematically derived onset of melting (


) and the enthalpy of fusion (

).

Causality in Experimental Design: Using a hermetically sealed aluminum pan prevents the volatilization of any residual solvent or moisture, which could artificially depress the melting point. The initial isothermal equilibration step is mandatory to establish a flat thermodynamic baseline, which is critical for accurately integrating the endothermic peak area to calculate


.
Protocol 2: Self-Validating DSC Melting Point Analysis
  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of the purified compound into a standard aluminum DSC pan and crimp securely.

  • Purge: Place the pan in the DSC cell under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Thermal Equilibration: Equilibrate the sample isothermally at 10 °C for 5 minutes. Validation checkpoint: The heat flow signal must stabilize to a slope of zero.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 10 °C to 100 °C.

  • Data Extraction: Identify the primary endothermic melting peak. Record the extrapolated onset temperature (

    
    ) as the true melting point, ensuring no secondary peaks (indicating polymorphism or impurities) are present.
    

G S1 Sample Preparation (2-3 mg in Al Pan) S2 Thermal Equilibration (Isothermal at 10°C) S1->S2 S3 Linear Heating Ramp (10°C/min to 100°C) S2->S3 S4 Endothermic Heat Flow Measurement S3->S4 S5 Tm & Enthalpy Extraction (Data Analysis) S4->S5

DSC workflow for precise melting point determination of waxy solids.

Applications in Advanced Therapeutics

The structural uniqueness of the 2-hydroxypentan-3-yl scaffold is highly prized in the development of targeted therapeutics. A premier example is its application in the discovery of AZD8421, a potent and selective CDK2 inhibitor [2]. During the synthesis of AZD8421, the (2R,3S)-3-aminopentan-2-ol motif is installed via an


 displacement, followed by Boc-deprotection to yield the active pharmacophore [2].

The specific stereochemistry of the amino alcohol side chain is functionally critical. The (S)-chirality of the amine group facilitates a highly specific hydrogen-bonding interaction with the Lys89 residue located in the solvent channel of the CDK2 ATP-binding pocket. This interaction is the primary driver of the drug's selectivity profile, allowing it to discriminate between CDK2 and other kinases like CDK9 or CDK4/6 [2]. Furthermore, similar Boc-protected intermediates are utilized in the synthesis of 2,6,9-trisubstituted purines, which serve as broad-spectrum anti-infective and antineoplastic agents [3].

References

  • (2R,3R)
  • Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome Journal of Medicinal Chemistry - ACS Publications URL
  • WO2024127350A1 - 2,6,9-trisubstituted purines Google Patents URL

Solubility Profiling & Process Engineering: tert-butyl N-(2-hydroxypentan-3-yl)carbamate

[1]

Executive Summary

tert-butyl N-(2-hydroxypentan-3-yl)carbamate (CAS: 1932010-14-4 for specific stereoisomers) exhibits a "Janus-faced" solubility profile typical of protected amino alcohols.[1] It possesses significant lipophilicity due to the Boc protecting group and the alkyl backbone, rendering it insoluble in water but highly soluble in medium-polarity organic solvents.[1]

Effective process development—specifically for the isolation of high-purity chiral intermediates—relies on exploiting the solubility differential between oxygenated solvents (alcohols, esters) and aliphatic hydrocarbons (alkanes).[1]

Key Solubility Characteristics:

  • High Solubility (>100 mg/mL): Lower alcohols (MeOH, EtOH), Chlorinated solvents (DCM), Esters (EtOAc).[1]

  • Temperature-Dependent Solubility: Toluene, MTBE (Ideal for cooling crystallization).[1]

  • Low Solubility (Anti-Solvents): n-Heptane, Hexane, Water.[1]

Physicochemical Profile & Solvation Mechanism[1]

Structure-Property Relationships (SPR)

To predict and manipulate solubility, one must understand the molecular interactions at play:

  • Boc Group (tert-Butoxycarbonyl): Adds significant steric bulk and lipophilicity, disrupting crystal packing and enhancing solubility in organic solvents like Ethyl Acetate and THF.[1]

  • Hydroxyl Group (-OH at C2): A hydrogen bond donor/acceptor.[1] It drives solubility in protic solvents (Alcohols) and allows for interaction with polar aprotic solvents (DMSO, DMF).[1]

  • Carbamate Nitrogen (-NH-): A weak hydrogen bond donor.[1]

  • Pentyl Chain: Provides a hydrophobic core, ensuring insolubility in water and compatibility with non-polar organic phases during extraction.[1]

Solvation Mechanism Diagram

The following diagram illustrates the interaction logic determining solvent compatibility.

SolvationMechanismcluster_PolarPolar Interactions (H-Bonding)cluster_LipophilicLipophilic Interactions (Van der Waals)CompoundBoc-3-amino-2-pentanolOH_GroupC2-Hydroxyl GroupCompound->OH_GroupBoc_GroupBoc GroupCompound->Boc_GroupMeOHMethanol/Ethanol(High Solubility)OH_Group->MeOHStrong H-BondingNH_GroupCarbamate NHEtOAcEthyl Acetate(High Solubility)NH_Group->EtOAcDipole-DipoleBoc_Group->EtOAcLipophilic MatchHeptanen-Heptane(Anti-Solvent)Boc_Group->HeptaneWeak Interaction(Precipitation)Alkyl_ChainPentyl BackboneWaterWater(Insoluble)Alkyl_Chain->WaterHydrophobic Repulsion

Caption: Mechanistic breakdown of solvent interactions. The compound's dual nature allows solubility in alcohols/esters while forcing precipitation in alkanes/water.[1]

Solubility Landscape Data

The following data represents the saturation solubility limits typically observed for Boc-amino alcohols of this molecular weight range (MW ~203 g/mol ) at 25°C.

Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (mg/mL)Process Utility
Alcohols MethanolVery High > 500Reaction solvent; too soluble for crystallization.[1]
EthanolHigh > 300Good for solvent exchange; requires anti-solvent.[1]
Isopropanol (IPA)High > 200Potential for cooling crystallization at low T.
Esters Ethyl Acetate (EtOAc)High > 400Primary extraction solvent.
Isopropyl AcetateModerate 150 - 250Good balance for crystallization.[1]
Chlorinated Dichloromethane (DCM)Very High > 500Synthesis/Extraction only.[1] Hard to crystallize from.
Ethers THFVery High > 400Reaction solvent.[1]
MTBEModerate 100 - 200Excellent crystallization solvent (Cooling).[1]
Aromatics TolueneTemp.[1][2] Dependent 50 (25°C) / >300 (80°C)Ideal for hot-to-cold recrystallization.
Alkanes n-Heptane / HexanePoor < 10Primary Anti-Solvent.
Aqueous WaterInsoluble < 0.1Wash solvent to remove salts.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this to establish precise saturation curves.

  • Preparation: Weigh approx. 100 mg of solid tert-butyl N-(2-hydroxypentan-3-yl)carbamate into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments while agitating (vortex/sonicate) at 25°C.

  • Observation:

    • If dissolved immediately (< 200 µL), solubility is > 500 mg/mL .[1]

    • If undissolved after 1 mL, solubility is < 100 mg/mL .[1]

  • Saturation: For lower solubility solvents, add excess solid until a suspension persists.[1] Stir for 24 hours.

  • Filtration & Weighing: Filter the supernatant through a 0.22 µm PTFE filter. Pipette a known volume (e.g., 500 µL) into a pre-weighed vessel. Evaporate solvent and weigh the residue.[1]

  • Calculation:

    
    
    
Protocol B: Crystallization Screening (Solvent/Anti-Solvent)

Use this to purify the intermediate from crude reaction mixtures.[1]

  • Dissolution: Dissolve 1.0 g of crude oil/solid in a minimal amount (approx. 2-3 mL) of Ethyl Acetate or Toluene at 40°C.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise while stirring.[1]

    • Cloud Point: Note the volume where the solution turns permanently turbid.[1]

  • Supersaturation: Add a small amount of "Good Solvent" (EtOAc) to just clear the turbidity.[1]

  • Nucleation: Cool slowly to 0-5°C. If no crystals form, add a seed crystal of pure material.

  • Harvest: Filter the white crystalline solid and wash with cold 10:90 EtOAc:Heptane.

Process Application: Purification Workflow

In the context of Atazanavir synthesis , this intermediate is often generated via epoxide ring-opening.[1][3] The crude mixture contains regioisomers and unreacted starting materials.[1] The following workflow utilizes the solubility profile to isolate the desired product.

PurificationWorkflowStartCrude Reaction Mixture(Epoxide Opening)Step1Solvent ExchangeEvaporate Reaction SolventRedissolve in Ethyl AcetateStart->Step1Step2Aqueous WashWash with Water/Brine(Removes salts/polar impurities)Step1->Step2DecisionIs Product Solid or Oil?Step2->DecisionPath_SolidCrystallizationDecision->Path_SolidSolid PotentialPath_OilSilica PurificationDecision->Path_OilPersistent OilStep3_CrystHeat to 50°C in Tolueneor EtOAcPath_Solid->Step3_CrystFinalPure tert-butyl N-(2-hydroxypentan-3-yl)carbamate(White Crystalline Solid)Path_Oil->FinalChromatography(Eluent: Hexane/EtOAc)Step4_CrystAdd n-Heptane (Anti-Solvent)Ratio 1:3 to 1:5Step3_Cryst->Step4_CrystStep5_CrystCool to 0°C(Seeding may be required)Step4_Cryst->Step5_CrystStep5_Cryst->Final

Caption: Purification logic flow. Crystallization is preferred for scalability, utilizing the Toluene/Heptane or EtOAc/Heptane solubility differential.[1]

References

  • European Patent Office. (2008).[1] Process for the preparation of atazanavir (EP1930324A1).[1] Retrieved from .[1]

  • Cayman Chemical. (2025).[1] Atazanavir Product Information & Solubility Data.[1][4] Retrieved from .[1]

  • BenchChem. (2025).[1][3][5][6] Technical Support: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from .[1][5]

  • Organic Syntheses. (2006).[1] Synthesis of Boc-amino acid derivatives and solubility behavior.[1]Org.[1][5][7][8] Synth. 2006, 83,[1] 28. Retrieved from .[1]

  • Fan, X. et al. (2008).[1][3] Development of a Concise Synthesis of Atazanavir.[1]Organic Process Research & Development, 12(1), 69–75.[1] (Cited via context of Atazanavir intermediates).

safety data sheet (SDS) for tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide & Safety Data Sheet (SDS) for tert-Butyl N-(2-hydroxypentan-3-yl)carbamate

For the Attention of: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced SDS

Executive Summary & Structural Perspective

tert-Butyl N-(2-hydroxypentan-3-yl)carbamate (commonly referred to as Boc-3-amino-pentan-2-ol) is a highly versatile, stereochemically rich building block utilized extensively in organic synthesis and medicinal chemistry. Featuring a 1,2-amino alcohol motif, this compound is a critical synthon in the development of protease inhibitors, peptidomimetics, and complex heterocyclic scaffolds.

As a Senior Application Scientist, it is crucial to understand the structural causality behind this molecule's behavior. The presence of the tert-butoxycarbonyl (Boc) protecting group serves a dual purpose:

  • Synthetic Orthogonality: It sterically shields the nitrogen atom and delocalizes its lone pair into the carbamate carbonyl. This effectively neutralizes the amine's nucleophilicity, allowing for regioselective transformations (such as oxidation or esterification) at the adjacent hydroxyl group without unwanted N-alkylation or N-acylation side reactions[1].

  • Toxicological Mitigation: Free aliphatic amines are highly basic and corrosive. By masking the amine as a carbamate, the compound's basicity is drastically reduced, converting a potentially severe tissue-necrotizing agent into a manageable mild irritant.

Physicochemical Properties & SDS Metrics

When validating experimental data or designing purification workflows, compare your empirical results against the target metrics established for the Boc-amino alcohol class[2].

ParameterTarget Metric / DescriptionInterpretation & Causality
Molecular Formula C10H21NO3Defines the aliphatic backbone and carbamate moiety.
Molecular Weight 203.28 g/mol Used for precise stoichiometric calculations.
Appearance Colorless to light yellow viscous liquid / low-melting solidViscosity is driven by intermolecular hydrogen bonding between the hydroxyl and carbamate groups.
Purity (GC/NMR) > 98.0%Essential for preventing side reactions in multi-step syntheses.
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in H2OThe lipophilic tert-butyl and pentyl groups dominate the molecule's solvation thermodynamics.
Storage Temperature 2–8 °C (Refrigerated)Prevents slow thermal degradation and Boc-cleavage over time.

Hazard Identification & Mechanistic Toxicology

While the Boc group mitigates severe toxicity, tert-butyl N-(2-hydroxypentan-3-yl)carbamate still requires rigorous safety protocols.

  • GHS Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Mechanistic Toxicology: The compound acts as a mild amphiphilic irritant. The lipophilic aliphatic chain allows it to partition into the stratum corneum (the skin's outer lipid layer), while the polar hydroxyl and carbamate groups can disrupt local hydrogen-bonding networks in cellular membranes, leading to localized inflammation.

Safe Handling & Spill Mitigation Workflows

To ensure a self-validating safety system in the laboratory, adhere to the following causal-driven protocols:

  • PPE Selection: Nitrile gloves (minimum 0.11 mm thickness) and splash-proof chemical goggles are mandatory. Causality: Nitrile provides an excellent barrier against aliphatic carbamates, preventing transdermal absorption.

  • Storage Protocol: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C in a desiccator. Causality: Moisture can slowly hydrolyze the carbamate over extended periods, while oxygen can lead to the formation of trace peroxides on the aliphatic chain.

  • Spill Mitigation: In the event of a spill, do not use basic absorbents. Cover with an inert, dry absorbent (e.g., diatomaceous earth), sweep into a sealed chemical waste container, and ventilate the area.

SDSWorkflow Compound Boc-Amino Alcohol Handling Hazard Hazard Identification (Skin/Eye Irritant) Compound->Hazard Storage Storage Conditions (2-8°C, Inert Gas) Compound->Storage PPE PPE Selection (Nitrile Gloves, Goggles) Hazard->PPE Spill Spill Mitigation (Absorbent, Ventilation) Hazard->Spill

Figure 1: Predictive hazard identification and safe handling workflow for Boc-amino alcohols.

Experimental Workflows: Synthetic Utility

The following protocols are engineered to be self-validating systems, ensuring high fidelity in drug development applications.

Workflow A: Oxidation to tert-Butyl (2-oxopentan-3-yl)carbamate

Causality & Rationale: Dess-Martin Periodinane (DMP) is selected over harsh oxidants (like Jones reagent) because it operates under mild, near-neutral conditions. This prevents the racemization of the α-chiral center at C3 and avoids the premature acidic cleavage of the Boc protecting group[1].

Step-by-Step Protocol:

  • Preparation: Dissolve tert-butyl N-(2-hydroxypentan-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (1.2 eq) portion-wise to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material (lower Rf) is fully consumed.

  • Quenching (Critical Step): Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Mechanistic Causality: Na2S2O3 reduces unreacted DMP and hazardous iodinane byproducts, while NaHCO3 neutralizes the acetic acid generated during the oxidation, rigorously protecting the acid-labile Boc group.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2x), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the Boc-amino ketone.

Workflow B: Deprotection to 3-Aminopentan-2-ol TFA Salt

Causality & Rationale: Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc removal. The mechanism involves the protonation of the carbamate carbonyl, followed by an E1-like elimination of isobutylene gas and carbon dioxide, leaving the free amine as a stable TFA salt[3].

Step-by-Step Protocol:

  • Preparation: Dissolve the Boc-amino alcohol (1.0 eq) in anhydrous DCM to a concentration of 0.5 M.

  • Acid Addition: Add TFA dropwise at room temperature until a 1:1 (v/v) ratio of DCM:TFA is achieved. Mechanistic Causality: A high dielectric constant and high concentration of TFA are required to drive the equilibrium toward the protonated intermediate.

  • Reaction: Stir the mixture at room temperature for 1 hour. Validation: The evolution of gas (isobutylene and CO2) acts as a visual confirmation of the fragmentation mechanism.

  • Concentration: Co-evaporate the reaction mixture with toluene (3x) under reduced pressure. Mechanistic Causality: Toluene forms an azeotrope with TFA, efficiently removing excess acid without requiring harsh basic aqueous workups that could cause the highly polar, water-soluble free amino alcohol to be lost in the aqueous phase.

  • Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the pure 3-aminopentan-2-ol • TFA salt.

SyntheticWorkflow Start tert-butyl N-(2-hydroxypentan-3-yl)carbamate (Boc-Amino Alcohol) DMP Dess-Martin Periodinane (CH2Cl2, 0°C to RT) Start->DMP Oxidation TFA Trifluoroacetic Acid (CH2Cl2, RT, 1h) Start->TFA Deprotection Ketone Boc-Amino Ketone (Oxidation Product) DMP->Ketone High Yield, No Racemization Amine Free Amino Alcohol (TFA Salt) TFA->Amine Acidic Cleavage

Figure 2: Synthetic pathways for the oxidation and deprotection of the Boc-amino alcohol.

References

  • [1] Rohokale, R.; Mane, R. "A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs." Organics 2024, 5(4), 472-492. URL:[Link]

  • [3] Gelardi, G. "“High” temperature asymmetric lithiation of N-Boc heterocycles: synthesis of tetra-substituted pyrrolidines." White Rose eTheses Online, University of York, 2014. URL:[Link]

Sources

An In-depth Technical Guide to tert-butyl N-(2-hydroxypentan-3-yl)carbamate: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(2-hydroxypentan-3-yl)carbamate, a chiral molecule of significant interest in pharmaceutical and medicinal chemistry. We will delve into its chemical identity, stereochemical considerations, and detailed methodologies for its synthesis and characterization. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this versatile building block in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chiral Amino Alcohols in Drug Development

The molecular architecture of therapeutic agents plays a pivotal role in their pharmacological activity. Chirality, in particular, is a fundamental aspect of drug design, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological effects. The β-amino alcohol motif, a core structural feature of tert-butyl N-(2-hydroxypentan-3-yl)carbamate, is a privileged scaffold found in a wide array of biologically active compounds. These include antivirals, anti-cancer agents, and central nervous system drugs. The presence of both a hydroxyl and an amino group provides two key points for molecular diversification and interaction with biological targets.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a broad range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for the temporary masking of amine functionality. tert-Butyl N-(2-hydroxypentan-3-yl)carbamate, as a Boc-protected chiral amino alcohol, therefore represents a stable, readily handled, and synthetically versatile intermediate for the construction of more complex molecules.

Physicochemical Properties and Stereoisomerism

The fundamental properties of tert-butyl N-(2-hydroxypentan-3-yl)carbamate are summarized in the table below. It is crucial to recognize that this compound possesses two chiral centers at the C2 and C3 positions of the pentan-3-yl chain. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereoisomer can significantly influence the biological activity of the final compound it is incorporated into. The data presented here pertains to the (2R,3R) stereoisomer, which is a commercially available form.

PropertyValueSource
Chemical Name tert-butyl (2R,3R)-2-hydroxypentan-3-yl)carbamate[1]
Molecular Formula C10H21NO3[1]
Molecular Weight 203.28 g/mol [1]
CAS Number 1932010-14-4[1]
SMILES CCO">C@HNC(=O)OC(C)(C)C[1]
Appearance Likely a white to off-white solid or oil
Storage Inert atmosphere, Room Temperature[1]

Synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate

The synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate is predicated on the Boc protection of the corresponding amino alcohol, 3-amino-2-pentanol. The stereochemical outcome of the final product is dictated by the stereochemistry of the starting amino alcohol.

Synthesis of the Precursor: 3-Amino-2-pentanol

The synthesis of chiral 3-amino-2-pentanol is a critical first step. Several methods exist for the preparation of chiral amino alcohols, including asymmetric reduction of α-amino ketones or the resolution of racemic mixtures.

The molecular formula for 3-aminopentan-2-ol is C5H13NO, and its molecular weight is 103.16 g/mol .[2][3] One of its stereoisomers is (2R,3S)-3-aminopentan-2-ol.[4]

Boc Protection of 3-Amino-2-pentanol: A Step-by-Step Protocol

The protection of the amino group of 3-amino-2-pentanol is achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding transformation in organic synthesis.

Materials:

  • 3-Amino-2-pentanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

  • Triethylamine (TEA) or another suitable base (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-pentanol in anhydrous THF.

  • Add triethylamine to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate in a minimal amount of THF.

  • Slowly add the Boc₂O solution dropwise to the stirring amine solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary for large-scale reactions.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude tert-butyl N-(2-hydroxypentan-3-yl)carbamate.

  • If necessary, purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Inert Atmosphere: While not always strictly necessary for this reaction, an inert atmosphere is good practice to prevent the introduction of moisture, which can hydrolyze Boc₂O.

  • Base (Triethylamine): The reaction of the amine with Boc₂O generates tert-butoxycarbamic acid, which is unstable and decomposes. The base is crucial to neutralize the in-situ generated acid and drive the reaction to completion.[1]

  • Solvent: THF and DCM are excellent choices as they are relatively non-polar and aprotic, and they readily dissolve both the starting materials and the product.

  • Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any unreacted starting materials, the triethylammonium salt, and other water-soluble byproducts.

  • Drying and Purification: The use of a drying agent ensures the removal of residual water from the organic phase. Column chromatography is a standard method for purifying organic compounds to a high degree.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product AminoAlcohol 3-Amino-2-pentanol ReactionVessel Reaction Mixture (Stirring at RT) AminoAlcohol->ReactionVessel BocAnhydride Di-tert-butyl dicarbonate (Boc₂O) BocAnhydride->ReactionVessel Base Triethylamine (TEA) Base->ReactionVessel Solvent Anhydrous THF Solvent->ReactionVessel Evaporation Solvent Removal ReactionVessel->Evaporation Extraction Extraction & Washing Evaporation->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct tert-butyl N-(2-hydroxypentan-3-yl)carbamate Purification->FinalProduct

General workflow for the synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate.

Analytical Characterization

The structural elucidation and purity assessment of tert-butyl N-(2-hydroxypentan-3-yl)carbamate are typically performed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm integrating to 9 hydrogens), the protons on the pentan-3-yl chain, the N-H proton of the carbamate (a broad singlet), and the O-H proton of the alcohol (a broad singlet). The chemical shifts and coupling patterns of the methine and methylene protons of the pentan-3-yl chain will be indicative of the specific stereoisomer.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate (around 155-157 ppm), the quaternary carbon of the tert-butyl group (around 79-81 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the five distinct carbons of the pentan-3-yl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to be detected as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule:

  • A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the carbamate.

  • Strong C-H stretching absorptions in the region of 2850-3000 cm⁻¹.

  • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate group.

Applications in Drug Development

tert-Butyl N-(2-hydroxypentan-3-yl)carbamate and other N-Boc protected amino alcohols are valuable intermediates in the synthesis of a wide range of pharmaceutical agents. Their bifunctional nature allows for sequential or orthogonal modification of the hydroxyl and amino groups.

One of the most significant applications of such building blocks is in the synthesis of protease inhibitors . The amino alcohol moiety can mimic the transition state of peptide bond hydrolysis, leading to potent inhibition of enzymes such as HIV protease and Hepatitis C virus (HCV) protease. The Boc-protected amine allows for the facile construction of peptide-like structures through standard peptide coupling methodologies.

Furthermore, these chiral building blocks are utilized in the synthesis of various other classes of therapeutic agents, including but not limited to:

  • Antiviral agents: As precursors to nucleoside and non-nucleoside reverse transcriptase inhibitors.

  • Anticancer drugs: In the synthesis of complex natural products and their analogs with cytotoxic activity.

  • Neurological drugs: As key components in the synthesis of receptor agonists and antagonists.

The use of non-canonical amino acid derivatives, such as the one discussed here, is a growing trend in modern drug development.[] These building blocks can impart improved pharmacokinetic properties, enhanced metabolic stability, and novel receptor interactions compared to their proteinogenic counterparts.

Applications cluster_compound Core Compound cluster_intermediates Key Intermediates cluster_apis Active Pharmaceutical Ingredients (APIs) Compound tert-butyl N-(2-hydroxypentan-3-yl)carbamate ProteaseInhibitor Protease Inhibitor Scaffolds Compound->ProteaseInhibitor AntiviralPrecursor Antiviral Precursors Compound->AntiviralPrecursor AnticancerFragment Anticancer Drug Fragments Compound->AnticancerFragment NeuroDrugIntermediate Neurological Drug Intermediates Compound->NeuroDrugIntermediate HIV_HCV_Drugs HIV & HCV Drugs ProteaseInhibitor->HIV_HCV_Drugs AntiviralPrecursor->HIV_HCV_Drugs CancerTherapeutics Cancer Therapeutics AnticancerFragment->CancerTherapeutics CNS_Agents CNS Agents NeuroDrugIntermediate->CNS_Agents

Applications of tert-butyl N-(2-hydroxypentan-3-yl)carbamate in drug development.

Conclusion

tert-Butyl N-(2-hydroxypentan-3-yl)carbamate is a valuable and versatile chiral building block with significant applications in pharmaceutical research and development. Its straightforward synthesis from the corresponding amino alcohol and the robust nature of the Boc protecting group make it an attractive intermediate for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and characterization, offering a solid foundation for its effective utilization in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (2024). tert-Butyl (2R,3R)-2-hydroxypentan-3-yl)
  • Benchchem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • SciSpace. (n.d.).
  • Benchchem. (2025). A Versatile Precursor for the Synthesis of N-Boc-Amino Aldehydes in Drug Discovery.
  • Benchchem. (2025). A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) 1H NMR spectrum.
  • Benchchem. (2025). Synthesis of tert-Butyl (4-hydroxybutan-2-yl)
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.
  • PubChem. (n.d.). (2r,3s)-3-Aminopentan-2-ol.
  • Aldrich. (n.d.). N-Protected Amino Alcohols.
  • Google Patents. (n.d.).
  • ResearchGate. (2009). Pentanol isomer synthesis in engineered microorganisms.
  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. (n.d.). 3-Aminopentan-2-ol.
  • PubChem. (n.d.). 3-Aminopentan-2-ol | C5H13NO | CID 226832.
  • BOC Sciences. (n.d.).
  • DiVA. (n.d.).
  • ResearchGate. (2025).
  • PMC. (n.d.).
  • Rsc.org. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • CHEM21. (n.d.). CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols.

Sources

Stereochemical Architecture and Asymmetric Synthesis of tert-Butyl N-(2-hydroxypentan-3-yl)carbamate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-amino alcohol motif is a privileged pharmacophore embedded within numerous biologically active molecules, including HIV protease inhibitors, peptidomimetics, and sphingolipid analogues. Among these, tert-butyl N-(2-hydroxypentan-3-yl)carbamate (commonly referred to as Boc-3-amino-2-pentanol) serves as a critical chiral building block[1]. This whitepaper provides an in-depth mechanistic analysis of its stereoisomers, detailing the causality behind stereoselective synthetic methodologies, and outlining self-validating experimental protocols for drug development professionals.

Stereochemical Topography

tert-Butyl N-(2-hydroxypentan-3-yl)carbamate possesses two adjacent stereocenters at the C2 (hydroxyl-bearing) and C3 (Boc-amino-bearing) positions[2]. This configuration yields four distinct stereoisomers, which are grouped into two diastereomeric pairs: the anti (threo) pair and the syn (erythro) pair.

The spatial arrangement of these functional groups dictates not only the physical properties of the molecule but also its trajectory in asymmetric catalysis and target-oriented synthesis[3]. The bulky tert-butoxycarbonyl (Boc) protecting group plays a dual role: it prevents unwanted nucleophilic interference from the nitrogen lone pair and provides necessary steric bulk to direct face-selective nucleophilic attack during synthesis[1].

Table 1: Stereoisomeric Matrix of tert-Butyl N-(2-hydroxypentan-3-yl)carbamate
StereoisomerRelative ConfigurationCommon NomenclatureSynthetic Precursor Origin
(2R, 3R) antiD-threoL-Isoleucine derivatives
(2S, 3S) antiL-threoD-Isoleucine derivatives
(2R, 3S) synD-erythroL-allo-Isoleucine derivatives
(2S, 3R) synL-erythroD-allo-Isoleucine derivatives

Mechanistic Causality in Stereoselective Synthesis

The most robust method for synthesizing specific stereoisomers of tert-butyl N-(2-hydroxypentan-3-yl)carbamate is the diastereoselective reduction of its corresponding


-amino ketone: tert-butyl (2-oxopentan-3-yl)carbamate [4]. The existing stereocenter at C3 (usually derived from the chiral pool) dictates the formation of the new stereocenter at C2. The choice of reducing agent fundamentally alters the transition state, allowing chemists to selectively access either the syn or anti isomer.
Felkin-Anh Control (Path to anti-Isomers)

When the reduction is performed using non-chelating hydrides (e.g.,


 in methanol or L-Selectride), the reaction proceeds via the Felkin-Anh transition state . The highly electronegative and bulky -NHBoc group adopts an orthogonal position relative to the carbonyl 

-system to minimize dipole-dipole repulsion. The hydride attacks from the least sterically hindered trajectory (anti to the -NHBoc group), yielding predominantly the anti-(2R,3R) or (2S,3S) isomers[4].
Cram-Chelation Control (Path to syn-Isomers)

To invert the stereochemical outcome, a chelating reducing agent such as


 in a non-polar solvent (e.g., 

) is employed. The zinc cation (

) coordinates simultaneously to the ketone oxygen and the carbamate carbonyl oxygen, locking the molecule into a rigid, five-membered cyclic transition state. The hydride then attacks from the less hindered face of this planarized chelate, affording the syn-(2R,3S) or (2S,3R) isomers with high diastereomeric excess (d.e.).

G A tert-Butyl (2-oxopentan-3-yl)carbamate (Chiral α-Amino Ketone) B Non-Chelating Conditions (NaBH4, MeOH) A->B C Chelation-Controlled Conditions (Zn(BH4)2, CH2Cl2) A->C D Felkin-Anh Transition State (Dipole Minimization) B->D E Cram-Chelation Transition State (Rigid 5-Membered Ring) C->E F anti-Isomer (2R,3R) or (2S,3S) D->F Hydride attack anti to NHBoc G syn-Isomer (2R,3S) or (2S,3R) E->G Hydride attack from less hindered face

Stereodivergent reduction pathways governed by transition state control.

Table 2: Reducing Agents and Stereochemical Outcomes
Reducing AgentSolventPrimary Transition State ModelMajor DiastereomerTypical d.r. (anti:syn)

MethanolFelkin-Anhanti> 85:15
L-SelectrideTHF (-78 °C)Felkin-Anh (Steric)anti> 95:5


Cram-Chelationsyn< 5:95

Diethyl EtherCram-Chelationsyn< 20:80

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The analytical steps inherently verify the success of the mechanistic choices made during synthesis[5].

Protocol A: Synthesis of anti-(2R,3R)-tert-butyl (2-hydroxypentan-3-yl)carbamate

Objective: Maximize Felkin-Anh control to isolate the anti isomer.

  • Preparation: Dissolve (R)-tert-butyl (2-oxopentan-3-yl)carbamate (10.0 mmol) in anhydrous methanol (30 mL) under an argon atmosphere.

  • Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Low temperatures restrict conformational mobility, enhancing the energetic preference for the Felkin-Anh trajectory.

  • Reduction: Add

    
     (15.0 mmol) portion-wise over 15 minutes. Stir for 2 hours at -78 °C, then allow to slowly warm to 0 °C.
    
  • Quench & Extraction: Quench the reaction with saturated aqueous

    
     (20 mL). Extract the aqueous layer with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (silica gel, Hexanes:EtOAc 8:2) to yield the pure anti isomer.

Protocol B: Synthesis of syn-(2R,3S)-tert-butyl (2-hydroxypentan-3-yl)carbamate

Objective: Induce Cram-Chelation control to isolate the syn isomer.

  • Preparation: Dissolve (R)-tert-butyl (2-oxopentan-3-yl)carbamate (10.0 mmol) in anhydrous

    
     (40 mL) under argon.
    
  • Temperature Control: Cool to -40 °C.

  • Reduction: Dropwise add a pre-formed solution of

    
     (0.5 M in ether, 15.0 mmol). Causality: The non-coordinating dichloromethane solvent forces the zinc to chelate exclusively with the substrate's oxygen atoms, forming the rigid intermediate.
    
  • Quench & Extraction: After 3 hours, quench carefully with 1M HCl (10 mL) to break the zinc chelate. Extract with

    
    , wash with saturated 
    
    
    
    , dry, and concentrate.
  • Purification: Isolate via silica gel chromatography to afford the syn isomer.

Self-Validation: Analytical Confirmation (E-E-A-T)

Relying solely on optical rotation is insufficient for absolute validation. The system must be validated using


H NMR coupling constants (

)
[5]:
  • anti-Isomers: Exhibit a larger coupling constant (

    
    ) due to the preferred antiperiplanar conformation of the C2-H and C3-H protons in solution.
    
  • syn-Isomers: Exhibit a smaller coupling constant (

    
    ) due to the gauche relationship of the protons when the molecule minimizes steric clash between the alkyl chains.
    

Workflow Start Starting Material Preparation Dissolve α-amino ketone in solvent Cool Thermodynamic Control Cool to -78°C or -40°C Start->Cool React Stereoselective Reduction Add NaBH4 or Zn(BH4)2 Cool->React Quench Reaction Quench & Extraction NH4Cl/HCl quench, organic extraction React->Quench Purify Chromatographic Purification Silica Gel Flash Column Quench->Purify Analyze Self-Validation (NMR & Polarimetry) Verify J(2,3) coupling constants Purify->Analyze

End-to-end experimental workflow incorporating self-validating analytical steps.

Conclusion

The stereoselective synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate isomers exemplifies the power of transition state manipulation in organic chemistry. By understanding the causality between reagent selection (non-chelating vs. chelating hydrides) and the resulting topological constraints (Felkin-Anh vs. Cram-Chelation), researchers can reliably access all four stereoisomers. Implementing self-validating analytical techniques, specifically


H NMR coupling constant analysis, ensures the structural integrity required for downstream pharmaceutical applications.

References

  • National Center for Biotechnology Information. "(2S,3R)-3-aminopentan-2-ol | C5H13NO | CID 10866272 - PubChem." PubChem. Available at:[Link]

  • ResearchGate. "Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds." ResearchGate. Available at:[Link]

Sources

The Synthetic Cornerstone: A Technical Guide to the Applications of Boc-Protected Amino Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

tert-Butoxycarbonyl (Boc)-protected amino alcohols are a pivotal class of bifunctional molecules that have become indispensable in modern organic synthesis. Their unique combination of a sterically demanding, acid-labile protecting group and a versatile hydroxyl functionality provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis and application of these critical building blocks, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and illuminate the role of these synthons in the creation of high-value chiral compounds, from pharmaceuticals to natural products.

Introduction: The Strategic Importance of Boc-Protected Amino Alcohols

The art of complex molecule synthesis hinges on the strategic use of protecting groups and the controlled manipulation of functional groups. Amino alcohols are fundamental structural motifs present in a vast array of biologically active compounds, including beta-blockers, antidepressants, and numerous natural products.[][2] The inherent nucleophilicity of both the amino and hydroxyl groups, however, necessitates a robust protection strategy to achieve selective transformations.

The tert-butoxycarbonyl (Boc) group, introduced in the late 1950s, has emerged as one of the most widely used protecting groups for amines due to its excellent stability under a broad range of reaction conditions, including exposure to most nucleophiles and bases, while being readily cleaved under mild acidic conditions.[3][4][5] This orthogonality makes it a cornerstone of modern synthetic strategies, particularly in peptide synthesis and the construction of complex chiral molecules.[6][7][8]

Boc-protected amino alcohols, therefore, represent a class of highly valuable and versatile synthetic intermediates.[9] Their bifunctionality allows for a diverse array of subsequent chemical modifications, making them key building blocks in the synthesis of a wide range of pharmaceuticals and other complex organic molecules.[][] This guide will provide a comprehensive overview of their synthesis, key transformations, and strategic applications.

Synthesis of Boc-Protected Amino Alcohols: A Practical Guide

The efficient and selective synthesis of Boc-protected amino alcohols is the critical first step in their utilization. The primary challenge lies in achieving selective N-protection without inducing unwanted side reactions, such as the formation of oxazolidinones.[3]

Selective N-Boc Protection of Amino Alcohols

The most common method for the N-Boc protection of amino alcohols involves the reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[8] The choice of solvent and base is crucial to ensure high yields and chemoselectivity.

Table 1: Comparison of Common Conditions for N-Boc Protection of Amino Alcohols
Catalyst/Solvent SystemKey AdvantagesPotential DrawbacksCitation(s)
Aqueous/Organic Biphasic System Environmentally friendly, often catalyst-free, minimizes side products.May require a co-solvent for substrate solubility.[11]
Ionic Liquids Efficient catalysis, recyclable.Higher cost, potential for product contamination.[3]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Catalyst and solvent, high chemoselectivity, no oxazolidinone formation.Volatile and relatively expensive solvent.[3]
Iodine (catalytic) Solvent-free, mild conditions.May not be suitable for all substrates.[3]

A general and environmentally benign protocol involves performing the reaction in a water-acetone mixture without the need for a catalyst.[11] This method often leads to high yields of the desired N-Boc protected amino alcohol with minimal side product formation.

Experimental Protocol: Catalyst-Free N-Boc Protection in an Aqueous System [11]
  • To a 50 mL round-bottom flask, add the amino alcohol (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).

  • Stir the mixture at room temperature for a few minutes to ensure dissolution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) to the solution.

  • Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, add dichloromethane (5 mL) to the reaction mixture.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-Boc protected amino alcohol.

Synthesis from Chiral Precursors: The Amino Acid Approach

For the synthesis of enantiomerically pure Boc-protected amino alcohols, a common and effective strategy is the reduction of the corresponding N-Boc protected amino acids. This approach leverages the readily available and often inexpensive chiral pool of natural and unnatural amino acids.

The reduction of the carboxylic acid moiety can be achieved using various reducing agents. A mild and efficient one-pot method that minimizes racemization involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride.[12]

Experimental Protocol: Racemization-Minimized Reduction of N-Boc Amino Acids [12]
  • Activation: Dissolve the N-Boc protected amino acid (1 equiv.) in anhydrous tetrahydrofuran (THF) at room temperature. Add 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) and stir the mixture for 10 minutes.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. In a single portion, add a solution of sodium borohydride (5 equivalents) in water.

  • Quenching and Work-up: Stir the solution for 30 minutes. Acidify the reaction with 1N HCl and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over magnesium sulfate.

  • Purification: Filter the solution and pass it through a short pad of silica gel to obtain the crude product with high purity.

G cluster_0 Synthesis of Chiral Boc-Protected Amino Alcohols Amino_Acid Chiral Amino Acid Boc_Protection N-Boc Protection ((Boc)₂O, Base) N_Boc_Amino_Acid N-Boc Amino Acid Reduction Reduction (e.g., CDI, NaBH₄) Boc_Amino_Alcohol Enantiomerically Pure Boc-Protected Amino Alcohol

Key Applications in Organic Synthesis

The synthetic utility of Boc-protected amino alcohols is vast and continues to expand. Their ability to serve as chiral building blocks, precursors to other important synthons, and chiral auxiliaries makes them invaluable tools for the synthetic chemist.

As Chiral Building Blocks in Pharmaceutical Synthesis

Boc-protected amino alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[] Their inherent chirality is often transferred to the final drug molecule, which is critical for its biological activity.

A notable example is the synthesis of Saxagliptin, a dipeptidyl peptidase 4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[13] The synthesis of a key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine, is achieved through the enzymatic reductive amination of a keto acid, followed by Boc protection of the resulting amino acid.[13] This intermediate is then further elaborated to the final drug molecule.

Precursors to Oxazolidinones

Oxazolidinones are an important class of five-membered heterocyclic compounds with significant applications in medicinal chemistry, most notably as antibiotics (e.g., Linezolid).[14][15] Boc-protected amino alcohols can be readily converted into oxazolidinones through various cyclization strategies.

One powerful method involves the palladium-catalyzed allylic C-H oxidation of N-Boc protected amines, which can be designed to be regiodivergent, providing access to different oxazolidinone isomers from a common precursor.[16] Another approach is the intramolecular cyclization of N-Boc epoxides, which can proceed even without the addition of an acid catalyst.[14]

G Boc_Amino_Alcohol Boc-Protected Amino Alcohol Cyclization Cyclization Reaction (e.g., Pd-catalyzed C-H oxidation, intramolecular epoxide opening) Boc_Amino_Alcohol->Cyclization Various Reagents Oxazolidinone Oxazolidinone Cyclization->Oxazolidinone

In Asymmetric Synthesis as Chiral Auxiliaries and Ligands

Chiral amino alcohols and their derivatives are widely used as chiral auxiliaries and ligands in asymmetric catalysis due to the coordinating ability of their nitrogen and oxygen atoms.[][17] The Boc-protected variants can be employed in reactions where the free amine might interfere or where the steric bulk of the Boc group can influence the stereochemical outcome of a reaction.

The Boc Group: Protection and Deprotection Strategies

The success of any synthetic route employing Boc-protected amino alcohols relies on the judicious application and removal of the Boc group.

Stability of the Boc Group

The tert-butoxycarbonyl group is stable to a wide range of reagents and reaction conditions, including:

  • Most nucleophiles and bases[3]

  • Catalytic hydrogenation[4]

  • Mild reducing agents

This stability allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Deprotection of the Boc Group

The Boc group is most commonly removed under acidic conditions.[18][19] The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive functional groups.

Table 2: Common Reagents for Boc Deprotection
ReagentConditionsAdvantagesPotential IssuesCitation(s)
Trifluoroacetic Acid (TFA) Neat or in CH₂Cl₂Highly effective, fastHarsh, can cleave other acid-labile groups[5][20]
Aqueous Phosphoric Acid Mild, environmentally benignSlower reaction timesMay not be suitable for all substrates[3]
Heterogeneous Catalysts & Acid Resins Easy work-up, reusableCan be less reactive[18][19]
Thermal Deprotection Acid-free, continuous flowRequires elevated temperatures[21]

The acid-catalyzed deprotection proceeds via the formation of a tert-butyl cation, which can potentially alkylate nucleophilic sites on the substrate.[18] The use of scavengers, such as thiophenol, can mitigate this side reaction.

G

Future Perspectives

The field of organic synthesis is constantly evolving, with a growing emphasis on sustainability, efficiency, and the development of novel catalytic methods. The applications of Boc-protected amino alcohols are expected to expand further with the development of new, more selective, and environmentally friendly synthetic methodologies. The use of biocatalysis and continuous flow chemistry for the synthesis and manipulation of these valuable building blocks holds significant promise for the future of pharmaceutical and fine chemical manufacturing.[13][21]

Conclusion

Boc-protected amino alcohols are more than just protected bifunctional molecules; they are versatile and powerful tools in the arsenal of the modern synthetic chemist. Their ease of preparation, predictable reactivity, and the stability of the Boc group make them ideal starting materials for the synthesis of a wide range of complex and biologically active molecules. A thorough understanding of their synthesis, properties, and applications, as detailed in this guide, is essential for any researcher or professional engaged in the art and science of organic synthesis and drug development.

References

  • White, M. C. et al. (2011). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. PMC. [Link]

  • Pearson, W. H. et al. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Barbosa, P. de L. et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Publications. [Link]

  • Reddy, A. S. et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Pollard, D. & Truppo, M. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • GlaxoSmithKline. BOC Deprotection. WordPress. [Link]

  • Zhang, X. et al. (2024). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science (RSC Publishing). [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. ResearchGate. [Link]

  • ResearchGate. Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate. [Link]

  • Ragnarsson, U. & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Khadse, S. & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

  • Ley, S. V. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Zhang, X. et al. (2024). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Semantic Scholar. [Link]

  • Zareyee, D. & Behrouz, S. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Zhang, X. et al. (2025). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH 2 -free axially chiral biaryl amino phenols. Chemical Science (RSC Publishing). [Link]

  • Buchwald, S. L. & Yun, J. (2017). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC. [Link]

  • ResearchGate. (2025). Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds. ResearchGate. [Link]

  • ResearchGate. (2002). (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]

  • ResearchGate. Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]

  • ChemRxiv. (2022). Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. ChemRxiv. [Link]

  • Knowles, R. R. & Hyster, T. K. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of tert-butyl N-(2-hydroxypentan-3-yl)carbamate. Aimed at researchers, scientists, and drug development professionals, this document delves into the molecular structure, potential degradation pathways, and both experimental and computational methodologies for assessing the stability of this bifunctional molecule. By synthesizing principles of physical organic chemistry with practical, field-proven protocols, this guide serves as an essential resource for understanding and predicting the shelf-life, identifying potential liabilities, and developing stable formulations.

Introduction: Stability as a Cornerstone of Molecular Utility

The thermodynamic stability of a chemical entity is a critical parameter that dictates its viability as a drug candidate, fine chemical, or advanced material. For a molecule such as tert-butyl N-(2-hydroxypentan-3-yl)carbamate, which incorporates both a sterically hindered carbamate (the tert-butoxycarbonyl, or Boc group) and a secondary alcohol, a thorough understanding of its stability profile is paramount. The Boc protecting group is ubiquitous in organic synthesis, particularly in peptide and medicinal chemistry, prized for its reliable installation and its lability under specific, controlled conditions.[1] However, this inherent reactivity also represents a potential stability liability.

This guide will explore the intrinsic stability of the target molecule by dissecting its core functional groups. We will examine the primary degradation pathways, including acid-catalyzed hydrolysis and thermal decomposition of the Boc group, as well as oxidation of the secondary alcohol. Furthermore, we will present a robust framework for experimentally quantifying this stability through forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), and provide an overview of computational approaches that can offer predictive insights into the molecule's behavior.[2][3]

Molecular Structure and Inherent Stability Factors

The structure of tert-butyl N-(2-hydroxypentan-3-yl)carbamate presents a fascinating interplay of functional groups that govern its overall thermodynamic properties.

  • The N-Boc Group: The tert-butoxycarbonyl group is the most prominent feature and the most likely site of degradation. It is well-established that tert-butyl carbamates are highly susceptible to cleavage under anhydrous acidic conditions.[4] This lability is due to the formation of a stable tert-butyl cation upon protonation, which readily eliminates to form isobutylene gas and the unstable carbamic acid, the latter of which rapidly decarboxylates to the free amine.[5][6] The bulky tert-butyl group also provides significant steric hindrance, which protects the carbamate from base-catalyzed hydrolysis and many nucleophiles.[1][7]

  • The Secondary Alcohol: The hydroxyl group at the C2 position introduces polarity and a site for potential oxidation to the corresponding ketone. While generally stable, this group's reactivity can be influenced by the presence of oxidizing agents or catalytic metals.

  • Intramolecular Interactions: The proximity of the hydroxyl and N-H groups allows for the potential formation of intramolecular hydrogen bonds. Such interactions can influence the conformational preferences of the molecule and may modestly impact the activation energy required for certain degradation pathways.[8]

Primary Degradation Pathways and Mechanisms

A comprehensive stability assessment must anticipate the most probable routes of chemical decomposition. For tert-butyl N-(2-hydroxypentan-3-yl)carbamate, three primary pathways are of concern.

Acid-Catalyzed Hydrolysis

This is the most well-documented and significant degradation pathway for N-Boc protected amines.[1][9] The reaction proceeds via protonation of the carbamate, followed by cleavage of the tert-butyl-oxygen bond to release the free amine, carbon dioxide, and isobutylene.

  • Mechanism:

    • Protonation of the carbonyl oxygen or nitrogen of the carbamate by an acid (e.g., HCl, TFA).[5]

    • Loss of the stable tert-butyl cation to form a carbamic acid intermediate.[6]

    • The tert-butyl cation can be quenched by a nucleophile or deprotonate to form isobutylene gas.[5]

    • The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[5]

Thermal Decomposition

N-Boc groups are also known to be thermally labile, undergoing decomposition at elevated temperatures.[10][11] This process, often referred to as thermolysis, proceeds through a similar mechanism to acid-catalyzed cleavage, resulting in the same final degradation products. Studies have shown this decomposition can begin at temperatures as low as 85-90°C and becomes significant at higher temperatures.[11][12] The reaction is unimolecular and follows first-order kinetics.[13][14]

Oxidation

The secondary alcohol functionality is a potential site for oxidation, which would yield the corresponding aminoketone, tert-butyl N-(2-oxopentan-3-yl)carbamate. This pathway is typically initiated by exposure to oxidative stress, such as hydrogen peroxide, or in the presence of metal ion catalysts.

The relationship between these pathways is illustrated in the diagram below.

Parent tert-butyl N-(2-hydroxypentan-3-yl)carbamate Acid_Product 2-amino-3-pentanol + CO2 + Isobutylene Parent->Acid_Product Acid-Catalyzed Hydrolysis Thermal_Product 2-amino-3-pentanol + CO2 + Isobutylene Parent->Thermal_Product Thermal Decomposition Oxidation_Product tert-butyl N-(2-oxopentan-3-yl)carbamate Parent->Oxidation_Product Oxidation Acid Acidic pH (e.g., HCl, TFA) Thermal Elevated Temperature (e.g., >80°C) Oxidative Oxidizing Agent (e.g., H2O2) cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_data Data Analysis & Interpretation start Prepare Stock Solution of Compound in Suitable Solvent (e.g., ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose to Stress oxid Oxidation (e.g., 3% H2O2, RT) start->oxid Expose to Stress therm Thermal Stress (e.g., 80°C, Solid & Solution) start->therm Expose to Stress photo Photostability (ICH Q1B Light Exposure) start->photo Expose to Stress sampling Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling quench Neutralize/Quench Reaction (as appropriate) sampling->quench analysis Analyze via Stability-Indicating HPLC-UV/MS Method quench->analysis quant Quantify Parent Compound (% Assay) analysis->quant ident Identify Degradation Products (MS) analysis->ident mass_bal Calculate Mass Balance quant->mass_bal pathway Elucidate Degradation Pathways ident->pathway mass_bal->pathway report Generate Stability Report pathway->report

Figure 2: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

Objective: To evaluate the stability of tert-butyl N-(2-hydroxypentan-3-yl)carbamate under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • tert-butyl N-(2-hydroxypentan-3-yl)carbamate

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated HPLC system with UV/PDA and Mass Spectrometry (MS) detectors. [15][16]* C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 3.5 µm). [16]* Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven/water bath

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis. Note: As Boc groups are generally base-stable, minimal degradation is expected.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of H2O2 to achieve a final concentration of 3% H2O2.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at 2, 6, and 24 hours for analysis.

  • Thermal Degradation:

    • Solution: Store a vial of the stock solution in an oven at 80°C.

    • Solid State: Place approximately 10 mg of the solid compound in an oven at 80°C. At each time point, dissolve a portion to the target concentration for analysis.

    • Sample at appropriate intervals.

  • Photostability:

    • Expose both the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples alongside a dark control stored under the same conditions.

Analytical Method

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components. [17][18]A reverse-phase HPLC method is typically suitable.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-based gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and MS detection for peak identification.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision. [19]

Data Presentation

Results from the forced degradation study should be summarized in a clear, tabular format.

Stress ConditionDuration (hrs)% Parent RemainingMajor Degradant RRT% Area of Major DegradantMass Balance (%)
0.1 M HCl, 60°C 678.50.4519.898.3
2445.20.4552.197.3
0.1 M NaOH, 60°C 2499.1N/A<0.199.2
3% H2O2, RT 2495.81.153.599.3
Thermal, 80°C (Soln) 2489.40.459.799.1
Photolytic (ICH Q1B) -99.5N/A<0.199.6

Table 1: Example summary of forced degradation results. Data is illustrative.

Computational Approaches to Stability Prediction

In addition to experimental work, computational chemistry offers powerful tools for predicting and understanding thermodynamic stability. [20][21]Techniques like Density Functional Theory (DFT) can be used to:

  • Calculate Bond Dissociation Energies: Identify the weakest bonds in the molecule, which are likely to be the points of initial degradation.

  • Model Reaction Pathways: Calculate the activation energies and reaction enthalpies for proposed degradation mechanisms (e.g., acid-catalyzed hydrolysis). This can help determine the most energetically favorable degradation route. [22][23]* Predict Spectroscopic Properties: Aid in the identification of unknown degradation products by predicting their NMR or mass spectra.

Conclusion and Recommendations

The thermodynamic stability of tert-butyl N-(2-hydroxypentan-3-yl)carbamate is predominantly governed by the lability of its N-Boc protecting group. The primary degradation pathways are acid-catalyzed hydrolysis and thermal decomposition, both of which lead to the formation of the corresponding free amine. The secondary alcohol presents a lesser liability, susceptible mainly to oxidative stress. The molecule is expected to be stable under neutral and basic conditions at ambient temperature.

For drug development professionals, this profile necessitates careful consideration of formulation pH, avoiding acidic excipients, and establishing controlled storage conditions to mitigate thermal stress. The forced degradation workflow and stability-indicating HPLC method detailed herein provide a robust framework for regulatory submissions and for ensuring product quality and shelf-life.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MDPI. (2025, April 16). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamical cycle employed for calculation of carbamate stability constants. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PMC. (n.d.). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Computational Study of Lithium Carbamate Synthetic Intermediate. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • ChemRxiv. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Retrieved from [Link]

  • Perkin Transactions 2. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Retrieved from [Link]

  • AKJournals. (2010, December 8). Heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate. Retrieved from [Link]

  • ConnectSci. (1972, July 1). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

Sources

Literature Review and Technical Guide: tert-Butyl N-(2-hydroxypentan-3-yl)carbamate Derivatives in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the precise control of stereocenters and functional group orthogonality is paramount. tert-Butyl N-(2-hydroxypentan-3-yl)carbamate (and its stereoisomers) represents a highly specialized, Boc-protected


-amino alcohol. This compound serves as a critical chiral building block in asymmetric synthesis, most notably functioning as the precursor for the chiral side chain of Posaconazole , a broad-spectrum second-generation triazole antifungal agent[1].

This whitepaper provides an in-depth technical analysis of the structural rationale, pharmacological impact, and synthetic workflows associated with tert-butyl N-(2-hydroxypentan-3-yl)carbamate derivatives, offering actionable protocols for drug development professionals.

Structural Rationale and Stereochemical Significance

The Orthogonality of the Boc Protecting Group

The derivatization of 3-aminopentan-2-ol requires a protecting group strategy that allows selective manipulation of the hydroxyl group without compromising the amine. The tert-butoxycarbonyl (Boc) group is selected over alternatives like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) due to its distinct chemical stability profile[2].

  • Causality: The Boc group is highly stable to catalytic hydrogenation and strong bases, which are frequently employed in subsequent triazolone cyclization steps. It is exclusively cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane), providing a perfectly orthogonal protection system when paired with benzyl ethers (cleaved via Pd/C hydrogenation)[2].

Stereochemical Dependency in Target Binding

The biological efficacy of Posaconazole is strictly dependent on the (2S,3S) configuration of the 2-hydroxypentan-3-yl side chain[3]. Posaconazole exerts its antifungal activity by competitively inhibiting the fungal enzyme lanosterol 14


-demethylase (CYP51) , thereby disrupting the biosynthesis of ergosterol, a vital component of the fungal cell membrane[4].
  • Causality: The (2S,3S) stereocenter dictates the 3D spatial orientation of the hydroxyl and ethyl groups within the CYP51 active site. The hydroxyl group acts as a critical hydrogen-bond donor, while the alkyl chain provides optimal steric packing. Epimerization to a (2R,3R) or (2S,3R) configuration results in a severe steric clash within the binding pocket, rendering the resulting diastereomers therapeutically inactive.

Pathway1 Lano Lanosterol CYP Lanosterol 14α-demethylase (CYP51) Lano->CYP Substrate Binding Ergo Ergosterol CYP->Ergo Enzymatic Conversion Membrane Fungal Cell Membrane (Integrity Maintained) Ergo->Membrane Structural Incorporation Posa Posaconazole (2-hydroxypentan-3-yl motif) Posa->CYP Competitive Inhibition

Fig 1: Posaconazole MoA via CYP51 inhibition and ergosterol depletion.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the synthesis of the Boc-protected building block and its subsequent integration into the triazolone core. These workflows are designed as self-validating systems, ensuring stereochemical integrity is maintained throughout.

Protocol A: Chemoselective Synthesis of tert-butyl ((2S,3S)-2-hydroxypentan-3-yl)carbamate

Objective: Chemoselective N-protection of (2S,3S)-3-aminopentan-2-ol without O-acylation[2].

  • Initialization: Dissolve 1.0 equivalent of (2S,3S)-3-aminopentan-2-ol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice bath.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) dropwise.

    • Mechanistic Rationale: TEA acts as a non-nucleophilic acid scavenger. It prevents the protonation of the primary amine, ensuring it remains highly nucleophilic for the incoming electrophile.

  • Electrophilic Attack: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc

    
    O) dissolved in DCM.
    
    • Mechanistic Rationale: Slow addition at 0°C suppresses the exothermic nature of the reaction, strictly preventing the formation of di-Boc protected impurities and avoiding thermal racemization of the sensitive C2/C3 chiral centers.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation & Isolation:

    • Quench the reaction with distilled water. Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted starting amine and TEA) and brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate under reduced pressure.
    • Self-Validating Analytical Check: Perform

      
      H-NMR (CDCl
      
      
      
      ). A successful reaction is validated by a sharp singlet at
      
      
      1.44 ppm integrating to 9H (the tert-butyl group). Run Chiral HPLC to confirm an enantiomeric excess (ee) of >99%, proving that no chiral inversion occurred.
Protocol B: Triazolone Cyclization (Posaconazole Intermediate)

Objective: Integration of the chiral side chain into the Posaconazole core[5].

  • Deprotection: Treat the tert-butyl ((2S,3S)-2-hydroxypentan-3-yl)carbamate with 4M HCl in dioxane to quantitatively cleave the Boc group, yielding the hydrochloride salt of the amine.

  • Hydrazine Conversion & Coupling: Convert the free amine into a formyl hydrazine intermediate. Couple this intermediate with the corresponding phenyl carbamate derivative of the piperazine-phenyl core in toluene at 75–85°C for 12–24 hours[5].

  • Cyclization: Elevate the temperature to 100–110°C for an additional 24–48 hours to drive the complete cyclization into the triazolone ring[5].

  • Validation: Analyze the crude mixture via LC-MS. The target mass must match the theoretical Posaconazole intermediate. The absence of the deshydroxy impurity (MW 684.8) must be confirmed to meet ICH guidelines[6].

Pathway2 SM (2S,3S)-3-aminopentan-2-ol Boc Boc Protection (Boc2O, TEA, DCM) SM->Boc Chemoselective N-protection Deriv tert-butyl N-((2S,3S)-2-hydroxypentan-3-yl)carbamate Boc->Deriv Yield >95%, ee >99% Deprot Acidic Deprotection (4M HCl in Dioxane) Deriv->Deprot Orthogonal Cleavage Coupling Triazolone Cyclization (Phenyl Carbamate, 100°C) Deprot->Coupling Free Amine Generation API Posaconazole Intermediate Coupling->API Stereocenter Retention

Fig 2: Synthetic workflow for integrating the chiral side chain into the triazolone core.

Quantitative Data: Structural Analogs and Impurity Profiling

During the scale-up synthesis of Posaconazole, monitoring process-related impurities is mandated by ICH guidelines[6]. Variations in the pentyl chain or the loss of the hydroxyl group drastically alter the pharmacological profile.

Table 1: Structural Variants and Impurities in Posaconazole Synthesis

Compound / ImpurityMolecular FormulaMW ( g/mol )Structural VariancePharmacological Impact
tert-butyl ((2S,3S)-2-hydroxypentan-3-yl)carbamate C

H

NO

203.28Boc-protected

-amino alcohol
Inactive synthetic precursor[7].
Posaconazole (API) C

H

F

N

O

700.78Contains intact (2S,3S)-2-hydroxypentan-3-yl chainHighly active, broad-spectrum CYP51 inhibitor[3].
Deshydroxy Posaconazole C

H

F

N

O

684.78Lacks the C2 hydroxyl group on the pentyl chainCritical process impurity; lacks critical H-bond donor, reducing target affinity[6].
Posaconazole Diastereoisomer C

H

F

N

O

700.78(2R,3R) or (2S,3R) configurationLoss of stereospecific CYP51 docking; therapeutically inactive[5].

References

1.[7] Benchchem. "Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate - Benchchem". 2.[2] Benchchem. "(2R,3R)-3-aminopentan-2-ol - Benchchem". 3.[1] Cayman Chemical. "Posaconazole-d5 | CAS 2649530-57-2 | Cayman Chemical | Biomol.com". 4.[5] ChemicalBook. "Posaconazole synthesis - ChemicalBook". 5.[4] International Journal of Innovative and Applied Research. "ISSN 2348-0319 International Journal of Innovative and Applied Research [2024]". 6.[6] Asian Journal of Organic & Medicinal Chemistry. "Synthesis and Characterization of Deshydroxy Posaconazole". 7.[3] Abcam. "Posaconazole (CAS 171228-49-2) - Abcam".

Sources

Methodological & Application

Synthesis Protocol for tert-butyl N-(2-hydroxypentan-3-yl)carbamate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl N-(2-hydroxypentan-3-yl)carbamate is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of both a hydroxyl group and a Boc-protected amine provides two key functionalities for further molecular elaboration. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in synthetic chemistry due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] This application note provides a detailed, step-by-step protocol for the synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate from 3-aminopentan-2-ol, a method that is both efficient and scalable for laboratory settings.

The described protocol is based on the well-established N-Boc protection of primary amines using di-tert-butyl dicarbonate (Boc₂O).[2][3] This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate.[4] The choice of solvent and the optional use of a mild base can influence the reaction rate and overall yield. This guide will detail the necessary reagents, equipment, and procedural steps, as well as provide insights into reaction monitoring, product purification, and characterization.

Reaction Scheme

The overall transformation involves the protection of the amino group of 3-aminopentan-2-ol with a tert-butoxycarbonyl group.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Reactant1 3-Aminopentan-2-ol Reaction N-Boc Protection Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Reaction Reagent1 Triethylamine (optional base) Reagent1->Reaction Solvent Methanol Solvent->Reaction Product tert-Butyl N-(2-hydroxypentan-3-yl)carbamate Reaction->Product

Caption: Synthetic workflow for the N-Boc protection of 3-aminopentan-2-ol.

Experimental Protocol

This protocol details the synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate on a 10 mmol scale. The procedure can be scaled up or down with appropriate adjustments to reagent quantities and vessel sizes.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityNotes
3-Aminopentan-2-ol≥98%Commercially Available1.03 g (10 mmol)Can exist as different stereoisomers.[5]
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially Available2.40 g (11 mmol)1.1 equivalents
Triethylamine (Et₃N)≥99%Commercially Available1.4 mL (10 mmol)Optional, can increase reaction rate.
Methanol (MeOH)AnhydrousCommercially Available50 mL
Ethyl acetate (EtOAc)Reagent GradeCommercially Available150 mLFor extraction
Saturated aq. NaHCO₃Prepared in-house50 mLFor washing
Brine (Saturated aq. NaCl)Prepared in-house50 mLFor washing
Anhydrous MgSO₄ or Na₂SO₄Commercially Available~5 gFor drying
Silica Gel230-400 meshCommercially AvailableAs neededFor column chromatography
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopentan-2-ol (1.03 g, 10 mmol) in 40 mL of anhydrous methanol. If using a base, add triethylamine (1.4 mL, 10 mmol) to the solution. Stir the mixture at room temperature until the amine is fully dissolved.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (amine) can be visualized with a ninhydrin stain, while the product can be visualized with a potassium permanganate stain.

  • Work-up: a. Once the reaction is complete (as indicated by the consumption of the starting amine), concentrate the reaction mixture under reduced pressure to remove the methanol. b. To the resulting residue, add 50 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) to remove any unreacted Boc₂O and acidic byproducts. d. Wash the organic layer with brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). b. Pack a column with the silica gel slurry. c. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. d. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). e. Collect the fractions containing the purified product (monitor by TLC). f. Combine the pure fractions and remove the solvent under reduced pressure to afford tert-butyl N-(2-hydroxypentan-3-yl)carbamate as a colorless oil or a white solid.

Characterization of tert-Butyl N-(2-hydroxypentan-3-yl)carbamate

Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.5-5.0 (br s, 1H, NH), ~3.7-3.9 (m, 1H, CH-OH), ~3.4-3.6 (m, 1H, CH-NH), ~1.4-1.6 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), ~1.1-1.2 (d, 3H, CH₃-CHOH), ~0.9 (t, 3H, CH₃-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~156.0 (C=O, carbamate), ~79.5 (C(CH₃)₃), ~70.0 (CH-OH), ~55.0 (CH-NH), ~28.4 (C(CH₃)₃), ~25.0 (CH₂), ~20.0 (CH₃-CHOH), ~10.0 (CH₃-CH₂)
FT-IR (thin film or KBr)ν (cm⁻¹): ~3400 (br, O-H stretch), ~3350 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch)
Mass Spectrometry (ESI+)m/z: 204.16 [M+H]⁺, 226.14 [M+Na]⁺

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting amine remaining after the recommended reaction time, an additional portion of Boc₂O can be added. Alternatively, the reaction can be gently heated to 40-50 °C. The use of a base like triethylamine can also drive the reaction to completion.

  • Purification Challenges: If the product is obtained as an oil and is difficult to purify by chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted.[7]

  • Safety: Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction releases carbon dioxide and tert-butanol as byproducts; therefore, the reaction should not be conducted in a sealed vessel.[4]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate. By following the outlined steps for reaction setup, monitoring, work-up, and purification, researchers can efficiently produce this valuable chiral intermediate for a variety of synthetic applications. The provided characterization data, based on analogous compounds, serves as a benchmark for verifying the identity and purity of the final product.

References

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Autech. Tert-Butyl (2R,3R)-2-Hydroxypentan-3-yl)carbamate. Available at: [Link]

  • Google Patents. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • PubChem. 3-Aminopentan-2-ol. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • NIST. tert-Butyl carbamate. Available at: [Link]

  • PubChem. tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R) - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5327542
  • SpectraBase. (2R,3R)-3-aminopentan-2-ol. Available at: [Link]

Sources

step-by-step preparation of tert-butyl N-(2-hydroxypentan-3-yl)carbamate from amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, step-by-step protocol for the preparation of tert-butyl N-(2-hydroxypentan-3-yl)carbamate, a valuable intermediate in organic synthesis and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering in-depth technical details, mechanistic insights, and practical advice for a successful synthesis.

Introduction: The Significance of Boc-Protected Amino Alcohols

Amino alcohols are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, chiral auxiliaries, and other biologically active molecules. The protection of the amino group is a critical step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic chemistry due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] The target molecule, tert-butyl N-(2-hydroxypentan-3-yl)carbamate, incorporates both a hydroxyl and a Boc-protected amine functionality, making it a versatile synthon for further chemical transformations.

The synthesis described herein involves the reaction of 3-aminopentan-2-ol with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of the amino alcohol attacks one of the carbonyl carbons of the Boc anhydride.[2][3]

Reaction Mechanism and Key Considerations

The protection of an amine with di-tert-butyl dicarbonate is a robust and high-yielding reaction. The general mechanism is outlined below.

Diagram of the Reaction Mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amino_Alcohol R-NH₂ Boc_Anhydride (Boc)₂O Intermediate R-NH₂⁺-(C=O)-O-Boc      |     O⁻-Boc Boc_Anhydride->Intermediate Boc_Protected_Amine R-NH-Boc Intermediate->Boc_Protected_Amine Collapse & Proton Transfer Byproducts CO₂ + t-BuOH Intermediate->Byproducts

Caption: General mechanism for Boc protection of an amine.

The reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, to neutralize the proton released from the amine, driving the reaction to completion.[3][4] However, for some substrates, the reaction can proceed efficiently without a base, particularly when using alcoholic solvents which can enhance the reaction rate.[1] The choice of solvent is also crucial; common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and mixtures of water with organic solvents like acetone.[3][4]

A potential side reaction is the O-acylation of the hydroxyl group. However, the amino group is significantly more nucleophilic than the hydroxyl group, leading to high chemoselectivity for N-protection. In some cases, particularly with the use of a catalyst like 4-(dimethylamino)pyridine (DMAP), O-Boc formation can be observed.[5] For this specific synthesis, the protocol is optimized to favor N-Boc protection.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Aminopentan-2-ol≥98%Commercially Available---
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially AvailableCan be a low-melting solid; handle in a well-ventilated area.[6]
Triethylamine (Et₃N)≥99%Commercially AvailableDistill before use for best results.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse a dry solvent to prevent hydrolysis of Boc₂O.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated sodium bicarbonate (NaHCO₃) solution---Prepared in-houseFor workup.
Brine (Saturated NaCl solution)---Prepared in-houseFor workup.
Anhydrous magnesium sulfate (MgSO₄)---Commercially AvailableFor drying the organic phase.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Dissolve 3-aminopentan-2-ol and Et₃N in THF B Add Boc₂O solution dropwise at 0 °C A->B C Stir at room temperature overnight B->C D Quench with water C->D E Extract with EtOAc D->E F Wash with NaHCO₃ and brine E->F G Dry over MgSO₄ F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Characterize by NMR and MS I->J

Caption: Step-by-step experimental workflow.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopentan-2-ol (1.0 eq).

    • Dissolve the amino alcohol in anhydrous tetrahydrofuran (THF) (approximately 10 mL per gram of amino alcohol).

    • Add triethylamine (Et₃N) (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Boc Anhydride:

    • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous THF.

    • Add the Boc₂O solution dropwise to the stirred amino alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction overnight (approximately 12-16 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield tert-butyl N-(2-hydroxypentan-3-yl)carbamate as a colorless oil or a white solid. If the product "oils out," recrystallization from a suitable solvent system like ethyl acetate/hexane may be necessary.[7]

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm.[8] Other signals will correspond to the protons on the pentyl chain and the NH and OH protons. The NH and OH signals may appear as broad singlets and their chemical shifts can be confirmed by a D₂O exchange experiment.[8]

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon of the carbamate, the carbons of the tert-butyl group, and the carbons of the pentyl chain.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the molecular ion plus a sodium or proton adduct ([M+Na]⁺ or [M+H]⁺).

Safety Precautions

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Tetrahydrofuran is a flammable solvent. Ensure all operations are performed away from ignition sources.

  • Triethylamine is a corrosive and flammable liquid. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the reaction mixture.
Inactive Boc₂O due to hydrolysis.Use fresh or properly stored Boc₂O and anhydrous solvent.
Low yieldInefficient extraction.Perform additional extractions of the aqueous layer.
Loss of product during purification.Optimize the chromatography conditions.
Presence of di-Boc protected productExcess Boc₂O or prolonged reaction time.Use the stoichiometric amount of Boc₂O and monitor the reaction closely by TLC.
O-acylation observedUse of a strong catalyst like DMAP.Avoid using DMAP or use a milder base.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate. By following the outlined steps and considering the key mechanistic and practical aspects, researchers can successfully prepare this valuable synthetic intermediate with high yield and purity. The Boc protection of amino alcohols is a fundamental transformation in organic synthesis, and a thorough understanding of the procedure is essential for professionals in drug development and chemical research.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3-hydroxypyridin-2-yl)carbamate. Retrieved from [Link]

  • Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from [Link]

  • ResearchGate. (2025). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from http://www.orgsyn.org/demo.aspx?prep=CV6P0307=CV6P0307

Sources

Application Note: Chemoselective N-Boc Protection of 3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The protection of primary amines in the presence of unprotected secondary alcohols is a foundational transformation in the synthesis of chiral ligands, peptidomimetics, and active pharmaceutical ingredients (APIs). For 3-aminopentan-2-ol, achieving complete chemoselectivity—forming the N-tert-butyloxycarbonyl (Boc) derivative without competitive O-acylation—relies on exploiting the inherent nucleophilic differential between the amine and the hydroxyl group [1].

Causality in Reaction Design: Amines are inherently more nucleophilic than alcohols. By utilizing a mild base such as sodium bicarbonate (NaHCO₃) in a biphasic solvent system (e.g., THF/H₂O), the reaction pH is buffered to a narrow window of approximately 8.0–9.0. This specific pH ensures the amine remains in its reactive, unprotonated state while preventing the deprotonation of the hydroxyl group. If a stronger base (like NaOH) were used, alkoxide formation would increase the oxygen's nucleophilicity, leading to unwanted O-Boc or N,O-di-Boc byproducts. Furthermore, meticulous pH control meters the rate of CO₂ gas evolution resulting from Boc₂O hydrolysis, ensuring process safety and preventing over-pressurization upon scale-up [2]. This protocol is stereochemically agnostic and preserves the integrity of all stereocenters (e.g., (2R,3R)-3-aminopentan-2-ol) without risk of epimerization.

Experimental Workflow Diagram

Workflow N1 3-Aminopentan-2-ol (Starting Material) N2 Biphasic Setup (THF/H2O, NaHCO3) N1->N2 Dissolve N3 Boc2O Addition (0 °C, Dropwise) N2->N3 Cool to 0 °C N4 Chemoselective N-Acylation (RT, 2-4 h) N3->N4 Metered CO2 release N5 Aqueous Workup (EtOAc Extraction) N4->N5 Quench & Separate N6 N-Boc-3-aminopentan-2-ol (Purified Product) N5->N6 Dry & Concentrate

Workflow for the chemoselective N-Boc protection of 3-aminopentan-2-ol.

Quantitative Data & Stoichiometry

Table 1: Standardized Stoichiometry for 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-Aminopentan-2-ol 103.161.001.03 gSubstrate
Di-tert-butyl dicarbonate (Boc₂O) 218.251.052.29 gAcylating Agent
Sodium Bicarbonate (NaHCO₃) 84.012.001.68 gMild Base / Buffer
Tetrahydrofuran (THF) 72.11-20 mLOrganic Solvent
Deionized Water (H₂O) 18.02-20 mLAqueous Phase
Ethyl Acetate (EtOAc) 88.11-3 × 20 mLExtraction Solvent

Step-by-Step Methodology

Phase 1: Biphasic System Preparation
  • Equip a 100 mL round-bottom flask with an appropriately sized magnetic stir bar.

  • Charge the flask with 3-aminopentan-2-ol (1.03 g, 10.0 mmol) and dissolve it completely in 20 mL of THF.

  • In a separate beaker, dissolve NaHCO₃ (1.68 g, 20.0 mmol) in 20 mL of deionized water.

  • Add the aqueous NaHCO₃ solution to the THF mixture. Stir vigorously (>500 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

Phase 2: Controlled Acylation
  • Cool the biphasic mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the background hydrolysis of Boc₂O and completely inhibits the less kinetically favored O-acylation pathway, locking in chemoselectivity.

  • Weigh Boc₂O (2.29 g, 10.5 mmol) and dissolve it in 5 mL of THF.

  • Add the Boc₂O solution dropwise over 15 minutes to the vigorously stirring mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Observation: Monitor for mild effervescence (CO₂ gas), which indicates the consumption of Boc₂O [4].

Phase 3: Workup and Isolation
  • Transfer the reaction mixture to a separatory funnel. (Optional: Evaporate the majority of the THF under reduced pressure prior to extraction to prevent emulsion formation).

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). The N-Boc protected product will partition into the top organic phase.

  • Wash the combined organic extracts sequentially with 20 mL of 0.1 M HCl (to remove trace unreacted amine), 20 mL of deionized water, and 20 mL of saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-aminopentan-2-ol as a viscous oil or crystalline solid.

In-Process Controls & Self-Validating Systems

To ensure the protocol operates as a self-validating system, researchers must employ the following analytical checks to verify success before proceeding to downstream applications:

  • Thin-Layer Chromatography (TLC) Validation:

    • System: 1:1 Hexanes/Ethyl Acetate on silica gel.

    • Validation Logic: The starting 3-aminopentan-2-ol contains a primary amine that will stain intensely with Ninhydrin (yielding a purple/pink spot at a low Rf). The successful N-Boc product will not stain readily with standard Ninhydrin but will appear as a distinct blue/black spot when visualized with Ceric Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA) at a higher Rf (~0.4–0.5).

  • Nuclear Magnetic Resonance (¹H NMR) Validation:

    • Validation Logic: Successful protection is confirmed by the appearance of a massive 9-proton singlet at ~1.44 ppm corresponding to the tert-butyl group. Crucially, the broad -NH₂ peak of the starting material will disappear, replaced by a broad doublet integrating to 1H at ~4.5–5.0 ppm (the carbamate N-H). The presence of the free -OH proton confirms that O-acylation did not occur [3].

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

ObservationMechanistic CauseCorrective Action
Sluggish Conversion (>6 hours) Inadequate phase transfer / mixing.Increase stirring rate to >500 rpm; ensure equal volumes of THF and H₂O are maintained.
Formation of O-Boc Byproduct pH exceeded 10.0 or excess Boc₂O used.Strictly use NaHCO₃ (do not substitute with NaOH) and limit Boc₂O to 1.05 equivalents.
Emulsion during Extraction THF altering the density of the aqueous phase.Evaporate THF under reduced pressure before adding EtOAc for the extraction step.

References

  • Title: How can we protect an amino group leaving an alcohol group free?
  • Source: ACS Publications (Organic Process Research & Development)
  • Source: PMC (PubMed Central)
  • Title: Notes - Organic Syntheses Procedure Source: Organic Syntheses URL

using tert-butyl N-(2-hydroxypentan-3-yl)carbamate as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of tert-butyl N-(2-hydroxypentan-3-yl)carbamate as a Versatile Chiral Building Block

Introduction: The Strategic Value of Chiral Synthons in Modern Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The "chiral pool" approach, which utilizes readily available, inexpensive chiral molecules from nature, is a cornerstone of stereoselective synthesis.[1][2] Within this framework, bifunctional chiral building blocks serve as powerful starting points for constructing complex molecular architectures. tert-butyl N-(2-hydroxypentan-3-yl)carbamate is a distinguished member of this class of synthons. Its structure, featuring two adjacent chiral centers, a sterically accessible secondary alcohol, and a robust tert-butoxycarbonyl (Boc) protected amine, offers a rich platform for strategic chemical modifications.

This guide provides a comprehensive overview of the applications of tert-butyl N-(2-hydroxypentan-3-yl)carbamate, focusing on its role as a key intermediate in the synthesis of valuable chiral molecules. We will explore the reactivity of its distinct functional groups, provide detailed, field-tested protocols for its key transformations, and illustrate the logical workflows that researchers can employ to leverage this synthon in their synthetic campaigns.

Core Properties and Synthetic Accessibility

The utility of a chiral building block is defined by its structural features and accessibility. The specific stereoisomer, such as ((2S,3R)-2-hydroxypentan-3-yl)carbamate, dictates the stereochemical outcome of subsequent transformations, making stereochemical purity a critical parameter.[3]

PropertyValue
Chemical Name tert-butyl N-((2S,3R)-2-hydroxypentan-3-yl)carbamate
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
Typical Appearance White to off-white solid
Key Functional Groups Secondary Alcohol, Boc-protected Amine
Chiral Centers C2, C3

The synthesis of such 1,2-amino alcohols often begins with chiral amino acids or involves stereoselective reduction of a corresponding α-amino ketone. The Boc protecting group is typically installed using di-tert-butyl dicarbonate (Boc₂O), a standard and efficient method for amine protection that renders the nitrogen nucleophilicity negligible under a wide range of reaction conditions.[4][5]

Strategic Applications in Stereoselective Synthesis

The synthetic versatility of tert-butyl N-(2-hydroxypentan-3-yl)carbamate stems from the orthogonal reactivity of its hydroxyl and protected amine functionalities. The Boc group is stable to most nucleophilic, basic, and reductive conditions, allowing for a diverse array of chemical operations to be performed selectively at the hydroxyl group.

G cluster_0 Reactions at Hydroxyl Group cluster_1 Reactions at Amine Group main tert-butyl N-(2-hydroxypentan-3-yl)carbamate oxidation Oxidation (e.g., PCC, Swern) main->oxidation activation Activation (e.g., TsCl, MsCl) main->activation deprotection Boc Deprotection (e.g., TFA, HCl) main->deprotection ketone Chiral α-Amino Ketone (Key Intermediate) oxidation->ketone leaving_group Good Leaving Group (-OTs, -OMs) activation->leaving_group inversion SN2 Substitution (e.g., NaN₃, NaCN) leaving_group->inversion new_amino_alcohol New Chiral Synthon (with Inversion) inversion->new_amino_alcohol free_amine Chiral 3-aminopentan-2-ol (Free Amine) deprotection->free_amine derivatization Further Derivatization (Acylation, Alkylation) free_amine->derivatization

Caption: Synthetic pathways originating from the chiral building block.

Transformations at the C2-Hydroxyl Group

With the amine secured by the Boc group, the secondary alcohol at the C2 position becomes the primary site for synthetic elaboration.

  • Oxidation to Chiral Ketones: The oxidation of the hydroxyl group yields the corresponding chiral α-(Boc-amino) ketone. This transformation is fundamental as it converts a stereocenter into a prochiral center, primed for diastereoselective nucleophilic addition. Reagents such as pyridinium chlorochromate (PCC), or milder conditions like Swern or Dess-Martin periodinane (DMP) oxidation, are effective. The resulting ketone is a valuable intermediate for constructing more complex carbon skeletons.

  • Activation and Nucleophilic Substitution: The hydroxyl group can be converted into an excellent leaving group (e.g., tosylate, mesylate, or triflate) by reaction with the corresponding sulfonyl chlorides.[6] This "activation" facilitates nucleophilic substitution reactions (Sₙ2), which proceed with inversion of stereochemistry at the C2 center. This two-step sequence is a powerful strategy for accessing a variety of C2-functionalized analogues, such as azides (precursors to amines), nitriles, and thiols, all while controlling the absolute stereochemistry.

Deprotection and Elaboration of the Amine

The Boc group is renowned for its stability and its clean, quantitative removal under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent efficiently liberates the free amine.[4] The resulting chiral 3-aminopentan-2-ol can then participate in a wide range of reactions, including:

  • Acylation to form amides.

  • Reductive amination.

  • Alkylation to form secondary or tertiary amines.

  • Participation in cyclization reactions to form heterocyclic structures.[7]

This deprotection step unlocks the second key functional handle of the building block, often performed later in a synthetic sequence.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification. They represent core transformations that unlock the synthetic potential of tert-butyl N-(2-hydroxypentan-3-yl)carbamate.

Protocol 1: Swern Oxidation to tert-butyl N-((3R)-2-oxopentan-3-yl)carbamate

This protocol describes the mild oxidation of the secondary alcohol to a ketone. The Swern oxidation is chosen for its high efficiency and compatibility with sensitive functional groups.

Causality: The reaction proceeds via an alkoxysulfonium ylide, which undergoes intramolecular elimination. It is performed at very low temperatures (-78 °C) to prevent the formation of side products, primarily the Pummerer rearrangement intermediate.

Materials:

  • tert-butyl N-((2S,3R)-2-hydroxypentan-3-yl)carbamate (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

G start Start: Setup Flask under Argon add_oxalyl Add Oxalyl Chloride in DCM at -78°C start->add_oxalyl add_dmso Add DMSO (Formation of Swern Reagent) add_oxalyl->add_dmso add_alcohol Add Alcohol Substrate (Formation of Alkoxysulfonium Salt) add_dmso->add_alcohol add_tea Add Triethylamine (TEA) (Induces Elimination) add_alcohol->add_tea warm Warm to Room Temp. add_tea->warm quench Quench with Water & Perform Aqueous Workup warm->quench purify Purify via Column Chromatography quench->purify

Caption: Workflow for the Swern oxidation protocol.

Procedure:

  • Under an inert atmosphere (Argon), add anhydrous DCM to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the stirred DCM.

  • After 15 minutes, add DMSO (3.0 eq) dropwise via syringe. Stir for another 30 minutes at -78 °C.

  • Dissolve tert-butyl N-((2S,3R)-2-hydroxypentan-3-yl)carbamate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise. The mixture may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-(Boc-amino) ketone.

Protocol 2: Boc-Group Deprotection to Yield (3R)-3-aminopentan-2-ol

This protocol details the removal of the Boc protecting group to reveal the primary amine, a crucial step for subsequent functionalization at the nitrogen atom.

Causality: The tert-butyl carbamate is labile in strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutylene and a proton) and carbon dioxide.

Materials:

  • tert-butyl N-((2S,3R)-2-hydroxypentan-3-yl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10-20 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and slowly add it to a stirred, saturated solution of NaHCO₃ at 0 °C to neutralize the remaining acid (Caution: CO₂ evolution).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amino alcohol. The product is often used in the next step without further purification.

Conclusion

tert-butyl N-(2-hydroxypentan-3-yl)carbamate stands out as a highly effective and versatile chiral building block. Its bifunctional nature, combined with the reliable chemistry of the Boc-protecting group, provides a predictable and robust platform for stereoselective synthesis. The ability to selectively manipulate the hydroxyl and amino functionalities allows for the rational design and construction of complex, enantiomerically pure molecules, making it an invaluable tool for researchers and professionals in drug development and chemical synthesis.[8]

References

  • BenchChem. tert-butyl ((2S,3R)-2-hydroxypentan-3-yl)carbamate.

  • Synquest Laboratories, Inc. tert-Butyl (2R,3R)-2-Hydroxypentan-3-yl)carbamate.

  • BenchChem. Application Notes and Protocols: Reactions of tert-Butyl (4-hydroxybutan-2-yl)carbamate with Electrophiles.

  • BenchChem. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.

  • Garg, N. K. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC, National Institutes of Health.

  • BenchChem. A Comparative Guide to Chiral Synthons: tert-Butyl (4-hydroxybutan-2-yl)carbamate in Focus.

  • BenchChem. A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate.

  • BenchChem. Application Notes and Protocols: Industrial Scale Synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate Derivatives.

  • Google Patents. CN102020589B - tert-butyl carbamate derivative and preparation method and application thereof.

  • Keio University. 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Keio University Academic Resource.

  • ResearchGate. Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool.

  • BenchChem. Synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate: An Application Note and Protocol.

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Publishing.

Sources

Application Notes & Protocols: Strategic Coupling of tert-butyl N-(2-hydroxypentan-3-yl)carbamate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Chiral Building Block

tert-butyl N-(2-hydroxypentan-3-yl)carbamate is a valuable chiral synthon in modern organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. Its utility stems from the presence of two distinct functional groups: a secondary hydroxyl group and a carbamate-protected secondary amine. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role, rendering the amine nucleophilicity inert under a wide range of conditions, thereby enabling highly chemoselective transformations at the hydroxyl center. This guide provides an in-depth exploration of the key coupling strategies for this molecule, focusing on the underlying principles, detailed experimental protocols, and critical insights for successful implementation in a research and development setting.

Core Principles of Reactivity: Directing Chemoselectivity

The synthetic utility of tert-butyl N-(2-hydroxypentan-3-yl)carbamate is governed by the differential reactivity of its hydroxyl and Boc-protected amine functionalities. The hydroxyl group is a potent nucleophile, readily participating in reactions with a variety of electrophiles to form esters, ethers, and other derivatives. Conversely, the Boc group effectively "masks" the amine, preventing its participation in common coupling reactions under neutral or basic conditions. This inherent chemoselectivity allows for precise modification of the molecule at the hydroxyl position without the need for complex protection-deprotection sequences for the amine.

The stereocenter bearing the hydroxyl group is a critical feature of this molecule. Many coupling reactions, particularly those involving SN2-type mechanisms, will proceed with a predictable stereochemical outcome. This is of paramount importance in asymmetric synthesis, where the retention or inversion of stereochemistry is a key consideration.

Key Coupling Methodologies and Protocols

This section details three fundamental and widely applicable coupling reactions for tert-butyl N-(2-hydroxypentan-3-yl)carbamate: O-Acylation for ester synthesis, O-Alkylation for ether formation, and the Mitsunobu reaction for stereoinvertive coupling.

O-Acylation (Esterification): Formation of Ester Linkages

The most straightforward coupling reaction involves the acylation of the hydroxyl group to form an ester. This can be achieved using various acylating agents, such as acid chlorides, anhydrides, or by coupling directly with a carboxylic acid using a carbodiimide activator. The choice of method depends on the stability of the substrates and the desired reaction conditions. Acylation with acid chlorides or anhydrides is typically rapid and high-yielding.

Protocol 1: General Procedure for O-Acylation using an Acid Chloride

This protocol describes a standard procedure for the acylation of tert-butyl N-(2-hydroxypentan-3-yl)carbamate with an acid chloride in the presence of a non-nucleophilic base.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-(2-hydroxypentan-3-yl)carbamate (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Table 1: Reagents and Conditions for O-Acylation

Reagent/ParameterRecommendedRationale
Acylating Agent Acid Chloride, Acid AnhydrideHighly reactive electrophiles ensuring efficient conversion.
Base Triethylamine, DIPEA, PyridineScavenges the HCl or carboxylic acid byproduct generated during the reaction.
Solvent Dichloromethane (DCM), THF, Ethyl AcetateAnhydrous aprotic solvents are essential to prevent hydrolysis of the acylating agent.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Stoichiometry Near-equimolar with a slight excess of the acylating agent and base.Drives the reaction to completion while minimizing side products.

Diagram 1: General Workflow for O-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_start Dissolve N-Boc-amino alcohol and base in anhydrous solvent reaction_step Add acid chloride/anhydride at 0°C, warm to RT and stir prep_start->reaction_step Inert Atmosphere workup_step Aqueous Quench & Extraction reaction_step->workup_step Monitor by TLC/LC-MS purify_step Column Chromatography workup_step->purify_step final_product Isolated Ester Product purify_step->final_product PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [R'O-PPh₃]⁺ Betaine->Alkoxyphosphonium Nu_anion Nu⁻ Betaine->Nu_anion Deprotonates Hydrazine RO₂C-NH-NH-CO₂R Betaine->Hydrazine ROH R'-OH (Amino Alcohol) ROH->Alkoxyphosphonium ROH->Hydrazine Product R'-Nu (Inverted Product) Alkoxyphosphonium->Product SN2 Attack Ph3PO Ph₃P=O Alkoxyphosphonium->Ph3PO NuH Nu-H (Carboxylic Acid) NuH->Nu_anion Nu_anion->Product cluster_prep Deprotonation cluster_reaction Alkylation cluster_workup Work-up & Purification prep_start Dissolve N-Boc-amino alcohol in anhydrous THF/DMF deprotonate Add NaH at 0°C to form alkoxide prep_start->deprotonate reaction_step Add alkyl halide, warm to RT or heat deprotonate->reaction_step Inert Atmosphere workup_step Aqueous Quench & Extraction reaction_step->workup_step Monitor by TLC/LC-MS purify_step Column Chromatography workup_step->purify_step final_product Isolated Ether Product purify_step->final_product

scale-up synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of tert-butyl N-((2_R_,3_R_)-2-hydroxypentan-3-yl)carbamate , a high-value chiral intermediate used in the development of protease inhibitors and peptidomimetics.

Executive Summary

The synthesis of chiral amino alcohols, specifically tert-butyl N-(2-hydroxypentan-3-yl)carbamate , represents a critical workflow in modern pharmaceutical manufacturing. This scaffold serves as a transition-state mimetic in protease inhibitors (e.g., HIV, HCV, and BACE inhibitors).

This guide details a stereoselective, scalable route starting from the chiral pool (D-2-Aminobutyric acid). Unlike nitroaldol condensations which yield racemates requiring wasteful resolution, this protocol utilizes Weinreb amide chemistry followed by a chelation-controlled reduction to establish the (2_R_,3_R_) configuration with >98% diastereomeric excess (de).

Key Advantages of this Protocol:

  • Chiral Integrity: Preserves the stereocenter from the starting amino acid.[1]

  • Scalability: Avoids cryogenic temperatures (-78°C) in favor of -10°C to 0°C conditions.

  • Safety: Replaces explosive azide/diazo intermediates with stable amide chemistry.

  • Purification: Designed for crystallization-based isolation, minimizing chromatographic silica waste.

Retrosynthetic Analysis & Strategy

To achieve the target (2_R_,3_R_) stereochemistry efficiently, we employ a "Chiral Pool" strategy. The C3 stereocenter is derived directly from (R)-2-Aminobutyric acid (D-Abu-OH). The C2 hydroxyl stereocenter is installed via a diastereoselective reduction of the intermediate amino-ketone.

Synthetic Pathway Visualization

SynthesisRoute Start D-2-Aminobutyric Acid (Starting Material) Step1 Step 1: Weinreb Amide Formation (CDI, NH(OMe)Me·HCl) Start->Step1 Boc Protection & Coupling Inter1 Weinreb Amide Intermediate Step1->Inter1 Step2 Step 2: Grignard Addition (MeMgBr, 0°C) Inter1->Step2 C-C Bond Formation Inter2 Amino Ketone (3-((tert-butoxycarbonyl)amino)pentan-2-one) Step2->Inter2 Step3 Step 3: Chelation-Controlled Reduction (LiBH4 or Zn(BH4)2) Inter2->Step3 Stereoselective Reduction Final Target: tert-Butyl (2R,3R)-N-(2-hydroxypentan-3-yl)carbamate Step3->Final Crystallization

Figure 1: Strategic workflow for the asymmetric synthesis of the target amino alcohol.

Process Development & Optimization

Route Selection: Why Weinreb?

While direct addition of organometallics to amino aldehydes is possible, it is prone to racemization and over-addition. The Weinreb amide (N-methoxy-N-methylamide) is the superior choice for scale-up because:

  • Stable Intermediate: It forms a stable chelated intermediate that prevents over-addition of the Grignard reagent, stopping cleanly at the ketone stage upon quenching.

  • Racemization Suppression: The N-methoxy-N-methyl group prevents proton abstraction at the

    
    -carbon.
    
Stereocontrol Mechanism

The reduction of the


-amino ketone is the stereodefining step.
  • Felkin-Anh Control (Non-Chelating): Using bulky hydrides (e.g., L-Selectride) typically yields the syn diastereomer (relative to the Felkin-Anh model), often the (2_S_,3_R_) isomer in this scaffold.

  • Chelation Control (Desired): Using coordinating reducing agents like Lithium Borohydride (LiBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )  or Zinc Borohydride (Zn(BH
    
    
    
    )
    
    
    )
    allows the hydride to attack from the less hindered face of a rigid 5-membered chelate ring formed between the ketone oxygen, the carbamate carbonyl, and the metal cation. This yields the anti (2_R,3_R_) isomer (relative to the amino group) with high selectivity.

Detailed Experimental Protocols

Step 1: Synthesis of Boc-D-Abu-N(OMe)Me (Weinreb Amide)

Scale: 1.0 kg Input | Yield: ~92%

Reagents:

  • (R)-2-Aminobutyric acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)
    
  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • DCM (Dichloromethane) or 2-MeTHF (Green alternative)

Protocol:

  • Boc Protection: In a reactor, suspend (R)-2-aminobutyric acid in 2-MeTHF. Add NaOH (1M) to dissolve. Cool to 0°C. Add Boc

    
    O slowly. Stir until conversion is complete (>99% by HPLC). Acidify to pH 3 and extract the Boc-amino acid.
    
  • Activation: Dissolve the dried Boc-amino acid in dry DCM (10 L/kg). Cool to 0°C. Add CDI portion-wise. Caution: CO

    
     evolution. Stir for 1 hour to form the acyl imidazole.
    
  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride solid directly to the mixture. Stir at room temperature for 12 hours.

  • Workup: Quench with 1M HCl (cold). Separate layers. Wash organic layer with Sat.[2] NaHCO

    
     and Brine.
    
  • Isolation: Concentrate in vacuo. The product usually solidifies or is a thick oil. It can be used directly or crystallized from Hexane/EtOAc.

Step 2: Grignard Conversion to Ketone

Scale: Limiting Reagent from Step 1 | Yield: ~85-90%

Reagents:

  • Weinreb Amide (Step 1 product)

  • Methyl Magnesium Bromide (MeMgBr) (3.0 M in ether/THF) (2.5 equiv)

  • THF (Anhydrous)[2][3]

Protocol:

  • Setup: Inert atmosphere (N

    
    ) is mandatory.
    
  • Dissolution: Dissolve Weinreb amide in anhydrous THF (5 L/kg). Cool to -10°C .

  • Addition: Add MeMgBr solution dropwise via addition funnel. Maintain internal temperature below 0°C . Note: The stable chelate prevents over-alkylation.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC (disappearance of amide).

  • Quench (Critical): Pour the reaction mixture slowly into a vigorously stirred mixture of 1M KHSO

    
      or NH
    
    
    
    Cl
    and crushed ice. Caution: Exothermic.
  • Extraction: Extract with EtOAc. Wash with Brine.[2][4] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate to obtain tert-butyl (3-oxopentan-2-yl)carbamate . Flash filtration through a silica pad is recommended to remove magnesium salts if crystallization is difficult.

Step 3: Diastereoselective Reduction to (2_R_,3_R_)-Alcohol

Scale: Limiting Reagent from Step 2 | Yield: ~80% (isolated) | dr: >95:5[5]

Reagents:

  • Amino Ketone (Step 2 product)

  • Lithium Borohydride (LiBH

    
    ) (2.0 M in THF) (1.5 equiv)
    
  • Solvent: Dry Ethanol/THF (1:1 mixture) or pure THF (for slower, more selective reduction)

Protocol:

  • Preparation: Dissolve the ketone in dry THF. Cool to -78°C (for max selectivity) or -20°C (for scalable industrial balance).

  • Reduction: Add LiBH

    
     solution dropwise.
    
    • Mechanism:[1][6][7][8] The Li

      
       cation chelates the Boc-carbonyl and the Ketone-oxygen, locking the conformation. Hydride attacks from the face opposite the bulky ethyl side chain.
      
  • Monitoring: Stir until ketone is consumed (approx. 4-6 hours).

  • Quench: Add Acetone (to consume excess hydride) followed by Sat. NH

    
    Cl. Warm to room temperature.
    
  • Workup: Extract with EtOAc.

  • Crystallization (The Purification Step): The diastereomers usually have different solubility profiles. Dissolve the crude oil in hot Heptane/IPA (9:1) . Cool slowly to 0°C. The (2_R_,3_R_) isomer typically crystallizes as white needles.

Quantitative Data Summary

ParameterStep 1 (Amide)Step 2 (Ketone)Step 3 (Alcohol)
Reagent Stoichiometry 1.2 eq CDI2.5 eq MeMgBr1.5 eq LiBH

Temperature 0°C

RT
-10°C

0°C
-20°C or -78°C
Reaction Time 12 h2 h6 h
Yield (Typical) 92%88%80%
Major Impurity Imidazole (removes w/ wash)Unreacted AmideSyn-diastereomer
Purification Extraction/WashSilica Pad/DistillationCrystallization

Safety & Engineering Controls

  • Grignard Handling: MeMgBr is pyrophoric and moisture sensitive. All lines must be flushed with N

    
    . A "kill solution" (acetone/water) must be available for emergency quenching.
    
  • Gas Evolution: Step 1 (CDI) releases CO

    
    . Ensure reactor venting is sized correctly to prevent over-pressurization. Step 3 releases H
    
    
    
    gas upon quenching; ensure adequate ventilation.
  • Thermal Runaway: The Grignard addition is highly exothermic. Use a jacketed reactor with active cooling loop. Set a high-temp alarm at 5°C to auto-stop addition.

Analytical Controls

  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Target peak typically elutes later than the ketone.

  • Chiral HPLC: Chiralpak AD-H or OD-H column. Isocratic Hexane/IPA (90:10). Essential to determine diastereomeric ratio (dr) and enantiomeric excess (ee).

  • NMR Validation:

    • 
      H NMR (CDCl
      
      
      
      ): Look for the characteristic doublet of the C2-Methyl (approx 1.1-1.2 ppm) and the multiplet of the C2-H (approx 3.6-3.8 ppm).
    • Diagnostic: The coupling constant

      
       between H2 and H3 often differs between syn and anti isomers (typically smaller for syn, larger for anti in cyclic derivatives, though flexible in chains).
      

References

  • Stereoselective Reduction of

    
    -Amino Ketones: 
    
    • Reetz, M. T. (1999).
  • Weinreb Amide Synthesis

    • Nahm, S.; Weinreb, S. M. (1981).
  • Application in Protease Inhibitors (Contextual)

    • Ghosh, A. K., et al. (2008).[9] "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry. Discusses the utility of hydroxy-amino cores.

  • Commercial Reference for Target Isomer

    • BenchChem.[4][10] "Tert-Butyl (2R,3R)-2-Hydroxypentan-3-yl)carbamate Product Page."

    • (Verified via search context 1.9)

Disclaimer: This protocol is for research and development purposes. Scale-up activities must comply with local safety regulations and GMP guidelines.

Sources

Selective Oxidation of tert-butyl N-(2-hydroxypentan-3-yl)carbamate to the Corresponding Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Application and Protocol Guide:

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective oxidation of the secondary alcohol, tert-butyl N-(2-hydroxypentan-3-yl)carbamate, to its corresponding ketone, tert-butyl N-(2-oxopentan-3-yl)carbamate. The transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This guide will delve into the mechanistic rationale for reagent selection, provide a detailed, validated experimental protocol using Dess-Martin Periodinane (DMP), and offer insights into reaction monitoring and product characterization.

Introduction: The Synthetic Challenge and Strategic Approach

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[1] In the context of multi-functional molecules, such as the N-Boc protected amino alcohol tert-butyl N-(2-hydroxypentan-3-yl)carbamate, the challenge lies in achieving high chemoselectivity. The chosen oxidant must react exclusively with the hydroxyl group without affecting the acid-labile tert-butoxycarbonyl (Boc) protecting group or the adjacent stereocenter.

Several modern oxidation methods are available, including Swern and Parikh-Doering oxidations.[2][3][4][5][6] However, for its operational simplicity, mild reaction conditions (neutral pH, room temperature), and high chemoselectivity, the Dess-Martin Periodinane (DMP) oxidation is often the method of choice.[7][8][9][10] This hypervalent iodine reagent provides a robust and reliable means to achieve the desired transformation with minimal side-product formation and a straightforward workup.[7][8]

Mechanistic Insight: The Dess-Martin Periodinane Oxidation Pathway

The efficacy of the Dess-Martin oxidation stems from a ligand exchange mechanism followed by an intramolecular elimination.[11][12]

  • Ligand Exchange: The alcohol substrate displaces one of the acetate ligands on the hypervalent iodine center of the DMP reagent.[11][12] This forms a periodinane intermediate.

  • Intramolecular Elimination: A base, often the displaced acetate, abstracts the proton from the carbon bearing the hydroxyl group. This initiates a concerted elimination, forming the ketone, acetic acid, and a reduced iodine(III) species.[11]

This mechanism proceeds under neutral conditions, which is critical for preserving the acid-sensitive Boc protecting group. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) at room temperature and is often complete within a few hours.[7][8]

Comparative Analysis of Common Oxidation Methods

While DMP is the focus of our detailed protocol, a comparative understanding of other mild oxidation methods is valuable for a research scientist.

Oxidation Method Oxidant/Reagents Typical Temperature Advantages Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild conditions, high chemoselectivity, simple workup.[7][8][10]DMP is shock-sensitive and potentially explosive on a large scale.[13]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CHigh yields, wide functional group tolerance.[2][5][14]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[2][5][14]
Parikh-Doering Oxidation DMSO, SO₃•Pyridine, Triethylamine0 °C to Room TemperatureOperationally simple, avoids cryogenic temperatures.[3][6]Can require a large excess of reagents for high conversion.[3]

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol provides a step-by-step procedure for the oxidation of tert-butyl N-(2-hydroxypentan-3-yl)carbamate.

Materials and Reagents
  • tert-Butyl N-(2-hydroxypentan-3-yl)carbamate (Substrate)

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Reaction Setup and Procedure

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve tert-butyl N-(2-hydroxypentan-3-yl)carbamate in anhydrous DCM. add_dmp Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. start->add_dmp stir Stir vigorously at room temperature. add_dmp->stir monitor Monitor reaction progress by TLC (e.g., 30% EtOAc/Hexanes). stir->monitor quench Quench with saturated NaHCO₃ and 10% Na₂S₂O₃ solution. monitor->quench Upon completion extract Separate layers and extract aqueous phase with DCM. quench->extract wash Combine organic layers and wash with brine. extract->wash dry Dry over anhydrous MgSO₄ or Na₂SO₄. wash->dry concentrate Filter and concentrate in vacuo. dry->concentrate purify Purify crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient). concentrate->purify end Isolate pure tert-butyl N-(2-oxopentan-3-yl)carbamate. purify->end

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(2-hydroxypentan-3-yl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To this solution, add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material alcohol should have a lower Rf than the product ketone. The reaction is typically complete in 2-4 hours.[13]

Workup and Purification
  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-(2-oxopentan-3-yl)carbamate.

Product Characterization: Spectroscopic Data

The successful synthesis of tert-butyl N-(2-oxopentan-3-yl)carbamate can be confirmed by standard spectroscopic methods.

Spectroscopic Method Starting Material: tert-butyl N-(2-hydroxypentan-3-yl)carbamate Product: tert-butyl N-(2-oxopentan-3-yl)carbamate
¹H NMR (CDCl₃, 400 MHz) Broad singlet ~3.4-3.6 ppm (-OH), signals for CH-OH and CH-NH.Disappearance of the -OH signal and the CH-OH proton signal. Downfield shift of adjacent protons.
¹³C NMR (CDCl₃, 100 MHz) Signal for the carbon bearing the hydroxyl group (CH-OH) ~70-75 ppm. Carbonyl of Boc group ~155-156 ppm.[15]Appearance of a ketone carbonyl signal ~205-215 ppm. Signal for the CH-OH carbon shifts downfield into the ketone region.
FT-IR (thin film or KBr) Broad O-H stretch ~3400 cm⁻¹, N-H stretch ~3350 cm⁻¹, C=O stretch (carbamate) ~1680-1700 cm⁻¹.Disappearance of the broad O-H stretch. Appearance of a strong C=O stretch (ketone) ~1710-1725 cm⁻¹.

Safety and Handling Precautions

  • Dess-Martin Periodinane is a potentially shock-sensitive and explosive compound, especially on larger scales.[13] Handle with care and avoid grinding or subjecting it to shock.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The Dess-Martin oxidation provides an efficient, mild, and highly selective method for the preparation of tert-butyl N-(2-oxopentan-3-yl)carbamate from its corresponding secondary alcohol. The operational simplicity and tolerance for the acid-labile Boc protecting group make it an invaluable tool for researchers in organic synthesis and drug development. Adherence to the detailed protocol and safety precautions outlined in this guide will ensure a successful and safe synthetic outcome.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. [Link]

  • MDPI. (2022, February 9). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (2023). Swern oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Wikipedia. (2023). Parikh–Doering oxidation. [Link]

  • SynArchive. Parikh-Doering Oxidation. [Link]

  • Oreate AI. (2026, February 19). Beyond the Simple Reaction: Unpacking the Oxidation of 2-Pentanol. [Link]

Sources

Strategic Solvent Selection for Reactions Involving tert-butyl N-(2-hydroxypentan-3-yl)carbamate: A Guide to Optimizing Reactivity and Yield

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract: The chiral amino alcohol, tert-butyl N-(2-hydroxypentan-3-yl)carbamate, is a valuable building block in modern organic synthesis and drug development. Its amphiphilic nature, stemming from a combination of a bulky, non-polar N-Boc protecting group and a polar secondary alcohol, presents unique challenges and opportunities in solvent selection. The choice of solvent is not merely a matter of solubility but a critical parameter that dictates reaction kinetics, pathway selectivity, and overall process efficiency. This guide provides a detailed analysis of solvent effects on common transformations of this substrate, offering field-proven insights and step-by-step protocols to empower researchers to make informed, strategic decisions. We will explore the causal relationships between solvent properties and reaction outcomes for key transformations including oxidation, esterification, and N-Boc deprotection.

Physicochemical Properties and Solubility Profile

A foundational understanding of the substrate's structure is paramount to predicting its behavior in various media. The molecule contains distinct domains that govern its solubility and reactivity.

  • Non-Polar Domains: The tert-butyl group and the ethyl/methyl substituents on the pentyl backbone are lipophilic and favor dissolution in non-polar to moderately polar solvents.

  • Polar & Hydrogen-Bonding Domains: The secondary hydroxyl (-OH) group and the carbamate N-H group are polar and can act as hydrogen bond donors. The carbamate and hydroxyl oxygens are hydrogen bond acceptors. These features promote solubility in polar solvents.

This dual character necessitates a solvent that can effectively solvate all parts of the molecule to ensure a homogeneous reaction environment. Poor solubility can lead to slow reaction rates and complicate analysis and purification[1].

start Start: Select Reaction Type reaction_type What is the desired transformation? start->reaction_type oxidation Oxidation (-OH to C=O) reaction_type->oxidation Oxidation esterification Esterification / Acylation reaction_type->esterification Esterification deprotection N-Boc Deprotection reaction_type->deprotection Deprotection ox_solv Primary: EtOAc Alternative: DCM, MeCN oxidation->ox_solv est_solv Primary: DCM Alternative: THF, 5% H₂O/MeCN esterification->est_solv green_pref Is 'Green Chemistry' a high priority? deprotection->green_pref dep_solv_std Standard Acidic: TFA in DCM dep_solv_green Greener / Thermal: TFE or HFIP green_pref->dep_solv_std No green_pref->dep_solv_green Yes

Sources

Application Note: Advanced Storage, Handling, and Validation Protocols for N-Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-protected amino alcohols (e.g., N-Boc-aminomethanol) are indispensable bifunctional building blocks in peptide synthesis, medicinal chemistry, and active pharmaceutical ingredient (API) development[1]. The tert-butyloxycarbonyl (Boc) group effectively masks the nucleophilicity and basicity of the amine, allowing for selective chemical transformations at the exposed hydroxyl moiety[2].

However, the inherent acid-lability of the Boc group, combined with the hygroscopic nature of the free alcohol, demands rigorous storage and handling protocols. Improper handling can lead to premature deprotection, moisture-induced degradation, or cross-contamination[3]. This application note provides a comprehensive, causality-driven guide to maximizing the shelf-life and experimental reliability of these critical intermediates.

Mechanistic Basis of Stability and Degradation

Understanding the chemical behavior of the Boc group is foundational to establishing proper handling protocols.

  • Base and Nucleophile Resistance: The Boc carbamate is highly robust under basic and nucleophilic conditions. It resists aqueous base hydrolysis, which allows for orthogonal protection strategies (e.g., alongside base-labile Fmoc groups) during complex multi-step syntheses[3][4].

  • Acid Lability: The Boc group is acutely sensitive to acidic environments. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), triggers rapid protonation of the carbamate oxygen. This initiates the elimination of a tert-butyl cation and carbamic acid, which subsequently decarboxylates to release carbon dioxide (CO₂) gas and the free amine[5][6].

  • Thermal Instability: Thermal stress poses a significant risk. Prolonged exposure to temperatures exceeding 85–90 °C can induce spontaneous thermal deprotection and irreversible decomposition[3].

Stability Boc N-Boc Amino Alcohol Acid Acidic Media (pH < 4) (e.g., TFA, HCl) Boc->Acid Exposure Base Basic/Neutral Media (pH 7-12) Boc->Base Exposure Heat Thermal Stress (> 85°C) Boc->Heat Exposure Degradation Deprotection: Free Amine + CO2 + t-Butyl Cation Acid->Degradation Rapid Cleavage Stable Stable / Intact Compound Base->Stable Retains Integrity Heat->Degradation Thermal Elimination

Mechanistic pathways of N-Boc amino alcohol stability and degradation.

Quantitative Stability Matrix

To ensure reproducibility, storage conditions must be strictly controlled. The following table summarizes the quantitative stability profile of typical N-Boc amino alcohols under various environmental stressors.

Environmental ConditionStressor DetailsExpected Stability/PurityMechanistic Rationale
Acidic Media pH < 4 (e.g., 20-50% TFA/DCM) at 20 °C for 1-2 hours< 1% (Complete Deprotection)Acid-catalyzed cleavage yielding a tert-butyl cation, CO₂, and free amine[5].
Basic/Nucleophilic Media pH 7-12 (e.g., Aqueous NaOH) at 20 °C for 24 hours> 99%The Boc carbamate is highly resistant to nucleophilic attack and base hydrolysis[3].
Thermal Stress > 85–90 °CSignificant DegradationElevated thermal kinetic energy induces spontaneous elimination of the Boc group[3].
Long-Term Storage -20 °C, Argon Atmosphere> 98% (over 12 months)Sub-zero temperatures minimize thermal degradation; inert gas prevents moisture ingress[2].
Short-Term Storage 2–8 °C, Tightly Sealed> 98% (up to 1 month)Sufficient for daily laboratory use while preventing ambient thermal degradation[2].

Storage and Handling Workflows

The physical handling of N-Boc amino alcohols requires a systematic approach to prevent the introduction of atmospheric moisture and acidic contaminants. Condensation is the primary enemy of cold-stored hygroscopic compounds.

Storage Receive Receive N-Boc Amino Alcohol Equilibrate Equilibrate to Room Temp (Prevents Moisture Condensation) Receive->Equilibrate Glovebox Open in Desiccator/Glovebox (Away from Acidic Fumes) Equilibrate->Glovebox Purge Purge with Argon/N2 Gas Glovebox->Purge ShortTerm Short-Term Storage (< 1 Month) 2-8°C, Tightly Sealed Purge->ShortTerm LongTerm Long-Term Storage (> 1 Month) -20°C, Inert Atmosphere Purge->LongTerm

Standard operating procedure for the handling and storage of N-Boc amino alcohols.

Protocol 1: Standard Operating Procedure for Receipt and Storage
  • Temperature Equilibration (Critical Step): Upon removing the sealed vial from cold storage (-20 °C or 2-8 °C), allow it to sit at ambient room temperature for at least 30–60 minutes before opening[2].

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the hygroscopic amino alcohol, leading to inaccurate weighing and potential long-term hydrolytic degradation.

  • Inert Atmosphere Handling: Open the vial in a dry environment, preferably a desiccator or a glovebox purged with argon or nitrogen.

  • Segregation from Acids: Never store N-Boc amino alcohols in the same desiccator or cabinet as volatile acids (e.g., TFA, HCl, or acetic acid)[3].

    • Causality: Trace acidic fumes will permeate container seals over time, causing silent, slow-motion deprotection.

  • Repackaging: After weighing the required amount, backfill the vial with argon or nitrogen gas[2]. Seal tightly with Parafilm or Teflon tape.

  • Storage Assignment: Return to 2–8 °C for short-term use (< 1 month) or -20 °C for long-term preservation (> 1 month)[2].

Protocol 2: Self-Validating Deprotection to Free Amino Alcohol

When the synthetic sequence requires the removal of the Boc group, the process must be carefully controlled to prevent side reactions, particularly the alkylation of the free hydroxyl group by the generated tert-butyl cation[5].

Materials:

  • N-Boc amino alcohol (1.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (Scavenger)

  • Toluene (for co-evaporation)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc amino alcohol in anhydrous DCM to achieve a 0.1 M to 0.2 M concentration[2].

  • Scavenger Addition: Add 1-5% (v/v) Triisopropylsilane (TIS) to the solution[2].

    • Causality: TIS acts as a carbocation scavenger. During cleavage, the highly reactive tert-butyl cation is generated. Without a scavenger, this cation can erroneously alkylate the free hydroxyl group of the amino alcohol[5].

  • Acid Addition: Cool the mixture to 0 °C. Dropwise, add TFA to achieve a final concentration of 20-50% (v/v) in DCM[2][7].

    • Causality: Cooling mitigates the exothermic nature of the initial acid-base interaction, preventing thermal degradation of sensitive substrates.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1–2 hours[2].

    • Validation Cue: The evolution of CO₂ gas (bubbling) is a visual indicator of successful decarboxylation[6]. Confirm completion via Thin-Layer Chromatography (TLC). A Ninhydrin stain will show a distinct color change (usually purple/pink) for the newly liberated primary/secondary amine, whereas the starting N-Boc compound will remain unstained unless heated vigorously.

  • Work-up and Isolation: Concentrate the mixture under reduced pressure. To remove residual, high-boiling TFA, add toluene (3 x 10 mL) and co-evaporate under vacuum[2].

    • Causality: Toluene forms an azeotrope with TFA, facilitating its complete removal without requiring harsh basic aqueous extraction, which could partition the highly polar free amino alcohol into the aqueous phase.

References

  • Benchchem. "N-Boc-aminomethanol|CAS 365572-48-1|Supplier - Benchchem". 2

  • Benchchem. "Stability and Storage of Boc-Protected Diamines: A Technical Guide - Benchchem". 3

  • Wikipedia. "tert-Butyloxycarbonyl protecting group - Wikipedia". 5

  • Organic Chemistry Portal. "Boc-Protected Amino Groups - Organic Chemistry Portal". 4

  • Hebei Boze Chemical Co., Ltd. "Tert-Butyloxycarbonyl Protecting Group - Hebei Boze Chemical Co., Ltd.". 6

  • ACS Publications. "Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications". 7

  • Benchchem. "An In-depth Technical Guide to N-Boc-aminomethanol for Researchers and Drug Development Professionals - Benchchem". 1

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chiral building block. This document provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol.

Introduction: The Synthetic Challenge

The synthesis of β-amino alcohols like tert-butyl N-(2-hydroxypentan-3-yl)carbamate is a critical step in the development of many pharmaceutical agents. A common and effective route is the diastereoselective reduction of the corresponding α-aminoketone, tert-butyl N-(2-oxopentan-3-yl)carbamate. While seemingly straightforward, this reduction can be plagued by issues such as low yield, poor diastereoselectivity, and difficult purification. This guide will address these challenges head-on, providing both theoretical explanations and practical, field-proven solutions.

The primary focus of this guide is the reduction of the N-Boc-protected α-aminoketone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions, which can favor either syn or anti diastereomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields can stem from several factors, from incomplete reactions to product degradation during workup. Here’s a systematic approach to diagnosing the issue:

  • Incomplete Reaction: The reduction of the ketone may be stalling.

    • Verify Reagent Activity: Sodium borohydride (NaBH₄) is a common reducing agent. Ensure it is fresh and has been stored in a desiccator. Over time, it can be deactivated by moisture.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. If the reaction stalls, a small, careful addition of the reducing agent may be necessary.

    • Solvent Choice: The choice of solvent is crucial. Protic solvents like methanol or ethanol are typically used with NaBH₄ and can accelerate the reaction.

  • Side Reactions: The formation of byproducts can consume your starting material or desired product.

    • Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially affect the Boc protecting group, although it is generally stable to hydride-reducing agents.

    • Racemization: While the reduction itself introduces a new stereocenter, harsh conditions (e.g., excessively high temperatures or extreme pH) could potentially lead to racemization at the α-carbon, though this is less likely under standard reductive conditions.

  • Product Loss During Workup: The workup procedure is a common source of yield loss.

    • Aqueous Extraction: Ensure the pH of the aqueous layer is appropriate during extraction. After quenching the reaction, the product should be extracted with a suitable organic solvent like ethyl acetate. Multiple extractions (e.g., 3x) will ensure complete recovery of the product from the aqueous phase.

    • Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.

    • Drying and Concentration: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentration. Residual water can lead to lower isolated yields. The product can also be volatile under high vacuum, so avoid overly aggressive concentration conditions.

Q2: I'm observing poor diastereoselectivity in my reduction. How can I improve it?

A2: The diastereoselectivity of α-aminoketone reduction is influenced by steric and electronic factors, often explained by the Felkin-Anh or Cram-chelate models. The N-Boc protecting group plays a significant role in directing the stereochemical outcome.

  • Chelation vs. Non-Chelation Control:

    • Chelation-Controlled Reduction: This model predicts the anti-diastereomer. It requires a Lewis acidic metal that can coordinate with both the carbonyl oxygen and the nitrogen of the carbamate. However, with the Boc group in place, chelation is often disfavored. If the Boc group were to be removed, a reducing agent like Zn(BH₄)₂ could be used to achieve high anti-selectivity.[1]

    • Felkin-Anh Model (Non-chelation): This model generally predicts the formation of the syn-diastereomer. The bulky Boc-protected amino group will orient itself to be anti-periplanar to the incoming nucleophile (hydride), leading to the hydride attacking from the less hindered face.

  • Optimizing for a Specific Diastereomer:

    • For the syn-diastereomer: Bulky reducing agents tend to enhance selectivity according to the Felkin-Anh model. Using reagents like LiEt₃BH or Li(s-Bu)₃BH has been shown to provide high selectivity for the syn-amino alcohol.[1][2]

    • For the anti-diastereomer: As mentioned, this typically requires a chelation-controlled pathway. This would involve deprotection of the Boc group followed by reduction with a chelating reducing agent like Zn(BH₄)₂.[1]

Below is a table summarizing the effect of different reducing agents on diastereoselectivity:

Reducing AgentTypical SolventControlling ModelExpected Major DiastereomerReference
NaBH₄Methanol/EthanolFelkin-Anhsyn (moderate selectivity)[1]
LiAlH(O-t-Bu)₃Ethanol @ -78°CChelationanti[2][3]
LiEt₃BH (Super-Hydride®)THFFelkin-Anhsyn (high selectivity)[1][2]
Zn(BH₄)₂ (on deprotected amine)THFChelationanti (high selectivity)[1]

Q3: My product is difficult to purify by column chromatography. What strategies can I use to improve separation?

A3: Co-elution of diastereomers or closely related impurities can make purification challenging.

  • Optimize Your Mobile Phase:

    • Solvent System: A common mobile phase for this type of compound is a mixture of hexanes and ethyl acetate. Systematically vary the ratio to improve separation. Sometimes, adding a small amount of a more polar solvent like methanol can help, but be cautious as it can also lead to band broadening.

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with different solvent systems to find the one that gives the best separation (largest ΔRf).

  • Consider Derivatization: If the diastereomers are inseparable, you can try derivatizing the hydroxyl group (e.g., as an acetate or silyl ether). The resulting derivatives may have different chromatographic properties that allow for easier separation. The protecting group can then be removed in a subsequent step.

  • Alternative Purification Techniques:

    • Crystallization: If your product is a solid, recrystallization may be a highly effective method for purification and separating diastereomers. Experiment with different solvent systems to induce crystallization of one diastereomer.

    • Preparative HPLC: For high-purity requirements and small-scale work, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate via the reduction of tert-butyl N-(2-oxopentan-3-yl)carbamate, optimized for good yield and moderate syn-diastereoselectivity.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-(2-oxopentan-3-yl)carbamate (1.0 eq).

    • Dissolve the starting material in methanol (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ketone spot is no longer visible.

  • Workup:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Add saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any remaining borohydride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the title compound as a mixture of diastereomers.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting low yield issues in the synthesis.

G start Low Yield Observed check_reaction Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_reaction workup_issue Is product lost during workup? check_reaction->workup_issue Yes incomplete Incomplete Reaction check_reaction->incomplete No workup_issue_diamond Workup Problem workup_issue->workup_issue_diamond reagent_quality Check NaBH4 Quality (Use fresh, dry reagent) incomplete->reagent_quality add_more Add more NaBH4 (1.5-2.0 eq total) incomplete->add_more solvent Optimize Solvent (Ensure protic solvent like MeOH is used) incomplete->solvent end_node Improved Yield reagent_quality->end_node add_more->end_node solvent->end_node extraction Optimize Extraction (Adjust pH, use more solvent, add brine) workup_issue_diamond->extraction drying Ensure Complete Drying (Use Na2SO4 or MgSO4) workup_issue_diamond->drying concentration Gentle Concentration (Avoid high vacuum/heat) workup_issue_diamond->concentration extraction->end_node drying->end_node concentration->end_node

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc (tert-butoxycarbonyl) group used as a protecting group for the amine?

A1: The Boc group is one of the most common amine protecting groups in organic synthesis for several reasons:

  • Stability: It is stable to a wide range of reaction conditions, including many nucleophiles, bases, and reductive conditions like catalytic hydrogenation and, relevant to this synthesis, hydride reagents (e.g., NaBH₄, LiAlH₄).[4]

  • Ease of Cleavage: It can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in methanol.[5][6] This orthogonality allows for selective deprotection without affecting other acid-sensitive functional groups if planned carefully.

  • Improved Solubility: The bulky and non-polar tert-butyl group often increases the solubility of the molecule in common organic solvents, which can be beneficial for reaction and purification.

Q2: Can I perform a one-pot synthesis starting from 3-aminopentan-2-one?

A2: A one-pot procedure involving Boc protection followed by reduction is feasible but requires careful planning. The Boc protection of an amine is typically carried out using di-tert-butyl dicarbonate (Boc₂O) and a base.[4][7] After the protection step is complete (as confirmed by TLC or LC-MS), the reducing agent can be added to the same reaction vessel. However, you must ensure that the conditions of the first step (solvents, bases) are compatible with the subsequent reduction step. For instance, if a base like triethylamine is used for the Boc protection, it should not interfere with the sodium borohydride reduction.

Q3: What analytical techniques are best for characterizing the product?

A3: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the product. The appearance of a new signal corresponding to the CH-OH proton and the disappearance of the ketone carbonyl signal in the ¹³C NMR are key indicators of a successful reaction. NMR can also be used to determine the diastereomeric ratio by integrating the signals that are unique to each diastereomer.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch from the starting ketone and the appearance of a broad hydroxyl (O-H) stretch in the product spectrum are indicative of the conversion.

  • Chiral HPLC or GC: To accurately determine the diastereomeric ratio and enantiomeric excess (if a chiral reduction was performed), chiral chromatography is the gold standard.

References

  • R. A. Pilli, G. F. de Andrade, and D. Russowsky, "Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols," Canadian Journal of Chemistry, vol. 80, no. 1, pp. 101-112, 2002. [Link]

  • Fraser, R. R., et al. "Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols." Canadian Journal of Chemistry 80.1 (2002): 101-112. [Link]

  • Pilli, R. A., de Andrade, G. F., & Russowsky, D. (2002). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. [Link]

  • Reddy, G. V., et al. "Diastereoselectivity in the Reduction of α-Oxy- and α-Amino-Substituted Acyclic Ketones by Polymethylhydrosiloxane." The Journal of Organic Chemistry 67.25 (2002): 8843-8847. [Link]

  • Andersson, P. G., et al. "Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic." The Journal of Organic Chemistry 67.24 (2002): 8447-8453. [Link]

  • Organic Chemistry Portal. "Sodium borohydride, Sodium tetrahydroborate." Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." Common Organic Chemistry. [Link]

  • Oreate AI Blog. "The Role of Sodium Borohydride in Reductive Amination." Oreate AI Blog, 2026. [Link]

  • Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups." r/Chempros, 2024. [Link]

  • Ley, S. V., et al. "Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride." Organic Process Research & Development 19.9 (2015): 1286-1290. [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]

  • Zeynizadeh, B., & Rahimi, S. "NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes." Journal of the Serbian Chemical Society 74.10 (2009): 1067-1075. [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Wikipedia. [Link]

  • J&K Scientific LLC. "BOC Protection and Deprotection." J&K Scientific LLC, 2021. [Link]

Sources

Technical Support Center: Purification of tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of tert-butyl N-(2-hydroxypentan-3-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this and structurally similar N-Boc protected amino alcohols. We will move beyond simple protocols to address the causal factors behind common chromatographic issues, providing you with the expert insights needed to achieve high purity and yield.

The core challenge in purifying this molecule lies in its structure: it possesses two stereocenters, a polar secondary alcohol, and a moderately polar N-Boc protecting group. This combination can lead to difficulties in separation, especially of diastereomers, and requires a carefully optimized approach to silica gel column chromatography.

Key Challenges & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of tert-butyl N-(2-hydroxypentan-3-yl)carbamate in a question-and-answer format.

Question 1: My Thin-Layer Chromatography (TLC) shows two very close spots, or a single elongated spot. How can I improve the separation of potential diastereomers?

Answer: This is the most anticipated challenge. The two stereocenters at C2 and C3 mean your synthesis has likely produced a mixture of diastereomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) pairs). These isomers have very similar polarities, making their separation difficult.

  • Underlying Cause: Diastereomers interact with the silica gel stationary phase in a very similar manner. Standard solvent systems may not be selective enough to resolve them effectively.

  • Immediate Actions & Solutions:

    • Optimize the Mobile Phase: Your primary tool is the solvent system. The goal is to find a solvent mixture that maximizes the difference in affinity (ΔRf) between the diastereomers.

      • Standard System: The most common eluent for Boc-protected amino alcohols is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[1]

      • Improving Resolution: Systematically screen solvent systems by varying the ratio of ethyl acetate to hexanes. Test a range from 10% to 50% EtOAc in hexanes.[2] An ideal TLC will show two distinct spots with an Rf value for the lower spot around 0.2-0.3, which provides a good starting point for column separation.[3]

      • Alternative Solvents: If EtOAc/Hexane fails, explore other solvent combinations. Replacing hexanes with toluene or ethyl acetate with diethyl ether or methyl tert-butyl ether (MTBE) can alter the selectivity of the separation. Sometimes, a three-component system, such as Hexane/EtOAc/Dichloromethane (DCM), can provide the necessary resolution.

    • Column Parameters:

      • Use Finer Silica: Switch from standard 60-120 mesh silica to a finer 230-400 mesh silica gel. The increased surface area improves equilibrium and enhances resolution.[4]

      • Increase Column Length: A longer, narrower column provides more theoretical plates and increases the interaction time between the compounds and the stationary phase, which can improve the separation of closely eluting compounds.

Question 2: My compound is streaking or "tailing" down the column, resulting in poor separation and mixed fractions. What causes this and how can I fix it?

Answer: Peak tailing is typically caused by secondary, non-ideal interactions between your compound and the stationary phase, or by column overloading.[4]

  • Underlying Cause: The free hydroxyl group and the carbonyl/N-H groups of the carbamate can engage in strong hydrogen bonding with the acidic silanol (Si-OH) groups on the silica surface. If these interactions are too strong, the compound "sticks" and elutes slowly and unevenly.

  • Immediate Actions & Solutions:

    • Check for Overloading: A common rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.[4] Exceeding this can saturate the stationary phase and lead to tailing.

    • Add a Polar Modifier: Introducing a small amount of a more polar solvent can competitively bind to the active sites on the silica gel, reducing the strong adsorption of your compound.

      • Add 0.5-1% methanol or ethanol to your ethyl acetate/hexane mobile phase. Caution: Do not exceed 10% methanol, as it can begin to dissolve the silica gel.[2]

    • Dry Loading: If your crude material is not readily soluble in the mobile phase, it can cause tailing upon loading. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your packed column.[5] This ensures a uniform starting band.

Question 3: My compound won't elute from the column, or the yield is very low. Where did it go?

Answer: This frustrating issue usually points to one of two problems: your compound is either irreversibly adsorbed to the silica or it is decomposing.

  • Underlying Cause: Boc-protected amines are generally stable on silica, but the combination of a polar molecule and a highly active silica gel can sometimes lead to irreversible binding.[5] While less common for this specific molecule, degradation on acidic silica is a possibility for sensitive compounds.[4]

  • Immediate Actions & Solutions:

    • Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or a significant streak from the baseline, your compound may be degrading on silica.[5]

    • Increase Solvent Polarity: If the compound is stable but just strongly adsorbed, a more polar eluent is needed. A gradient elution, starting with your optimized EtOAc/Hexane system and gradually increasing the proportion of a more polar solvent like methanol in dichloromethane (e.g., 1-5% MeOH in DCM), can effectively elute highly retained compounds.[2]

    • Deactivate the Silica: For compounds that are particularly sensitive or prone to strong binding, you can deactivate the silica gel. This is done by adding a small amount of a base, like triethylamine (0.5-1%), to the eluent. This neutralizes the most acidic silanol groups, reducing strong interactions.[4] Always run a small test TLC with the added base first to see how it affects the Rf.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system to start with? A1: The best practice is to use TLC to find an appropriate solvent system before packing the column.[3] Start with a moderately polar system like 20-30% ethyl acetate in hexanes. The ideal system will give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate.[3] This Rf value typically translates to the compound eluting in a reasonable number of column volumes (around 3-5).

Q2: How should I visualize the compound on a TLC plate? A2: tert-butyl N-(2-hydroxypentan-3-yl)carbamate lacks a strong UV chromophore, so UV light is often ineffective for visualization.[6] You must use a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the hydroxyl group, appearing as a yellow/brown spot on a purple background.[7][8]

  • Ceric Ammonium Molybdate (CAM) or p-Anisaldehyde Stains: These are general-purpose stains that react with a wide variety of functional groups, including alcohols, and will produce colored spots upon heating.[6][7]

Q3: What is the correct way to pack a silica gel column? A3: Proper column packing is critical to avoid channels that lead to poor separation.[3]

  • Slurry Packing: The recommended method is to create a slurry of your silica gel in the initial, least polar mobile phase you plan to use.

  • Pouring: Pour the slurry into the column in one continuous motion.

  • Packing: Use gentle air pressure or a pump to push the solvent through, compacting the silica bed. Tap the sides of the column gently to ensure an even, homogenous packing.

  • Equilibration: Once packed, run 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated before loading your sample.[3]

Experimental Protocol & Data

Standard Protocol for Column Chromatography
  • TLC Method Development:

    • Prepare several TLC chambers with different ratios of ethyl acetate in hexanes (e.g., 1:9, 2:8, 3:7, 4:6 v/v).

    • Spot your crude material on TLC plates and develop them in the prepared chambers.

    • Visualize the plates using a potassium permanganate stain.

    • Select the solvent system that provides the best separation and an Rf of ~0.3 for the target compound(s).

  • Column Preparation:

    • For 1 gram of crude material, weigh approximately 40-60 grams of silica gel (230-400 mesh).[8]

    • Prepare a slurry of the silica gel in the chosen mobile phase.

    • Pack the column as described in the FAQ section. Add a thin layer of sand on top of the silica bed to prevent disturbance.[8]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Alternatively, perform a dry load by adsorbing the crude material onto ~2-3 times its weight in silica gel, removing the solvent via rotary evaporation, and carefully adding the resulting powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing with the same stain.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified tert-butyl N-(2-hydroxypentan-3-yl)carbamate.

Reference Data: Solvent Systems

The following table provides starting points for mobile phase selection. Optimization is always required.

Solvent System (v/v)PolarityTypical Application
10-40% Ethyl Acetate / HexanesLow to MediumStandard starting point for resolving diastereomers.[1][2]
1-5% Methanol / DichloromethaneMedium to HighFor eluting more polar compounds or overcoming strong silica interactions.[2]
20-50% Diethyl Ether / HexanesLow to MediumAn alternative to EtOAc/Hexanes that can offer different selectivity.[2]
Add 0.5% TriethylamineModifierUse with any of the above to reduce tailing of basic or strongly H-bonding compounds.[4]

Visualizations

Workflow for Chromatographic Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack and Equilibrate Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for purification by column chromatography.

Troubleshooting Logic for Poor Separation

G Start Poor Separation (Close or Overlapping Spots) Check_Solvent Optimize Mobile Phase? (e.g., change EtOAc/Hexane ratio) Start->Check_Solvent Change_Solvent Try Different Solvent System? (e.g., Ether/Hexane or add DCM) Check_Solvent->Change_Solvent No Success Separation Improved Check_Solvent->Success Yes Finer_Silica Use Finer Mesh Silica? (e.g., 230-400 mesh) Change_Solvent->Finer_Silica No Change_Solvent->Success Yes Longer_Column Increase Column Length/Aspect Ratio? Finer_Silica->Longer_Column No Finer_Silica->Success Yes Longer_Column->Success Yes

Caption: Decision tree for troubleshooting poor compound separation.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Khan, I. A., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 1-13. Retrieved from [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography? [Forum discussion]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • Fodor, G., & Kiss, J. (1949). Separation of diastereoisomeric amino-alcohols. Nature, 163(4138), 287. doi:10.1038/163287a0
  • University of Victoria. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2025). Resources on 3+ component chromatography solvent systems? [Forum discussion]. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? [Forum discussion]. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2022). Troubleshooting column chromatography. [Forum discussion]. r/chemistry. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Khan, I. A., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1).
  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2021). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. Molecules, 26(13), 3988. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of tert-Butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting protocols and frequently asked questions (FAQs) for the recrystallization of tert-butyl N-(2-hydroxypentan-3-yl)carbamate . As a key intermediate, achieving high purity is critical, and this guide is designed to address the specific challenges encountered during its crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of tert-butyl N-(2-hydroxypentan-3-yl)carbamate that influence its recrystallization behavior?

A1: The molecular structure dictates its solubility and, consequently, the strategy for its recrystallization. Two key functional groups are at play:

  • Hydroxyl (-OH) and Carbamate (N-H, C=O) Groups: These groups are polar and capable of hydrogen bonding. This makes the molecule more soluble in polar solvents like alcohols (methanol, ethanol) and less soluble in nonpolar solvents like hexane.[1][2] The principle of "like dissolves like" is the foundational concept for solvent selection.[2][3][4]

  • tert-Butyl and Pentyl Groups: These aliphatic hydrocarbon portions of the molecule contribute nonpolar character, which can grant some solubility in solvents of intermediate polarity.

The challenge often lies in finding a solvent that provides high solubility at elevated temperatures but poor solubility at room temperature or below, which is the ideal characteristic for efficient recrystallization.[2][3]

Q2: What is the best general strategy for selecting a starting solvent or solvent system?

A2: A systematic screening approach is most effective.

  • Single Solvent Screening: Start by testing solubility in a range of solvents with varying polarities. Place a few milligrams of your crude material in a test tube and add a few drops of a single solvent. Observe solubility at room temperature and then upon heating.[5] An ideal single solvent will dissolve the compound when hot but not when cold.[2][3]

  • Mixed Solvent System (Solvent-Pair): If no single solvent is ideal, a mixed solvent system is the next logical step. This is often necessary for compounds like Boc-protected amino alcohols.[6][7] The strategy involves finding a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble.[3] The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation).[3][7] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

Q3: Which specific solvents should I prioritize for initial screening?

A3: Based on the structure, the following solvents and systems are excellent starting points.

Solvent SystemTypeRationaleCommon Pairing (for Mixed Systems)
Ethyl Acetate Intermediate PolarityOften provides the ideal balance of dissolving the compound when hot while allowing for crystallization upon cooling.[4][8]Hexane or Heptane[7]
Isopropanol (IPA) / Ethanol Polar ProticThe hydroxyl group suggests good solubility in alcohols. They are often good "good" solvents.[9][10]Water or Hexane
Toluene AromaticCan be effective, especially if nonpolar impurities are present. Its higher boiling point allows for a wide temperature gradient.[3][4]Hexane or Heptane[6]
Acetone Polar AproticA strong solvent, often used as the "good" solvent in a pair.[3][4]Water[11]
Hexane / Heptane NonpolarAlmost certainly a "poor" solvent. Excellent for use as an anti-solvent in mixed systems or for trituration to remove nonpolar impurities.[3][4]N/A

Troubleshooting Guide: Common Recrystallization Issues

Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase instead of dissolving. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution becomes supersaturated at a temperature above the compound's melting point.[3][6] An oil is essentially a liquid impurity, and it will trap contaminants, preventing effective purification.

Troubleshooting Steps:

  • Add More "Good" Solvent: The most common cause is that the concentration of the solute is too high when it begins to come out of solution. Re-heat the mixture to dissolve the oil, and add more of the primary ("good") solvent (10-20% more) to decrease the saturation temperature.[3][12]

  • Lower the Temperature: Switch to a lower-boiling solvent or solvent system. This ensures that the solution cools below the compound's melting point before saturation is reached.

  • Slow Down Cooling: Rapid cooling can sometimes promote oiling. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[13]

  • Change Solvent System: The polarity of the solvent system may be too close to that of the solute. Try a different solvent pair, for example, switching from ethyl acetate/hexane to toluene/hexane.[11]

G start Problem: Compound 'Oiled Out' reheat 1. Re-heat solution to dissolve oil start->reheat add_solvent 2. Add more of the 'good' solvent (e.g., 10-20% volume increase) reheat->add_solvent slow_cool 3. Allow to cool slowly to room temperature add_solvent->slow_cool check Crystals Form? slow_cool->check success Success: Collect Crystals check->success Yes fail Problem Persists check->fail No change_solvent 4. Choose a different solvent system (e.g., lower boiling point or different polarity) fail->change_solvent

Caption: Troubleshooting workflow for "oiling out".
Q5: I'm not getting any crystal formation, even after cooling in an ice bath. What should I do?

A5: This is a common issue that usually points to one of two problems: the solution is too dilute, or there is a kinetic barrier to nucleation (the initial formation of crystals).

Troubleshooting Steps:

  • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[3][13][14] The microscopic imperfections on the glass provide a nucleation site for crystals to begin growing.

  • Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cold solution.[3][15] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: Your solution may be too dilute (not saturated). Gently heat the solution and boil off some of the solvent to increase the concentration.[12][14] Allow it to cool again slowly.

  • Cool to a Lower Temperature: If your solvent's freezing point allows, use a dry ice/acetone bath for more extreme cooling.[3][15] Be careful not to freeze the solvent itself.

  • Let it Stand: Sometimes, crystallization is simply a slow process. Cover the flask and leave it undisturbed in a cold place (like a refrigerator) for an extended period (24-48 hours).

Q6: My recovery yield is very low. How can I improve it?

A6: Low yield is often a trade-off for high purity, but several factors can be optimized.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: The most critical step for yield is to use the absolute minimum amount of hot solvent necessary to fully dissolve the compound.[5][13] Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath for at least 30 minutes, to maximize precipitation.[14]

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent.[5][16] Using room temperature or excessive solvent will redissolve some of your product.

  • Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: General Mixed-Solvent Recrystallization

This protocol uses the common and effective Ethyl Acetate/Hexane system.

  • Dissolution: Place the crude tert-butyl N-(2-hydroxypentan-3-yl)carbamate in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate (the "good" solvent) while stirring and heating until the solid is completely dissolved.[7]

  • Saturation: While the solution is still hot, add hexane (the "poor" solvent) dropwise with continuous stirring. Continue adding until you observe persistent cloudiness (turbidity).[3][7]

  • Clarification: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.[3][7] At this point, the solution is perfectly saturated at that temperature.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals with a small portion of ice-cold hexane to remove any residual mother liquor.[16]

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.

G cluster_dissolve Step 1: Dissolution cluster_saturate Step 2: Saturation & Clarification cluster_cool Step 3: Crystallization cluster_isolate Step 4: Isolation dissolve Dissolve crude solid in minimum hot 'Good Solvent' (e.g., Ethyl Acetate) add_poor Add 'Poor Solvent' (e.g., Hexane) dropwise until cloudy dissolve->add_poor add_good Add a few drops of 'Good Solvent' to re-clarify add_poor->add_good cool_rt Cool slowly to Room Temp add_good->cool_rt cool_ice Cool in Ice Bath (>=30 min) cool_rt->cool_ice filter Collect crystals via Vacuum Filtration cool_ice->filter wash Wash with minimal ice-cold 'Poor Solvent' filter->wash dry Dry crystals under vacuum wash->dry end end dry->end Pure Crystals

Caption: Workflow for a mixed-solvent recrystallization.
References
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. Benchchem.
  • Wade, L. G. (n.d.). Recrystallization.
  • ChemicalBook. (2026). tert-Butyl carbamate | 4248-19-5. ChemicalBook.
  • Benchchem. (n.d.). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents. Benchchem.
  • ChemicalBook. (n.d.). tert-Butyl carbamate CAS#: 4248-19-5. ChemicalBook.
  • ResearchGate. (n.d.). RECRYSTALLIZATION. ResearchGate.
  • LibreTexts. (n.d.). 4. Crystallization. Chemistry LibreTexts.
  • ResearchGate. (2025). How to recrystallize an oily compound?. ResearchGate.
  • RVR LABS. (n.d.). tert-Butyl carbamate,CAS NO 4248-19-5. RVR LABS.
  • AL Mustaqbal University College. (2022). Petroleum Chemistry Laboratory Recrystallizing process.
  • Benchchem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. University of Richmond Blogs.
  • ACS Publications. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry.
  • University of California, Irvine. (n.d.). Experiment 2: Recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization.pdf.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent.
  • Northern Illinois University. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of.
  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. UreaKnowHow.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

Sources

Technical Support Center: Troubleshooting tert-Butyl N-(2-hydroxypentan-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the specialized troubleshooting hub for the production of tert-butyl N-(2-hydroxypentan-3-yl)carbamate. As a Boc-protected amino alcohol, this molecule presents unique chemoselectivity and stability challenges. The proximity of the C2-hydroxyl and C3-amine groups often leads to overprotection, while the inherent acid-lability of the Boc group risks product degradation during standard purification workflows. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-purity yields in your drug development workflows.

Mechanistic Pathway & Impurity Mapping

G SM 3-amino-2-pentanol + Boc2O Target tert-butyl N-(2-hydroxypentan-3-yl)carbamate (Target Product) SM->Target Mild Base / Aq. Media DiBoc N,O-diBoc Impurity (Overprotection) SM->DiBoc DMAP Catalyst / Excess Boc2O Regio Regioisomer Impurity (2-amino-3-pentanol deriv) SM->Regio Unselective Epoxide Opening Degradation Free Amine (Premature Deprotection) Target->Degradation Acidic Workup / Silica Gel

Fig 1: Reaction pathways and common impurity generation in N-Boc amino alcohol synthesis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My LC-MS shows a +100 Da mass adduct relative to the target mass. What is this impurity and how do I prevent it? A1: This indicates the formation of the N,O-diBoc impurity. While aliphatic amines are inherently more nucleophilic than alcohols, the use of hypernucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) generates a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate aggressively attacks the C2-hydroxyl group, overcoming natural chemoselectivity and leading to O-Boc carbonate formation[1]. Actionable Solution: Omit DMAP entirely. Rely on mild bases like triethylamine (TEA) or perform the reaction under catalyst-free aqueous conditions, which have been proven to yield strictly N-Boc derivatives without O-Boc contamination[2].

Q2: I am losing product during the aqueous workup, and TLC shows the free amine returning. Why is the Boc group falling off? A2: You are experiencing premature Boc deprotection due to an overly acidic workup. The Boc carbamate is highly acid-labile. A common experimental mistake is washing the organic layer with 1M HCl to remove residual basic impurities (like unreacted amine or TEA). This localized high acidity rapidly cleaves the Boc group[3]. Actionable Solution: Replace strong acid washes with a saturated solution of a weak acid salt, such as ammonium chloride (NH₄Cl), or perform the wash rapidly at 0–5 °C to minimize degradation kinetics[3].

Q3: My product degrades during silica gel chromatography, even after a successful workup. How do I purify it safely? A3: Standard silica gel is slightly acidic. Prolonged retention times on an acidic stationary phase can catalyze the cleavage of the acid-sensitive Boc group, especially in molecules with adjacent electron-donating hydroxyl groups[3]. Actionable Solution: Passivate your silica gel by pre-flushing the column with 1% TEA in your starting mobile phase (e.g., Hexanes/Ethyl Acetate). This neutralizes the acidic silanol sites and protects the carbamate linkage.

Q4: NMR shows a complex mixture of signals, but mass spectrometry confirms the correct molecular weight. What is happening? A4: You are likely observing a mixture of diastereomers or regioisomers. If your starting 3-amino-2-pentanol was synthesized via the aminolysis of 2,3-epoxypentane, the ring-opening produces a mixture of 3-amino-2-pentanol and 2-amino-3-pentanol. Furthermore, the molecule contains two chiral centers (C2 and C3), meaning syn and anti diastereomers exist. Boc protection does not resolve these isomers; it merely shifts their NMR signals. Ensure your starting material is diastereomerically and regiomerically pure before attempting protection.

Quantitative Data: Impact of Reaction Conditions on Purity

The following table summarizes the causal relationship between reaction conditions and the resulting purity profile of tert-butyl N-(2-hydroxypentan-3-yl)carbamate.

Condition ProfileBase / CatalystSolventEquiv Boc₂OTarget N-Boc Purity (%)O-Boc Impurity (%)Post-Workup Recovery
A (Standard) TEA (1.1 eq)DCM1.05> 95%< 1%High
B (Aggressive) DMAP (0.1 eq)DCM1.5060%35%High
C (Green/Selective) NoneH₂O / MeOH1.05> 98%Not DetectedHigh
D (Acidic Workup) TEA (1.1 eq)DCM1.0570%< 1%Low (25% Free Amine)

Data synthesis based on chemoselective N-butyloxycarbonylation principles[1][2].

Self-Validating Experimental Protocol

To consistently achieve >98% purity of tert-butyl N-(2-hydroxypentan-3-yl)carbamate while avoiding overprotection and degradation, follow this optimized methodology.

Phase 1: Chemoselective Reaction Setup

  • Preparation: Dissolve 3-amino-2-pentanol (1.0 eq, 10 mmol) in a 1:1 mixture of Methanol and deionized Water (20 mL). Causality: Aqueous media enhances the electrophilic activation of Boc₂O via hydrogen bonding, driving chemoselective N-protection without the need for basic catalysts[2].

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq, 10.5 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

Phase 2: In-Process Validation (TLC) 4. Checkpoint: Spot the reaction mixture alongside the starting material on a silica TLC plate. 5. Visualization: Elute with 50% Ethyl Acetate in Hexanes. Stain the plate with Ninhydrin and heat it.

  • Self-Validation Logic: The primary/secondary amine starting material will stain a dark pink/purple. The N-Boc protected product will not stain with ninhydrin (or will appear very faintly yellow). This allows you to visually confirm the complete consumption of the free amine without relying solely on LC-MS.

Phase 3: Mild Workup & Isolation 6. Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the remaining aqueous phase with Ethyl Acetate (3 x 20 mL). 7. Washing: Wash the combined organic layers with saturated aqueous NH₄Cl (20 mL) to remove any trace impurities. Crucial Step: Do not use HCl, as this will cause premature deprotection[3]. Follow with a standard brine wash (20 mL). 8. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 9. Purification (If necessary): If TLC indicates trace impurities, purify via flash column chromatography using silica gel pre-treated with 1% TEA to prevent acid-catalyzed degradation on the column[3].

References

  • Title: (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols Source: researchgate.net URL: [Link]

  • Title: Catalyst-Free Chemoselective N - tert -Butyloxycarbonylation of Amines in Water Source: researchgate.net URL: [Link]

Sources

Technical Support Center: Purification of tert-Butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl N-(2-hydroxypentan-3-yl)carbamate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this key synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of tert-butyl N-(2-hydroxypentan-3-yl)carbamate in a direct question-and-answer format.

Q1: What are the most likely impurities in my crude product and where do they come from?

A1: Understanding the potential impurities is the first step toward effective removal. The impurities in your crude product primarily originate from the reactants and side reactions of the N-Boc protection step.

The synthesis typically involves reacting 3-aminopentan-2-ol with di-tert-butyl dicarbonate (Boc₂O).

Common Impurities and Their Origins:

ImpurityChemical NameOriginRemoval Strategy
Unreacted Starting Material 3-aminopentan-2-olIncomplete reaction.Acid-base extraction, Column chromatography.
Excess Reagent Di-tert-butyl dicarbonate (Boc₂O)Added in excess to drive the reaction to completion.Scavenger resins, Column chromatography, or careful workup.
Reagent By-product tert-ButanolFormed during the reaction from the Boc group.[1]Evaporation under reduced pressure, Column chromatography.
Solvents e.g., THF, Dichloromethane, Ethyl AcetateResidual solvents from the reaction and workup.Drying under high vacuum.[2]
Di-Boc Product Di(tert-butoxycarbonyl) derivativeOver-reaction, though less common for sterically hindered amines.[3]Column chromatography.
Q2: How do I choose the best purification method for my specific sample?

A2: The optimal purification strategy depends on the physical state of your crude product (oil vs. solid) and the nature of the impurities. A multi-step approach is often most effective. The following decision tree provides a logical workflow for selecting a purification method.

Purification_Decision_Tree Start Crude Product (tert-butyl N-(2-hydroxypentan-3-yl)carbamate) Is_Amine_Present Is unreacted 3-aminopentan-2-ol present? (Check by TLC/LCMS) Start->Is_Amine_Present AcidBase_Extraction Perform Acid-Base Extraction (e.g., wash with dilute HCl) Is_Amine_Present->AcidBase_Extraction Yes Product_State What is the physical state of the product after extraction? Is_Amine_Present->Product_State No / Not sure AcidBase_Extraction->Product_State Solid_Product Solid or Semi-Solid Product_State->Solid_Product Solid Oily_Product Viscous Oil Product_State->Oily_Product Oil Recrystallization Attempt Recrystallization or Trituration Solid_Product->Recrystallization Chromatography Purify by Column Chromatography Oily_Product->Chromatography Recrystallization->Chromatography Fails or 'Oils Out' Final_Product Pure Product Recrystallization->Final_Product Successful Chromatography->Final_Product

Caption: Decision tree for selecting a purification method.

Q3: My compound separated as an oil during recrystallization. What should I do?

A3: "Oiling out" is a common issue for N-Boc protected amino alcohols, which are often low-melting solids or oils.[4] This occurs when the compound separates from the solution above its melting point. Here are several field-proven strategies to induce crystallization:

  • Trituration: This is the most effective technique for converting an oil into a solid. After concentrating your crude product to a thick oil, add a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether). Vigorously stir or scratch the flask with a spatula. The mechanical agitation often induces the formation of a solid precipitate, which can then be filtered.[5]

  • Solvent System Optimization: The goal is to find a solvent pair where the compound is soluble in the "good" solvent (e.g., ethyl acetate, acetone) and insoluble in the "poor" solvent (e.g., hexane, heptane). Dissolve your oil in a minimal amount of the good solvent, then slowly add the poor solvent until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[5]

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.[5]

  • Drying: Ensure all reaction solvents are completely removed under high vacuum before attempting crystallization. Residual solvents can significantly inhibit crystal formation.[5]

Q4: What are the best practices for purifying my compound using silica gel column chromatography?

A4: Column chromatography is a highly reliable method for obtaining high-purity tert-butyl N-(2-hydroxypentan-3-yl)carbamate, especially for removing closely related impurities.[4][6][7]

Key Considerations for Success:

  • Solvent System (Eluent): For N-Boc protected amino alcohols, a gradient of ethyl acetate in hexanes (or petroleum ether) is a standard choice.[4][8] Start with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 30-50% EtOAc/Hexanes) to elute your product. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand.

  • Silica-to-Compound Ratio: A ratio of 40-60 grams of silica gel for every 1 gram of crude product is a good starting point for effective separation.[7]

  • Loading Technique: For best resolution, dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of the packed column. This "dry loading" method prevents band broadening.

Column_Chromatography_Workflow A 1. Select Eluent (via TLC analysis) B 2. Pack Column (Slurry pack with silica and initial eluent) A->B C 3. Load Sample (Preferably dry loading) B->C D 4. Elute Column (Gradually increase polarity) C->D E 5. Collect & Combine Fractions (Monitor by TLC) D->E F 6. Evaporate Solvent (Under reduced pressure) E->F G Pure Product F->G

Caption: Standard workflow for column chromatography.

Q5: Can I use a simple liquid-liquid extraction to remove the unreacted starting amine?

A5: Absolutely. An acid-base extraction is a highly effective and simple first-pass purification step to remove basic impurities like the starting 3-aminopentan-2-ol.[9][10][11] The principle is to convert the basic amine into its water-soluble salt form, which will then partition into an aqueous layer.

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic amine will react to form a salt and move into the aqueous layer.

  • Separate the layers. The desired N-Boc protected product, which is neutral and unreactive to dilute acid, will remain in the organic layer.[9]

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Acid_Base_Extraction cluster_0 Initial State (in Separatory Funnel) cluster_1 After Adding Dilute Acid (e.g., 1M HCl) Initial Organic Layer (EtOAc or DCM) - Product (Neutral) - Amine (Basic) Aqueous Layer (Water) After Organic Layer - Product (Neutral) Aqueous Layer - Amine Salt (R-NH3+Cl-) Initial->After Wash with Acid

Caption: Principle of acid-base extraction for amine removal.

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques is necessary to confirm both the identity and purity of your tert-butyl N-(2-hydroxypentan-3-yl)carbamate with high confidence.

Recommended Analytical Methods:

MethodPurposeKey Parameters / What to Look For
¹H and ¹³C NMR Structural Confirmation & Purity¹H NMR: Look for the characteristic singlet for the tert-butyl group (~1.5 ppm), signals for the pentan-3-yl and hydroxyethyl groups, and the absence of signals from impurities.[12][13][14] Purity: Assess by comparing the integration of product peaks to any impurity peaks.[12]
HPLC Quantitative Purity AssessmentColumn: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile, often with 0.1% TFA.[15] Detection: UV (if chromophore present) or Charged Aerosol Detector (CAD). Purity is determined by the area percentage of the main peak.[12]
Mass Spectrometry (MS) Molecular Weight ConfirmationTechnique: Electrospray Ionization (ESI). Result: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (C₁₂H₂₅NO₃ = 231.33 g/mol ).[16]
GC-MS Residual Solvent AnalysisThis is used to quantify volatile impurities like reaction or extraction solvents.[2]

References

  • EP2070899A1 - Deprotection of N-BOC compounds.
  • Acid–base extraction. Wikipedia. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • JP2000026381A - Isolation of aminoalcohol.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • TERT-BUTYL HYDROXYCARBAMATE. Ataman Kimya. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. PMC - NIH. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. ResearchGate. [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Rsc.org. [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. PMC - NIH. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Analytical Methods. OPUS. [Link]

  • tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. PMC. [Link]

Sources

Technical Support Center: Resolution of tert-Butyl N-(2-hydroxypentan-3-yl)carbamate Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical resolution of tert-butyl N-(2-hydroxypentan-3-yl)carbamate. This molecule possesses two adjacent stereocenters (C2 and C3), resulting in a mixture of syn (erythro) and anti (threo) diastereomeric pairs.

Because acyclic diastereomers often exhibit minimal polarity differences, standard separation techniques frequently fail. This guide provides field-proven, self-validating workflows to achieve baseline resolution through both direct chromatographic and chemical derivatization strategies.

Resolution Workflow Visualization

To establish a clear strategic roadmap, the following diagram outlines the two primary pathways for isolating the pure syn and anti amino alcohols.

G Start tert-Butyl N-(2-hydroxypentan-3-yl)carbamate (syn/anti Diastereomeric Mixture) Path1 Method A: Direct Resolution Start->Path1 Path2 Method B: Derivatization (Gold Standard) Start->Path2 NP_Chrom Normal-Phase Silica Gel (Toluene/EtOAc + 1% TEA) Path1->NP_Chrom Intramolecular H-bonding differences Direct_Result Pure syn & anti Acyclic Isomers NP_Chrom->Direct_Result Cyclization NaH / THF (0°C to RT) Intramolecular Cyclization Path2->Cyclization Oxazolidinones cis- & trans-Oxazolidinones (Amplified ΔRf) Cyclization->Oxazolidinones - t-BuOH Sep_Ox Silica Gel Separation (Hexane/EtOAc) Oxazolidinones->Sep_Ox High resolution Hydrolysis Alkaline Hydrolysis (Ba(OH)₂ or LiOH, Reflux) Sep_Ox->Hydrolysis Pure cyclic isomers Final_Result Pure syn & anti Amino Alcohols Hydrolysis->Final_Result Ring opening

Workflow for the resolution of tert-butyl N-(2-hydroxypentan-3-yl)carbamate diastereomers.

Mechanistic FAQs: The "Why" Behind the Chemistry

Q: Why do the syn and anti acyclic isomers co-elute on Reverse-Phase (RP) HPLC but occasionally separate on Normal-Phase (NP) silica? A: The causality lies in intramolecular hydrogen bonding. In non-polar solvents (used in NP chromatography), the molecule folds into a pseudocyclic conformation stabilized by H-bonds between the hydroxyl group and the Boc-carbamate. The syn and anti isomers form distinct 3D networks with different net dipole moments, allowing silica gel to differentiate them. In RP-HPLC, polar protic solvents disrupt these internal H-bonds, causing the molecules to adopt extended conformations with nearly identical hydrodynamic radii and polarities.

Q: What is the chemical basis for the oxazolidinone derivatization strategy (Method B)? A: When treated with a strong base like Sodium Hydride (NaH), the C2-hydroxyl group is deprotonated. The resulting alkoxide is perfectly positioned to attack the electrophilic carbonyl carbon of the adjacent N-Boc group. This intramolecular cyclization expels tert-butoxide and forces the flexible acyclic backbone into a rigid 5-membered 2-oxazolidinone ring[1]. Crucially, the syn precursor is locked into a cis-oxazolidinone, while the anti precursor forms a trans-oxazolidinone. The severe steric clash in the cis isomer drastically alters its dipole moment and silica-binding affinity compared to the trans isomer, amplifying the


 value and guaranteeing baseline separation.

Diagnostic Data Summary

To ensure your protocols are self-validating, cross-reference your analytical data against this diagnostic table. The Karplus equation dictates that in 5-membered rings, cis protons (dihedral angle ~0°) exhibit much larger coupling constants than trans protons (dihedral angle ~120°).

Propertysyn (Acyclic)anti (Acyclic)cis-Oxazolidinonetrans-Oxazolidinone
Relative Polarity (NP Silica) Lower

(typically)
Higher

(typically)
Lower

Higher


H NMR Coupling (

)

Hz

Hz

Hz

Hz
Thermodynamic Stability ModerateHighLower (Steric clash)Higher (Relaxed)
IR Carbonyl Stretch (

)
~1690 cm

(Carbamate)
~1690 cm

(Carbamate)
~1750 cm

(Cyclic)
~1750 cm

(Cyclic)

Troubleshooting Guide

Issue: Severe peak tailing and co-elution during direct silica gel chromatography (Method A).

  • Root Cause: The free hydroxyl and carbamate NH groups interact too strongly with the acidic silanol sites on the silica gel, causing non-linear adsorption isotherms.

  • Solution: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Toluene/EtOAc). TEA neutralizes the highly active silanol sites. Alternatively, switch to Method B.

Issue: Low yield or formation of side products during NaH-promoted cyclization.

  • Root Cause: Moisture in the THF or excess base leading to unwanted epimerization at the C3 position.

  • Solution: Ensure strict anhydrous conditions. Use exactly 1.1 to 1.2 equivalents of NaH. Run the reaction at 0 °C and monitor closely by TLC (stain with Phosphomolybdic Acid, PMA). Quench immediately with saturated NH

    
    Cl once the acyclic starting material is consumed.
    

Issue: Incomplete hydrolysis of the separated oxazolidinones back to the amino alcohols.

  • Root Cause: Cyclic carbamates (oxazolidinones) are highly stable and resistant to standard mild hydrolysis conditions (e.g., LiOH at room temperature).

  • Solution: Use Barium Hydroxide octahydrate (Ba(OH)

    
    ) in a mixture of Ethanol and Water, and reflux the system for 12–24 hours. The precipitation of Barium Carbonate (BaCO
    
    
    
    ) drives the reaction equilibrium forward.

Validated Experimental Methodologies

Protocol A: Direct Silica Gel Resolution (For analytical/small-scale)
  • Preparation: Dissolve 1.0 g of the diastereomeric mixture of tert-butyl N-(2-hydroxypentan-3-yl)carbamate in a minimum volume of Toluene.

  • Column Packing: Pack a high-resolution silica gel column (230-400 mesh) using Toluene/EtOAc (90:10) containing 1% TEA.

  • Elution: Load the sample and elute using a shallow gradient from 90:10 to 70:30 Toluene/EtOAc.

  • Validation: Collect small fractions. Spot on TLC and visualize using Ninhydrin (requires heating to deprotect Boc) or PMA. The anti isomer typically elutes first.

Protocol B: Oxazolidinone Derivatization & Hydrolysis (The Gold Standard)

Step 1: Cyclization [1]

  • Dissolve the Boc-amino alcohol mixture (10 mmol) in 50 mL of anhydrous THF under an Argon atmosphere.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add NaH (12 mmol, 60% dispersion in mineral oil) in small portions.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: TLC (Hexane/EtOAc 7:3) should show complete disappearance of the starting material and the appearance of two distinct new spots (the cis and trans oxazolidinones).

  • Quench with 20 mL of saturated aqueous NH

    
    Cl. Extract with EtOAc (
    
    
    
    mL), dry over MgSO
    
    
    , and concentrate in vacuo.

Step 2: Separation

  • Purify the crude mixture via flash chromatography using a Hexane/EtOAc gradient (80:20 to 60:40).

  • The trans-oxazolidinone (derived from the anti-isomer) will elute first, followed by the cis-oxazolidinone (derived from the syn-isomer).

  • Self-Validation: Confirm stereochemistry via

    
    H NMR. The 
    
    
    
    coupling constant will be ~4 Hz for the first eluting peak (trans) and ~8 Hz for the second (cis).

Step 3: Hydrolysis

  • Dissolve the pure oxazolidinone (5 mmol) in 25 mL of EtOH and 25 mL of H

    
    O.
    
  • Add Ba(OH)

    
     (15 mmol) and heat the mixture to reflux for 18 hours.
    
  • Cool to room temperature, filter the white BaCO

    
     precipitate through a pad of Celite, and concentrate the filtrate.
    
  • Extract the aqueous residue with Dichloromethane to isolate the pure, resolved syn or anti 3-aminopentan-2-ol. (Note: The Boc group is removed during this step; re-protection with Boc

    
    O can be performed if the Boc-amino alcohol is the final desired target).
    

References

  • Source: acs.
  • Source: niscpr.res.
  • Source: acs.

Sources

stability of tert-butyl N-(2-hydroxypentan-3-yl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth information for researchers, chemists, and drug development professionals on the stability and handling of tert-butyl N-(2-hydroxypentan-3-yl)carbamate and related N-Boc protected amino alcohols under acidic conditions. Here, we address common experimental challenges through detailed FAQs, troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of a Boc-protected amine under acidic conditions?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in basic and nucleophilic environments while being easily removable under acidic conditions.[1][2] The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine, which is typically isolated as an ammonium salt.[4]

Q2: How does the β-hydroxyl group in tert-butyl N-(2-hydroxypentan-3-yl)carbamate affect its stability in acid?

The presence of a hydroxyl group on the carbon adjacent (beta) to the amine-bearing carbon does not typically interfere with the standard acid-catalyzed Boc deprotection mechanism. The primary reaction remains the cleavage of the carbamate. However, under very harsh acidic conditions or elevated temperatures, the hydroxyl group could potentially become protonated and eliminated to form water, leading to an alkene or other rearranged products, though this is not a common outcome under standard deprotection protocols. The key is to use the mildest conditions necessary for complete Boc removal.

Q3: What are the primary causes of side reactions during the acidic deprotection of my compound?

The main culprit for side reactions is the highly reactive tert-butyl cation ((CH₃)₃C⁺) generated during the cleavage of the Boc group.[3] This electrophilic species can alkylate any available nucleophile in the reaction mixture, a process known as tert-butylation.[5] While the hydroxyl group on your specific molecule is not a strong nucleophile, other sensitive functional groups, particularly electron-rich aromatic rings (like Tryptophan) or sulfur-containing residues (like Methionine or Cysteine), are highly susceptible to this side reaction.[6]

Q4: What are "scavengers" and when should I use them?

Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation before it can cause unwanted side reactions.[6] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive parts of your substrate.[6]

You should consider using a scavenger if:

  • Your molecule contains other nucleophilic functional groups (e.g., indoles, phenols, thioethers).

  • You observe unexpected side products with a mass increase corresponding to +56 Da (tert-butyl group).

  • You are working with sensitive or high-value substrates where maximizing purity is critical.

Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, or even a small amount of water.[6][7]

Mechanism Corner: The Chemistry of Boc Deprotection

The acid-catalyzed removal of the Boc group is a well-understood E1-type elimination reaction. Understanding this pathway is crucial for troubleshooting and optimizing your experiments.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA).[1]

  • Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage. This step releases the highly stable tertiary tert-butyl cation and an unstable carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[4]

  • Amine Salt Formation: In the acidic medium, the newly formed amine is immediately protonated to give the corresponding ammonium salt (e.g., a trifluoroacetate salt).[1]

  • Side Reaction Pathway: The liberated tert-butyl cation can alkylate nucleophilic sites on other molecules (tert-butylation) or deprotonate to form isobutylene gas.[2][4] Scavengers provide a sacrificial nucleophile to intercept this cation.

Boc_Deprotection_Mechanism cluster_side Side Reaction Pathways BocNHR Boc-NH-R Protonated Protonated Intermediate BocNHR->Protonated + H+ CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid - (CH3)3C+ tBuCation (CH3)3C+ (tert-Butyl Cation) AmineSalt R-NH3+ X- CarbamicAcid->AmineSalt - CO2 + H+ CO2 CO2 Isobutylene Isobutylene tBuCation->Isobutylene AlkylatedProduct Alkylated Side Product (e.g., R'-tBu) tBuCation->AlkylatedProduct + Nucleophile (R') ScavengerTrap Scavenger-tBu tBuCation->ScavengerTrap + Scavenger Scavenger Scavenger (e.g., TIS, H2O) Nucleophile Substrate Nucleophile (R')

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the structural integrity and stereochemical purity of chiral building blocks are paramount. N-protected amino alcohols, such as tert-butyl N-(2-hydroxypentan-3-yl)carbamate, are foundational synthons for a multitude of pharmacologically active molecules.[1] Their precise characterization is not merely an academic exercise but a critical step in ensuring the safety and efficacy of the final therapeutic agent. This guide provides an in-depth analysis of one of the most powerful tools in the chemist's arsenal for this purpose: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. We will dissect the ¹H-NMR spectrum of this molecule, explain the causal relationships between its structure and the spectral data, and objectively compare the insights gained from NMR with those from other key analytical techniques.

The Foundational Tool: ¹H-NMR Spectrum Analysis

¹H-NMR spectroscopy provides a detailed map of the proton environments within a molecule. By analyzing the chemical shift, integration, and multiplicity of each signal, we can piece together the molecular structure with high confidence. The structure of tert-butyl N-(2-hydroxypentan-3-yl)carbamate, with its two chiral centers, presents a rich and informative spectrum.

Predicted ¹H-NMR Data and Signal Assignments

The first step in any analysis is to predict the spectrum based on established principles of chemical shifts and spin-spin coupling. The table below summarizes the expected signals for tert-butyl N-(2-hydroxypentan-3-yl)carbamate when dissolved in a standard solvent like Chloroform-d (CDCl₃).

Proton Assignment Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz)
-C(CH₃)₃H_a~1.459HSinglet (s)N/A
-NH-H_b4.5 - 5.5 (variable)1HBroad Singlet (br s)N/A
-CH(OH)-H_c~3.8 - 4.01HMultiplet (m)³J_cd, ³J_ce
-CH(NHBoc)-H_d~3.5 - 3.71HMultiplet (m)³J_cd, ³J_df, ³J_dg
-CH(OH)CH₃H_e~1.153HDoublet (d)³J_ce
-CH₂CH₃H_f~1.5 - 1.72HMultiplet (m)³J_fg, ³J_fd
-CH₂CH₃H_g~0.953HTriplet (t)³J_gf
-OHH_h1.5 - 3.0 (variable)1HBroad Singlet (br s)N/A
Dissecting the Spectrum: An Expert's Interpretation
  • The Invariant Singlet (H_a): The nine protons of the tert-butyl (Boc) protecting group are chemically equivalent due to rapid rotation around the C-C bonds.[2] Lacking any adjacent, non-equivalent protons, they do not experience spin-spin splitting and thus appear as a sharp, strong singlet integrating to 9H at approximately 1.45 ppm.[2][3] This signal is often the most recognizable feature in the spectrum of a Boc-protected compound.

  • The Alkyl Terminus (H_f, H_g): The terminal ethyl group provides a classic example of vicinal coupling. The methyl protons (H_g) are split by the two adjacent methylene protons (H_f) into a triplet (n+1 = 2+1 = 3) around 0.95 ppm. The methylene protons (H_f) are split by both the methyl protons (H_g) and the methine proton (H_d), resulting in a more complex multiplet, typically a doublet of quartets or a more overlapped pattern.

  • The Chiral Core (H_c, H_d, H_e): This region contains the most critical structural information.

    • The methyl group adjacent to the secondary alcohol (H_e) is split by the methine proton H_c, appearing as a clean doublet.

    • The two methine protons, H_c and H_d, are central to the stereochemical analysis. Each is coupled to the other and to the protons on their respective adjacent carbons. This results in complex multiplets for both signals. The precise chemical shifts and coupling constants (³J_cd) for these protons are highly dependent on the relative stereochemistry (syn vs. anti) of the two chiral centers. Diastereomers are distinct chemical entities and are expected to have different NMR spectra.[4][5]

  • The Exchangeable Protons (H_b, H_h): The amine (NH) and hydroxyl (OH) protons are acidic and can exchange with each other and with trace amounts of water in the solvent.[2] This chemical exchange often leads to signal broadening and a variable chemical shift that is dependent on concentration, temperature, and solvent.[2][6] Their identity can be unequivocally confirmed by a D₂O shake experiment, which causes their signals to disappear due to exchange with deuterium.[2]

The logical flow from molecular structure to the final spectrum is a cornerstone of NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Reporting weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim & Tune transfer->shim acquire Acquire FID shim->acquire d2o D₂O Shake (Optional) acquire->d2o ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign report Structure Confirmation & Report assign->report

Caption: Standard workflow for ¹H-NMR spectroscopic analysis.

Conclusion

For the structural elucidation of tert-butyl N-(2-hydroxypentan-3-yl)carbamate, ¹H-NMR spectroscopy is an indispensable technique. It provides an unparalleled level of detail regarding the proton framework, confirming connectivity and offering critical insights into the relative stereochemistry. While it forms the cornerstone of structural verification, its true power is realized when integrated into a comprehensive analytical workflow that includes mass spectrometry for molecular weight confirmation and chiral HPLC for the precise quantification of stereoisomeric purity. This synergistic approach ensures the highest level of confidence in the quality and identity of this vital chemical building block, underpinning the integrity of the entire drug development process.

References

  • Hans Reich. ¹H NMR Coupling Constants. University of Wisconsin. [Link]

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling. [Link]

  • University of Calgary, Department of Chemistry. Ch 13 - Coupling. [Link]

  • PubChem. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. National Institutes of Health. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • ResearchGate. ¹H NMR spectrum of diastereomeric esters. [Link]

  • Royal Society of Chemistry. Supporting Information for a related article. [Link]

  • Autechaux. Tert-Butyl (2R,3R)-2-Hydroxypentan-3-yl)carbamate. [Link]

  • ACS Publications. Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Absolute configuration of amino alcohols by H-1-NMR. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Semantic Scholar. Diastereoconvergent synthesis of anti-1,2-amino alcohols. [Link]

  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. [Link]

  • NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. Plot of NH chemical shifts in the 1H NMR spectra. [Link]

Sources

Advanced LC-MS Characterization of tert-Butyl N-(2-hydroxypentan-3-yl)carbamate: A Comparative Guide on Column Morphologies and MS Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing Boc-protected amino alcohols in drug development workflows. The molecule tert-butyl N-(2-hydroxypentan-3-yl)carbamate (Chemical Formula: C10H21NO3, Monoisotopic Mass: 203.1521 Da) presents a unique dual-challenge: its amphiphilic nature requires highly efficient chromatographic resolution, while its lipophilic tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under standard electrospray ionization (ESI) conditions.

This guide objectively compares the performance of Core-Shell vs. Fully Porous LC columns and Triple Quadrupole (QqQ) vs. Quadrupole Time-of-Flight (Q-TOF) mass spectrometers to establish a robust, self-validating methodology for the characterization of this compound.

Chromatographic Strategy: Core-Shell vs. Fully Porous Columns

The structural combination of a polar hydroxylated pentane backbone and a bulky, non-polar Boc group demands a high-resolution C18 stationary phase. Historically, sub-2 µm fully porous particles (FPPs) were the gold standard for high-efficiency separations. However, superficially porous particles (SPPs)—commonly known as core-shell columns—have emerged as a superior alternative for this class of molecules.

The Causality of Column Performance

Core-shell particles consist of a solid, nonporous silica core surrounded by a thin, porous outer shell, which significantly reduces the diffusion distance for analytes[1]. This morphological advantage minimizes internal mass transfer resistance (the C term in the van Deemter equation), enabling core-shell columns to deliver separation efficiencies comparable to sub-2 µm fully porous columns, but at a fraction of the backpressure[2].

Table 1: Chromatographic Performance Comparison
Parameter2.6 µm Core-Shell C18 (SPP)1.7 µm Fully Porous C18 (FPP)Causality / Analytical Impact
System Backpressure ~300 bar~600+ barSolid core reduces flow resistance; extends LC pump lifespan.
Theoretical Plates (N) ~250,000 / m~280,000 / mShorter diffusion path in SPP mimics sub-2µm efficiency.
Peak Asymmetry (Tf) 1.051.12Uniform particle size distribution in SPP reduces Eddy diffusion.
Optimal Flow Rate 0.4 - 0.6 mL/min0.2 - 0.4 mL/minSPP allows higher linear velocities without massive pressure spikes.

Verdict: For high-throughput screening of tert-butyl N-(2-hydroxypentan-3-yl)carbamate, the 2.6 µm Core-Shell C18 is the optimal choice, providing UHPLC-level resolution on standard HPLC systems without exceeding instrument pressure limits.

Mass Spectrometric Platforms: ESI-QqQ vs. ESI-Q-TOF

During electrospray ionization (ESI), Boc-protected amines are highly susceptible to in-source fragmentation via a McLafferty-type rearrangement, leading to the premature loss of the Boc group[3]. Furthermore, the application of harsher ionization parameters often results in excessive fragmentation, complicating spectral interpretation and reducing the abundance of the intact precursor ion[4].

To characterize tert-butyl N-(2-hydroxypentan-3-yl)carbamate effectively, the choice of MS platform depends on the analytical goal: Targeted Quantitation (QqQ) vs. Structural Elucidation (Q-TOF) .

Table 2: MS Platform Comparison
FeatureESI-QqQ (Triple Quadrupole)ESI-Q-TOF (High-Resolution MS)Application Fit
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppmQ-TOF is essential for empirical formula confirmation.
Sensitivity (LOD) < 1 ng/mL~10 ng/mLQqQ excels in trace-level pharmacokinetic (PK) quantitation.
Dynamic Range 5-6 logs3-4 logsQqQ provides superior linearity for quantitative assays.
Key Output MRM Transitions (204.2 → 86.1)Exact Mass ([M+H]+ 204.1594)Use Q-TOF for impurity profiling; QqQ for batch release.
Fragmentation Mechanism

To successfully program either MS platform, one must understand the molecule's fragmentation pathway. The intact protonated precursor [M+H]+ appears at m/z 204.16. Upon collisional activation, it sequentially loses isobutylene (-56 Da) and carbon dioxide (-44 Da) to form the des-Boc amine, followed by the loss of water (-18 Da) from the hydroxyl group.

BocFragmentation Precursor [M+H]+ m/z 204.16 Intact Carbamate Isobutylene [M+H - C4H8]+ m/z 148.10 Loss of Isobutylene Precursor->Isobutylene -56 Da (In-source/MS2) DesBoc [M+H - C5H8O2]+ m/z 104.11 Des-Boc Amine Precursor->DesBoc -100 Da (Direct Cleavage) Isobutylene->DesBoc -44 Da (CO2) WaterLoss [M+H - C5H10O3]+ m/z 86.10 Alkyl Cation DesBoc->WaterLoss -18 Da (H2O)

Caption: ESI+ fragmentation pathway of tert-butyl N-(2-hydroxypentan-3-yl)carbamate.

Table 3: Quantitative Mass Spectrometry Parameters
Analyte / FragmentFormulaExact Mass (Da)Expected m/z (ESI+)Optimal Collision Energy
Intact Precursor C10H22NO3+204.1594204.165 eV
Isobutylene Loss C6H14NO3+148.0968148.1012 eV
Des-Boc Amine C5H14NO+104.1070104.1118 eV
Water Loss (Quant) C5H12N+86.096486.1025 eV

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your data, the following protocol incorporates a Self-Validating System Suitability Test (SST) . By spiking the sample with a stable-isotope-labeled internal standard (SIL-IS), you can definitively prove whether observed fragmentation is occurring correctly in the collision cell (MS2) or erroneously in the ion source (MS1).

Phase 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of tert-butyl N-(2-hydroxypentan-3-yl)carbamate in 1.0 mL of LC-MS grade Methanol.

  • Working Standard: Dilute to 10 µg/mL in an initial mobile phase of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step: Spike the sample with 1 µg/mL of a deuterated internal standard (e.g., Boc-valinol-d7).

    • Causality Check: Monitor the MS1 scan. If the internal standard exhibits >5% des-Boc fragmentation (m/z 104.11 equivalent) prior to the collision cell, your source parameters are too harsh and must be recalibrated to prevent thermal degradation.

Phase 2: Chromatographic Separation
  • Column: Install a 2.6 µm Core-Shell C18 column (50 x 2.1 mm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: MS Source Tuning (Critical for Boc-Protections)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: Set to 3.0 kV to ensure a stable Taylor cone without inducing electrical discharge.

  • Desolvation Temperature: Limit strictly to 300 °C.

    • Causality: Boc groups are highly thermally labile. Excessive heat drives the McLafferty rearrangement in the source before ions reach the mass analyzer.

  • Declustering Potential (DP) / Fragmentor Voltage: Minimize to 20-30 V to gently draw the [M+H]+ intact precursor (m/z 204.16) into the high-vacuum region without imparting destructive kinetic energy.

LCMSWorkflow cluster_LC LC Separation Comparison cluster_MS MS Platform Comparison Prep Sample Prep (0.1% FA in 50% MeCN) CoreShell Core-Shell C18 (High Efficiency, Low P) Prep->CoreShell FullyPorous Sub-2µm FPP C18 (High Efficiency, High P) Prep->FullyPorous QqQ ESI-QqQ (Targeted MRM Quant) CoreShell->QqQ QTOF ESI-Q-TOF (Exact Mass ID) CoreShell->QTOF FullyPorous->QqQ FullyPorous->QTOF Data Data Processing & Validation QqQ->Data QTOF->Data

Caption: Comparative LC-MS workflow for carbamate analysis and validation.

References

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications." Available at:[Link]

  • Springer Medizin. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time mass spectrometry." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model." Available at:[Link]

Sources

reference standards for tert-butyl N-(2-hydroxypentan-3-yl)carbamate analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and performance comparison of reference standards for the chiral building block tert-butyl N-(2-hydroxypentan-3-yl)carbamate.

The Analytical Challenge: Stereochemical and Chemical Complexity

tert-Butyl N-(2-hydroxypentan-3-yl)carbamate is a highly versatile, Boc-protected amino alcohol utilized extensively as a chiral building block in asymmetric synthesis and the development of peptidomimetic therapeutics (e.g., protease inhibitors) [1].

From an analytical perspective, this molecule presents two distinct challenges that dictate the rigorous requirements for its reference standards:

  • Stereochemical Multiplicity: The molecule possesses two adjacent stereocenters (C2 and C3), yielding four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). During synthetic sequences—particularly under basic conditions—the alpha-carbon (C3) is susceptible to epimerization, leading to complex diastereomeric mixtures [1].

  • Chromatographic Invisibility: The aliphatic backbone and the Boc-carbamate group lack a conjugated

    
    -system. Consequently, UV absorbance at standard analytical wavelengths (e.g., 254 nm) is negligible. Accurate quantitation requires low-wavelength UV (210 nm), Evaporative Light Scattering Detection (ELSD), or mass spectrometry (LC-MS/MS), which in turn requires highly pure, well-characterized reference materials for accurate instrument calibration.
    

Objective Comparison of Reference Standard Grades

When establishing quantitative methods or evaluating stereoisomeric purity, the grade of the reference standard directly impacts the reliability of the analytical data. We compare three tiers of standards: Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Synthesized Working Standards [2, 3].

Table 1: Performance and Metrological Comparison
ParameterCertified Reference Material (CRM)Analytical Grade StandardIn-House Working Standard
Absolute Assay 99.8% (Determined via qNMR)> 98.0% (HPLC Area %)97.5% (HPLC Area %)
Chiral Purity > 99.9% ee Not routinely specified98.5% ee (Typical)
Uncertainty (

)
± 0.2% (Reported on CoA)Not ReportedUnknown / Variable
Traceability SI Units (Mass Balance / qNMR)None (Commercial lot)Internal Baseline
Regulatory Status ISO 17034 / ISO/IEC 17025 Non-accreditedInternal SOPs
Best Application Method validation, FDA/EMA filingsRoutine screening, R&DEarly-stage synthesis checks

Causality in Grade Selection: Using an In-House or standard Analytical Grade material for final product release is risky because HPLC Area % ignores "invisible" impurities such as inorganic salts, residual water, and non-UV-absorbing solvents. A CRM utilizes quantitative NMR (qNMR) as a primary ratio method, ensuring absolute mass fraction traceability to SI units, which is critical for accurate assay calibration [4].

CRM_Workflow A Candidate Material (tert-Butyl N-(2-hydroxypentan-3-yl)carbamate) B Identity Testing (1H/13C NMR, HRMS, IR) A->B G In-House Standard (Limited Validation) A->G Direct Use (High Risk) C Absolute Purity Assessment (Mass Balance & qNMR) B->C D Chiral Purity Verification (Chiral HPLC-ELSD) C->D E Homogeneity & Stability Testing D->E F ISO 17034 Certification (CoA Generation) E->F

Figure 1: Qualification hierarchy comparing CRM certification against in-house standard validation.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the performance of these standards, the following self-validating protocols must be employed.

Protocol A: Stereoisomeric Purity via Chiral HPLC-ELSD

Objective: Resolve all four stereoisomers to quantify enantiomeric and diastereomeric excess. Causality: An amylose-based Chiral Stationary Phase (CSP) is selected because the helical structure of the amylose polymer provides chiral grooves that interact stereoselectively with the bulky tert-butyl and Boc groups via hydrogen bonding and steric hindrance. ELSD is utilized due to the compound's lack of a strong UV chromophore.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of Hexane/Isopropanol (90:10, v/v).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (95:5, v/v) – Isocratic elution.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

  • Detection (ELSD):

    • Evaporator Temperature: 40°C.

    • Nebulizer Temperature: 40°C.

    • Carrier Gas (N₂): 1.6 SLM.

  • System Suitability Test (SST): Inject a racemic mixture of the four stereoisomers. The protocol is self-validating only if the critical resolution (

    
    ) between the (2R,3R) peak and its closest eluting diastereomer is 
    
    
    
    .

Stereochemical_Analysis A Synthesis of tert-Butyl N-(2-hydroxypentan-3-yl)carbamate B Base-Catalyzed Epimerization at C3 (Alpha-Carbon) A->B Harsh Conditions C Diastereomeric Mixture (syn / anti isomers) A->C Direct Output B->C D Chiral HPLC Resolution (Amylose-based CSP) C->D E (2R, 3R)-Isomer (Target) D->E F (2S, 3S)-Isomer (Enantiomer) D->F G (2R, 3S)-Isomer (Diastereomer) D->G H (2S, 3R)-Isomer (Diastereomer) D->H

Figure 2: Workflow illustrating epimerization pathways and chiral HPLC resolution requirements.

Protocol B: Absolute Assay Determination via Quantitative NMR (qNMR)

Objective: Determine the absolute mass fraction of the reference standard independent of chromatographic response factors. Causality: By comparing the integration of the highly shielded tert-butyl protons (~1.4 ppm) of the analyte against a certified internal standard, we bypass the need to quantify invisible inorganic impurities or residual solvents that HPLC-UV misses.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of the tert-butyl N-(2-hydroxypentan-3-yl)carbamate standard and ~10 mg of a CRM-grade Internal Standard (e.g., 3,5-Dinitrobenzoic acid) into a static-free vial using a microbalance (

    
     mg).
    
  • Solvent: Dissolve the mixture in 0.7 mL of CDCl₃ containing 0.03% TMS.

  • Acquisition Parameters:

    • Frequency: 600 MHz.

    • Scans: 64.

    • Relaxation Delay (D1): 30 seconds. (Crucial Causality: A long D1 ensures complete longitudinal relaxation (

      
      ) of all protons, preventing integration errors caused by signal saturation).
      
  • Calculations: Calculate the absolute purity using the standard qNMR mass balance equation, comparing the integral of the Boc-methyl singlet (9H) against the aromatic protons of the internal standard.

Conclusion

For the analysis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate, the choice of reference standard dictates the integrity of the entire analytical workflow. While in-house standards may suffice for preliminary synthetic reaction monitoring, the lack of UV chromophores and the high risk of stereoisomeric impurities mandate the use of Certified Reference Materials (CRMs) for method validation, stability testing, and regulatory submissions. The SI-traceable absolute purity provided by CRMs ensures that downstream calculations in drug development are built on an unshakeable metrological foundation.

References

  • Pinna A., Basso A., Lambruschini C., Moni L., Riva R., Rocca V., Banfi L. (2020). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction. RSC Advances. Available at:[Link]

  • ARO Scientific. Method validation using Certified Reference Materials (CRMs). Available at:[Link]

A Comparative Guide to the Synthetic Routes for N-Boc Amino Alcohol Production

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, N-Boc protected amino alcohols serve as indispensable chiral building blocks. Their synthesis is a frequent and critical operation in research and development. This guide provides an in-depth comparison of the primary synthetic strategies for producing these valuable compounds, offering insights into the underlying chemical principles, detailed experimental protocols, and a clear evaluation of each method's strengths and weaknesses to aid researchers in making informed decisions for their specific synthetic challenges.

Introduction to N-Boc Amino Alcohols

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] This combination of stability and lability makes N-Boc amino alcohols versatile intermediates in complex multi-step syntheses.[2][3] The principal synthetic pathways to these compounds begin with one of two readily available starting materials: amino acids or amino alcohols.

Route 1: Reduction of N-Boc Amino Acids

This two-step approach is arguably the most common and economically viable method for the preparation of N-Boc amino alcohols, primarily due to the vast commercial availability and relatively low cost of a wide array of enantiomerically pure α-amino acids. The general workflow involves the initial protection of the amino group of the amino acid, followed by the reduction of the carboxylic acid moiety.

Workflow for N-Boc Amino Alcohol Synthesis from Amino Acids

cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Carboxylic Acid Reduction Amino Acid Amino Acid N-Boc Amino Acid N-Boc Amino Acid Amino Acid->N-Boc Amino Acid Reaction Boc Anhydride (Boc)₂O Boc Anhydride (Boc)₂O Boc Anhydride (Boc)₂O->N-Boc Amino Acid Base (e.g., NaOH, NEt₃) Base (e.g., NaOH, NEt₃) Base (e.g., NaOH, NEt₃)->N-Boc Amino Acid N-Boc Amino Alcohol N-Boc Amino Alcohol N-Boc Amino Acid->N-Boc Amino Alcohol Reduction N-Boc Amino Acid->N-Boc Amino Alcohol Reducing Agent Reducing Agent Reducing Agent->N-Boc Amino Alcohol

Caption: General workflow for the two-step synthesis of N-Boc amino alcohols starting from amino acids.

Step 1: N-Boc Protection of Amino Acids

The protection of the amino group is a straightforward nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[3][4] The reaction is typically carried out in the presence of a base to neutralize the acid formed and to deprotonate the amino group, enhancing its nucleophilicity.[4]

Experimental Protocol: N-Boc Protection of L-Phenylalanine

  • Dissolution: Dissolve L-Phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.0 eq) to the solution and stir until all solids have dissolved.

  • Boc Anhydride Addition: Cool the reaction mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Wash the aqueous residue with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction and Isolation: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine.

Step 2: Reduction of the N-Boc Amino Acid

The choice of reducing agent for the carboxylic acid is a critical decision that influences the reaction's efficiency, safety, and scalability.

Common Reducing Agents:

  • Borane Reagents (BH₃•THF or BH₃•SMe₂): These are highly effective for the reduction of carboxylic acids. However, they are air and moisture sensitive, requiring anhydrous reaction conditions and careful handling.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, LiAlH₄ readily reduces carboxylic acids.[][6] Its high reactivity, however, can sometimes lead to the cleavage of the Boc protecting group, and it is highly flammable.[6]

  • Sodium Borohydride (NaBH₄) with Additives: While NaBH₄ alone is generally not strong enough to reduce carboxylic acids, its reactivity can be enhanced by the addition of reagents like iodine (I₂) or by activating the carboxylic acid.[6][7][8][9][10] The NaBH₄/I₂ system is a safer and more convenient alternative to borane reagents and LiAlH₄.[6] Another effective method involves the in-situ activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with NaBH₄.[8]

Experimental Protocol: Reduction of N-Boc-L-Phenylalanine using NaBH₄/I₂

  • Suspension: In a dry round-bottom flask under an inert atmosphere, suspend sodium borohydride (2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Add the N-Boc-L-phenylalanine (1.0 eq) to the suspension.

  • Iodine Addition: Cool the mixture to 0 °C and slowly add a solution of iodine (1.1 eq) in anhydrous THF. A vigorous evolution of hydrogen gas may be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extraction and Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-L-phenylalaninol. The product can be further purified by column chromatography.

Route 2: Direct Boc Protection of Amino Alcohols

This synthetic route is more direct, involving a single step of protecting the amino group of a pre-existing amino alcohol. The primary limitation of this method is the often higher cost and more limited availability of enantiopure amino alcohols compared to their corresponding amino acids.

Workflow for N-Boc Amino Alcohol Synthesis from Amino Alcohols

Amino Alcohol Amino Alcohol N-Boc Amino Alcohol N-Boc Amino Alcohol Amino Alcohol->N-Boc Amino Alcohol Reaction Boc Anhydride (Boc)₂O Boc Anhydride (Boc)₂O Boc Anhydride (Boc)₂O->N-Boc Amino Alcohol Base (optional) Base (optional) Base (optional)->N-Boc Amino Alcohol

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Initial Precautions

Carbamate compounds, as a class, can present several health hazards. Analogous carbamates are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, it is imperative to treat tert-butyl N-(2-hydroxypentan-3-yl)carbamate as a potentially hazardous substance.

Core Principle: All waste generated from the handling of tert-butyl N-(2-hydroxypentan-3-yl)carbamate, including contaminated personal protective equipment (PPE), should be considered hazardous waste.[3]

Before beginning any work that will generate this waste, ensure that you are familiar with your institution's specific chemical hygiene plan and waste disposal procedures. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling tert-butyl N-(2-hydroxypentan-3-yl)carbamate and its associated waste, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact.[3]

  • Eye and Face Protection: Chemical safety goggles with side shields are required. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[3]

  • Skin and Body Protection: A chemical-resistant lab coat or coveralls must be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH/MSHA-approved respirator is necessary.[4]

Segregation and Collection of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7] Do not mix tert-butyl N-(2-hydroxypentan-3-yl)carbamate waste with other incompatible waste streams.

Step-by-Step Collection Protocol:

  • Container Selection:

    • Solid Waste: Collect unused or expired solid tert-butyl N-(2-hydroxypentan-3-yl)carbamate and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for solid hazardous chemical waste.[3] The container must be compatible with the chemical and in good condition.[6]

    • Liquid Waste: Collect solutions containing tert-butyl N-(2-hydroxypentan-3-yl)carbamate in a compatible, sealed, and clearly labeled hazardous waste container.[3] Ensure the container is leak-proof and has a secure closure.[7] Do not use metal containers for acidic or basic solutions.[8]

  • Labeling:

    • All waste containers must be clearly and legibly labeled with the words "Hazardous Waste."[6][9]

    • The full chemical name, "tert-butyl N-(2-hydroxypentan-3-yl)carbamate," and the approximate concentration or quantity must be listed.[6] Do not use abbreviations or chemical formulas.[6]

    • Include appropriate hazard warnings (e.g., "Harmful," "Irritant").[9]

  • Accumulation:

    • Waste should be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[6][9]

    • Keep waste containers closed at all times except when adding waste.[6] Do not leave funnels in the containers.[6]

    • Containers should be filled to no more than 90% of their capacity to allow for expansion.[8]

Storage and Disposal Procedures

The storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Storage Area Requirements:

    • The designated storage area should be close to where the waste is generated and under the direct supervision of laboratory personnel.[8]

    • The area must be well-ventilated and have adequate space for the segregation of incompatible chemicals.[7][8]

    • Store containers in secondary containment to prevent spills.[8]

  • Disposal Request:

    • Once a waste container is 90% full, or if it has been in storage for the maximum allowable time per your institution's policy (often six to twelve months), arrange for its disposal.[7][10]

    • Contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[6]

    • Do not dispose of tert-butyl N-(2-hydroxypentan-3-yl)carbamate down the drain or in regular trash.[7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill zone.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it running.[4]

  • Don PPE: Wear the appropriate personal protective equipment before attempting to clean the spill.[4]

  • Contain and Clean:

    • For a solid spill, carefully dampen the material to prevent dust from becoming airborne, then gently sweep or scoop it into a labeled hazardous waste container.[4]

    • For a liquid spill, contain it with an absorbent material (e.g., sand, vermiculite) and place the absorbed material into a sealed, labeled hazardous waste container.[5][11]

  • Decontaminate: Clean the spill area with an appropriate solvent and cleaning agent. Collect all cleanup materials as hazardous waste.[3]

Summary of Key Information

Property/Procedure Guideline Rationale
Chemical Class CarbamatePotential for health hazards including oral toxicity, skin/eye irritation, and respiratory irritation.[1][2]
Waste Classification Hazardous WastePrecautionary principle due to the known hazards of the carbamate class.[3]
Primary Disposal Route Licensed Hazardous Waste VendorEnsures compliance with EPA regulations and minimizes environmental impact.[8][9]
Container Type Chemically compatible, sealed, and clearly labeled.Prevents leaks, reactions, and ensures proper identification for disposal.[6][7]
Labeling Requirements "Hazardous Waste," full chemical name, and hazard warnings.Mandated by regulations for safety and proper handling.[6][9]
Storage Location Satellite Accumulation Area near the point of generation.Minimizes the risk of spills and ensures waste is under the control of trained personnel.[6][9]
Spill Cleanup Use appropriate absorbents and collect all materials as hazardous waste.Prevents further contamination and exposure.[3][4]

Disposal Decision Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A tert-butyl N-(2-hydroxypentan-3-yl)carbamate waste generated B Select compatible container (Solid or Liquid) A->B Segregate C Label container: 'Hazardous Waste', full chemical name, hazards B->C Properly D Place in Satellite Accumulation Area C->D Secure E Keep container closed D->E F Store in secondary containment E->F G Monitor fill level (<90%) F->G H Container is 90% full or storage limit reached G->H Condition met I Contact EH&S for pickup H->I Request J Transfer to licensed hazardous waste vendor I->J Arrange

Caption: Decision workflow for the safe disposal of tert-butyl N-(2-hydroxypentan-3-yl)carbamate waste.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Benchchem. (n.d.). Safety and handling of Methyl carbamate-d3.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: tert-Butyl N-hydroxycarbamate.
  • BASF. (2025, July 28). Safety data sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 102550 - tert-Butyl(N-2-hydroxyethyl)carbamate.
  • Tokyo Chemical Industry. (2025, February 14). SAFETY DATA SHEET: tert-Butyl N-(2-Hydroxypropyl)carbamate.
  • Regulations.gov. (2020, February 10). SAFETY DATA SHEET Version 2.1.
  • Pickering Laboratories. (2018, February 12). Safety Data Sheet (SDS).
  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE.
  • U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate Properties. CompTox Chemicals Dashboard.
  • Sigma-Aldrich. (n.d.). tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate.
  • Agilent Technologies. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • PubChem. (n.d.). tert-butyl N-((3-hydroxyphenyl)methyl)carbamate.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: tert-Butyl carbamate.
  • ChemScene. (n.d.). tert-Butyl (3-hydroxypyridin-2-yl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl (R)-(3-oxobutan-2-yl)carbamate.

Sources

Personal protective equipment for handling tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling tert-butyl N-(2-hydroxypentan-3-yl)carbamate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction & Hazard Philosophy

As a Senior Application Scientist, I approach the handling of intermediate carbamates like tert-butyl N-(2-hydroxypentan-3-yl)carbamate not merely through the lens of compliance, but through containment logic .

While specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties—a Boc-protected amine and a secondary alcohol —dictate its safety profile. We treat this substance as a Class II Moderate Hazard (Irritant/Potential Sensitizer) until definitive toxicology proves otherwise. The primary risks are not just acute toxicity, but respiratory irritation from dust (if solid) and ocular damage due to the surfactant-like properties of amino-alcohol derivatives.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the risk.

Hazard CategorySpecific Risk Mechanism
Physical State Likely a waxy solid or viscous oil. Solids generate static-charged dust; oils adhere tenaciously to gloves.
Chemical Reactivity Acid Sensitive. Contact with strong acids (TFA, HCl) releases Isobutylene and CO₂ gas. Pressure Hazard: Sealed waste containers can burst if acidic waste is inadvertently mixed.
Health (Inferred) Skin/Eye Irritant (H315/H319). Carbamates can penetrate the stratum corneum. Potential STOT-SE 3 (Respiratory Irritation).[1][2]
Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves are often insufficient for long-duration handling of carbamates in organic solvents (DCM/DMF), which permeate thin rubber rapidly.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Amino-alcohol derivatives can cause severe corneal opacity; a seal is required to prevent vapor/dust entry.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Carbamates are lipophilic. The outer glove is sacrificial; the inner glove protects against micro-tears. Change outer gloves every 30 mins if working with DCM.
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Spill)Do not rely on masks alone. All open handling must occur in a certified fume hood (Face velocity: 80–100 fpm). Use N95 only for solid weighing outside a hood (not recommended).
Body Tyvek® Lab Coat or ApronCotton absorbs liquids and holds them against the skin. Synthetic, non-woven materials (Tyvek) repel organic oils.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for PPE based on the compound's physical state and operational scale.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Weighing Task: Weighing Solid->Weighing Reaction Task: Reaction/Transfer Solution->Reaction Control1 Engineering Control: Powder Containment Hood or Static-Free Balance Weighing->Control1 Control2 Engineering Control: Chemical Fume Hood (Sash at 18 inches) Reaction->Control2 PPE_Solid PPE Upgrade: N95 Respirator (if open) + Splash Goggles Control1->PPE_Solid PPE_Liq PPE Upgrade: Double Nitrile Gloves + Face Shield (if >500mL) Control2->PPE_Liq

Caption: Decision tree for selecting PPE and Engineering Controls based on physical state and task.

Operational Protocols
A. Weighing & Transfer (The Critical Step)

Risk: Static electricity can cause "fly-away" powder, leading to inhalation or bench contamination.

  • Preparation: Place an ionizing fan (if available) or anti-static gun near the balance.

  • PPE Check: Don double nitrile gloves. Ensure cuffs are over the lab coat sleeves.

  • Containment: Open the source container only inside the fume hood. Transfer the approximate amount to a tared secondary container (vial/weigh boat).

  • Transfer: Close the source container immediately. Move the secondary container to the balance.

  • Decon: Wipe the exterior of the secondary container with a Kimwipe dampened with ethanol before removing it from the hood.

B. Solubilization

Risk: Exothermic solvation or splashing.

  • Solvent Choice: If using DCM (Dichloromethane), be aware that DCM permeates nitrile in <5 minutes.

  • Procedure: Add solvent slowly to the solid. Do not add solid to boiling solvent.

  • Spill Guard: Perform all transfers over a spill tray (polypropylene).

Emergency Response & Disposal

The "Self-Validating" Safety System: Plan for failure before it happens.

Spill Cleanup Workflow

Spill_Response Alert 1. Alert & Isolate PPE_Up 2. PPE Upgrade (Goggles + Shoe Covers) Alert->PPE_Up Contain 3. Containment (Absorbent Pads/Vermiculite) PPE_Up->Contain Clean 4. Decontamination (Soap/Water -> Ethanol) Contain->Clean Dispose 5. Disposal (Double Bag -> Incineration) Clean->Dispose

Caption: Five-step sequential workflow for managing spills of Boc-protected intermediates.

Disposal Protocol (Crucial)

Do NOT dispose of this compound in "Acidic Aqueous Waste."

  • Reasoning: If the waste stream contains TFA or HCl, the Boc group will cleave, releasing isobutylene gas. This can pressurize and rupture the waste drum.

  • Correct Stream: Non-Halogenated Organic Waste (or Halogenated if dissolved in DCM).

  • Labeling: Mark clearly as "Boc-Protected Amine – Do Not Mix with Acid."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Guidelines. United States Department of Labor. [Link]

  • University of California, Los Angeles (UCLA) EHS. (2018). Laboratory PPE Selection Guide. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.